Technical Documentation Center

L-365260 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: L-365260

Core Science & Biosynthesis

Foundational

Unlocking the CCK2 Receptor Axis: A Technical Whitepaper on the Mechanism and Pharmacology of L-365,260

Introduction & Molecular Evolution The cholecystokinin type 2 (CCK2) receptor, historically classified as the CCK-B or gastrin receptor, is a G protein-coupled receptor (GPCR) integral to gastrointestinal secretory funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Evolution

The cholecystokinin type 2 (CCK2) receptor, historically classified as the CCK-B or gastrin receptor, is a G protein-coupled receptor (GPCR) integral to gastrointestinal secretory functions and central neuromodulation. The discovery of L-365,260 marked a watershed moment in neuropharmacology and gastroenterology. Derived from the CCK1-selective antagonist devazepide, L-365,260 was synthesized by replacing the indolyl amide group with a urea linkage[1]. This precise structural modification inverted the molecule's selectivity, yielding a highly potent, orally active, and competitive non-peptide antagonist specific to the CCK2 receptor[1][2].

Mechanism of Action: Systems-Level Causality

L-365,260 operates via competitive and stereoselective blockade of the CCK2 receptor[2][3]. Its mechanism of action bifurcates into two primary physiological domains, dictating its utility in both gastroenterology and pain management.

The Gastric Acid Secretion Cascade

In the gastrointestinal tract, the endogenous peptide gastrin binds to CCK2 receptors localized on the basolateral membrane of enterochromaffin-like (ECL) cells in the gastric oxyntic mucosa. This binding triggers a Gq/11-coupled cascade, activating phospholipase C (PLC), increasing intracellular calcium, and culminating in the exocytosis of histamine. Histamine subsequently acts in a paracrine manner on parietal cell H2 receptors to stimulate H+/K+ ATPase-mediated acid secretion. By occupying the CCK2 receptor, L-365,260 intercepts this cascade at its origin, effectively suppressing basal and pentagastrin-stimulated gastric acid secretion without directly targeting the parietal cell[3][4][5].

Central Neuromodulation and Opioid Synergy

In the central nervous system, CCK-8 acts as an endogenous anti-opioid peptide. Activation of central CCK2 receptors opposes opioid-induced analgesia and contributes to the development of morphine tolerance via hyperexcitability and dopamine modulation. L-365,260 crosses the blood-brain barrier and blocks these central CCK2 receptors. Consequently, co-administration of L-365,260 with opioids enhances morphine analgesia and significantly diminishes the expression of opioid withdrawal symptoms and tolerance[2][6].

G Gastrin Gastrin / CCK-8 CCK2R CCK2 Receptor (ECL Cell Membrane) Gastrin->CCK2R Agonist Binding L365260 L-365,260 (Antagonist) L365260->CCK2R Competitive Blockade Gq Gq/11 Protein CCK2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ ↑ PLC->Ca2 Histamine Histamine Release Ca2->Histamine Exocytosis Parietal Parietal Cell H2 Receptor Histamine->Parietal Paracrine Signaling Acid Gastric Acid Secretion Parietal->Acid H+/K+ ATPase Activation

CCK2 receptor signaling pathway and L-365,260 competitive blockade mechanism.

Quantitative Pharmacodynamics

The following table synthesizes the binding affinities and in vivo efficacies of L-365,260, demonstrating its high selectivity and nanomolar potency across different models.

Pharmacological ParameterValueTarget / Experimental ModelReference
CCK2 (Brain) Affinity (Ki) 2.0 nMGuinea pig brain membranes[2]
Gastrin Receptor Affinity (Ki) 1.9 nMGuinea pig stomach[2]
Receptor Binding Kd 2.3 nMScatchard analysis ([3H]L-365,260)[7]
ED50 (Acid Inhibition) 0.9 mg/kgRat (p.o. administration)[2]
ED50 (Gastric Damage Prevention) 11.5 mg/kgRat (Aspirin-induced model, i.v.)[3]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of CCK2 antagonists requires robust, self-validating assay systems. The following protocols detail the standard methodologies for investigating L-365,260, emphasizing the causality behind specific experimental conditions.

Protocol A: Radioligand Binding Assay using [3H]L-365,260

This assay determines the binding kinetics (Kd and Bmax) of the antagonist to native receptors. Causality & Validation: The active R-enantiomer (L-365,260) is approximately 100 times more potent than its S-enantiomer. Utilizing the S-enantiomer as a negative displacement control validates the stereospecificity of the binding[7]. Furthermore, specific binding is highly dependent on ionic conditions; the intentional inclusion of NaCl in the buffer is strictly required, as its omission significantly reduces specific binding to the receptor[7].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain or gastric glands in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 50,000 × g for 15 minutes. Resuspend the pellet in assay buffer containing 130 mM NaCl and 5 mM MgCl2.

  • Incubation: Incubate 100 μg of membrane protein with 0.5–10 nM [3H]L-365,260 in a final volume of 1 mL for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Non-Specific Binding Control: In parallel tubes, add 1 μM of unlabeled L-365,260 or CCK-8 to saturate specific sites.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters. Rationale: GF/B filters effectively trap membrane fragments while allowing unbound radioligand to pass through into the waste.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold buffer to remove residual unbound ligand. Transfer filters to scintillation vials, add liquid scintillation cocktail, and quantify bound radioactivity using a beta counter.

  • Data Analysis: Perform Scatchard plot analysis to linearize the saturation data, confirming a single class of high-affinity binding sites[7].

Workflow Prep 1. Membrane Preparation (Guinea Pig Tissue) Incubate 2. Radioligand Incubation ([3H]L-365,260) Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters) Incubate->Filter Wash 4. Buffer Wash (Remove Unbound) Filter->Wash Scint 5. Liquid Scintillation Counting Wash->Scint Analysis 6. Scatchard Analysis (Kd, Bmax) Scint->Analysis

Step-by-step experimental workflow for CCK2 receptor radioligand binding assays.

Protocol B: Functional c-fos-Luciferase Reporter Assay

While binding assays confirm affinity, functional assays are required to prove antagonistic efficacy. Causality & Validation: CCK2 is a Gq-coupled receptor that, upon activation, triggers the MAPK/ERK pathway, leading to the rapid transcription of early response genes like c-fos. By transfecting cells with a c-fos promoter-driven luciferase reporter, researchers can quantitatively measure downstream receptor activation. L-365,260 completely blocks the gastrin-induced luciferase signal in a dose-dependent manner, validating its role as a functional antagonist[8].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Cultivate AR42JB13 cells (a rat pancreatic cell line endogenously expressing CCK2 receptors). Co-transfect cells with a c-fos-Luc plasmid and a TK-Renilla plasmid (as an internal control for transfection efficiency) using lipofection.

  • Starvation: Serum-starve the cells for 24 hours to reduce basal c-fos expression and synchronize the cell cycle.

  • Antagonist Pre-treatment: Pre-incubate cells with varying concentrations of L-365,260 (0.01 μM, 0.1 μM, 1 μM) for 30 minutes to allow receptor occupancy.

  • Agonist Stimulation: Add 10 nM of Gastrin-17 to the wells and incubate for 4–6 hours to allow for optimal luciferase expression[8].

  • Lysis & Readout: Lyse the cells and use a dual-luciferase reporter assay system. Measure Firefly luciferase (c-fos activation) and Renilla luciferase (transfection control) using a luminometer.

  • Normalization: Express data as the multiple-fold induction of the Luciferase/Renilla ratio compared to the unstimulated control.

References

  • The gastrin/cholecystokinin-B receptor antagonist L-365260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat, nih.gov, 3

  • The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans, nih.gov, 4

  • Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand, nih.gov, 7

  • L-365260 | CCK-B Antagonist, MedChemExpress, 2

  • Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer, MedCrave online, 1

  • The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management, mdpi.com, 6

  • Characterization of gastrin–cholecystokinin 2 receptor interaction in relation to c-fos induction, bioscientifica.com, 8

  • Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells, nih.gov,5

Sources

Exploratory

L-365,260: Mechanistic Profiling and Binding Affinity at Brain Cholecystokinin (CCK-B) Receptors

Executive Summary The characterization of central nervous system (CNS) receptor subtypes requires highly selective, brain-penetrant ligands. L-365,260—chemically designated as (3R)-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of central nervous system (CNS) receptor subtypes requires highly selective, brain-penetrant ligands. L-365,260—chemically designated as (3R)-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea—is a potent, orally active, and non-peptide antagonist highly selective for the brain cholecystokinin (CCK-B) and gastrin receptors[1]. Unlike earlier peptide-based antagonists, L-365,260 readily crosses the blood-brain barrier, providing an indispensable tool for mapping CCK-B receptor distribution and investigating its role in modulating anxiety, arousal, and morphine-induced analgesia[2].

This technical guide synthesizes the structure-affinity relationships, signal transduction antagonism, and self-validating radioligand binding protocols essential for quantifying L-365,260 interactions in neuropharmacological research.

Pharmacological Profile & Receptor Selectivity

Cholecystokinin receptors are broadly classified into two distinct G protein-coupled receptor (GPCR) subtypes: CCK-A (predominantly peripheral/pancreatic) and CCK-B (predominantly central/brain and gastric)[3]. L-365,260 was rationally designed to invert the selectivity profile of its predecessor, MK-329 (devazepide), which is highly selective for CCK-A[4].

Stereospecificity and Affinity States

The binding of L-365,260 is highly stereospecific. The active R-enantiomer exhibits approximately 100-fold greater potency in displacing radioligands than its S-enantiomer, underscoring a stringent spatial requirement within the CCK-B orthosteric binding pocket[5]. Furthermore, receptor heterogeneity assays reveal that L-365,260 can discriminate between two distinct affinity states of the CCK-B receptor in rat cerebral cortex preparations, a phenomenon not observed in mouse cortex, which presents a homogenous single-site population[6].

Quantitative Binding Data

The following table summarizes the binding affinities of L-365,260 across different species and receptor subtypes, validating its high selectivity for CCK-B over CCK-A.

Receptor SubtypeTissue SourceAssay TypeAffinity MetricValue
CCK-B Guinea Pig BrainSaturable Binding Kd​ 2.3 nM[5]
CCK-B Rat / Mouse BrainCompetitive Displacement Ki​ 2.0 nM[1]
Gastrin Guinea Pig StomachCompetitive Displacement Ki​ 1.9 nM[1]
CCK-B Human Cerebral CortexHomogenate Binding pIC50​ ~8.2[4]
CCK-A Rat PancreasHomogenate Binding pIC50​ ~6.3[4]

Mechanistic Grounding: Signal Transduction & Antagonism

CCK-B receptors are coupled to Gq/11​ proteins. Upon agonist binding (e.g., CCK-8), the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol triphosphate ( IP3​ ) and diacylglycerol (DAG)[2]. This cascade triggers intracellular calcium release, leading to neuronal depolarization[1].

L-365,260 acts as a competitive antagonist, occupying the receptor without inducing the conformational shift required for Gq/11​ coupling. At 1 μM concentrations, L-365,260 completely attenuates CCK-8S-mediated neuronal depolarization[1].

CCKB_Signaling CCK Cholecystokinin (CCK-8) Endogenous Agonist CCKB CCK-B Receptor (Gq/11-Coupled GPCR) CCK->CCKB Binds & Activates L365260 L-365,260 Competitive Antagonist L365260->CCKB Blocks (Ki ~2.0 nM) Gq Gq/11 Protein Activation CCKB->Gq Signal Transduction PLC Phospholipase C (PLC) Cleavage of PIP2 Gq->PLC IP3 IP3 / DAG Second Messengers PLC->IP3 Calcium Intracellular Ca2+ Release Neuronal Depolarization IP3->Calcium

CCK-B Receptor Signaling Pathway and Competitive Antagonism by L-365,260.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately determine the Kd​ and Bmax​ of L-365,260, researchers utilize tritium-labeled [3H] L-365,260. The following protocol is engineered as a self-validating system, ensuring that non-specific binding is isolated and osmotic/ionic variables are strictly controlled.

System Validation & Causality
  • Osmotic Integrity: Tissue is homogenized in 0.32 M sucrose to prevent hypotonic lysis of synaptosomes, preserving membrane-bound receptor conformation[7].

  • Ionic Dependence: Unlike many GPCR assays where sodium acts as an allosteric inhibitor of agonist binding, specific [3H] L-365,260 binding to guinea pig brain membranes is reduced by the omission of NaCl[5]. Thus, the assay buffer must be supplemented with physiological NaCl concentrations to maintain the antagonist-preferring conformation.

  • Self-Validation (Controls): Total Binding (TB) is measured using the radioligand alone. Non-Specific Binding (NSB) is defined by co-incubating with a saturating concentration (1 μM) of unlabeled L-365,260. Specific Binding (SB) = TB - NSB.

Radioligand_Assay Tissue 1. Tissue Prep 0.32M Sucrose Centrifuge 2. Centrifugation Isolate Membranes Tissue->Centrifuge Incubation 3. Incubation [3H]L-365,260 + NaCl Centrifuge->Incubation Filtration 4. Rapid Filtration GF/B Filters Incubation->Filtration Counting 5. Scintillation Quantify Binding Filtration->Counting

Step-by-Step Radioligand Binding Assay Workflow for L-365,260.

Step-by-Step Methodology
  • Membrane Preparation: Dissect guinea pig or mouse cerebral cortex. Homogenize the tissue in 25 mL of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer (15 strokes at 500 rpm)[7].

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclei and unbroken cells. Transfer the supernatant and centrifuge at 20,000 × g for 20 minutes to pellet the crude synaptosomal/membrane fraction.

  • Resuspension: Resuspend the pellet in assay buffer (e.g., 50 mM HEPES, pH 7.4, supplemented with 130 mM NaCl and 5 mM MgCl2​ ). The inclusion of NaCl is critical for optimal [3H] L-365,260 binding[5].

  • Incubation Phase: In a 96-well deep-well plate, combine:

    • 50μL of [3H] L-365,260 (ranging from 0.1 nM to 10 nM for saturation binding).

    • 50μL of buffer (for Total Binding) OR 50μL of 1 μM unlabeled L-365,260 (for Non-Specific Binding).

    • 400μL of the membrane suspension (~100 μg protein/well).

    • Incubate at 25°C for 60 minutes to reach equilibrium[5].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding to the filter matrix). Wash filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify tritium decay (CPM) using a liquid scintillation counter.

  • Data Analysis: Plot Specific Binding against radioligand concentration. Perform non-linear regression and Scatchard analysis to calculate the dissociation constant ( Kd​≈2.3 nM) and maximum receptor density ( Bmax​ )[5].

Therapeutic Implications

Beyond its utility as a biochemical probe, L-365,260 has profound in vivo pharmacological effects. Because CCK acts as an endogenous anti-opioid peptide in the CNS, blocking the CCK-B receptor with L-365,260 prevents this physiological antagonism. Subcutaneous administration of L-365,260 (0.01-10 mg/kg) significantly enhances the analgesic efficacy of submaximal morphine doses in rats and actively prevents the development of morphine tolerance when administered chronically[1]. This mechanistic synergy highlights the potential of CCK-B antagonists as opioid-sparing adjuvants in pain management.

Sources

Foundational

L-365,260: A Comprehensive Technical Guide to a Selective Gastrin/CCK-B Receptor Antagonist

Abstract This technical guide provides an in-depth overview of the pharmacological properties of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor. Designed for re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth overview of the pharmacological properties of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, binding affinity, and functional effects of L-365,260 in both in vitro and in vivo models. The guide explores its utility in studying the physiological roles of the gastrin/CCK-B receptor system, particularly in gastric acid secretion and central nervous system functions such as anxiety and depression. Furthermore, this guide provides detailed, field-proven experimental protocols for the characterization of L-365,260 and similar compounds, ensuring scientific integrity and reproducibility.

Introduction: The Gastrin/CCK-B Receptor System

The cholecystokinin (CCK) family of peptide hormones and their receptors play crucial roles in regulating physiological processes in both the gastrointestinal (GI) tract and the central nervous system (CNS). Two main receptor subtypes have been identified: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor is of particular interest as it also serves as the receptor for the hormone gastrin, and is thus often referred to as the gastrin/CCK-B receptor.

In the periphery, the gastrin/CCK-B receptor is predominantly found on enterochromaffin-like (ECL) cells and parietal cells in the gastric mucosa. Its activation by gastrin is a key step in the stimulation of gastric acid secretion. In the CNS, CCK-B receptors are widely distributed and are implicated in the modulation of anxiety, panic, and pain perception. The development of selective antagonists for the gastrin/CCK-B receptor has been instrumental in elucidating these diverse physiological roles and has opened avenues for potential therapeutic interventions.

L-365,260 emerged as a highly selective and potent non-peptide antagonist of the gastrin/CCK-B receptor, offering a valuable tool for both basic research and clinical investigation. Its ability to differentiate between the CCK-A and CCK-B receptor subtypes has allowed for a more precise understanding of the distinct functions mediated by each receptor.

L-365,260: A Profile of a Selective CCK-B Receptor Antagonist

Chemical and Physical Properties

L-365,260, with the chemical name N-[(3R)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, is a benzodiazepine derivative.[1] Its development was a significant step forward from peptide-based antagonists, offering improved oral bioavailability and metabolic stability.

Table 1: Chemical and Physical Properties of L-365,260

PropertyValueReference
IUPAC Name 1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea[2]
Molecular Formula C24H22N4O2[1]
Molecular Weight 398.46 g/mol [1]
CAS Number 118101-09-0[1]
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO and ethanol[1]

In Vitro Pharmacology

The in vitro characterization of L-365,260 has been crucial in establishing its potency and selectivity as a gastrin/CCK-B receptor antagonist. These studies have primarily involved radioligand binding assays and functional assessments in isolated gastric glands.

Receptor Binding Affinity and Selectivity

Radioligand binding studies have consistently demonstrated the high affinity and selectivity of L-365,260 for the CCK-B receptor over the CCK-A receptor. Competition binding assays, often utilizing radiolabeled CCK or gastrin analogs, have been employed to determine the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of L-365,260.

L-365,260 exhibits a stereoselective binding, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[3] This stereoselectivity underscores the specific nature of the interaction between L-365,260 and the CCK-B receptor. The compound shows negligible affinity for a wide range of other receptors, including opioid, muscarinic acetylcholine, adrenergic, histamine, angiotensin, and bradykinin receptors, highlighting its specificity.[1]

Table 2: Binding Affinity of L-365,260 for CCK Receptors

Receptor SubtypeIC50 (nM)Ki (nM)Tissue SourceReference
CCK-B/gastrin 21.9Guinea pig brain[1][4]
CCK-A 280-Guinea pig pancreas[1]
Functional Antagonism in Isolated Gastric Glands

The functional antagonist properties of L-365,260 have been extensively studied in isolated rabbit gastric glands. In this model, the accumulation of [14C]-aminopyrine is used as an index of acid secretion. L-365,260 has been shown to dose-dependently inhibit aminopyrine accumulation stimulated by various secretagogues, including histamine, carbachol, and forskolin.[5][6]

Interestingly, the inhibitory effect of L-365,260 on acid secretion appears to involve mechanisms beyond direct competition at the gastrin/CCK-B receptor. Studies have shown that L-365,260 can inhibit cyclic AMP-induced aminopyrine accumulation in digitonin-permeabilized gastric glands, suggesting an interaction with the protein kinase A (PKA) pathway.[5][6] This finding indicates that while L-365,260 is a potent gastrin/CCK-B receptor antagonist, its antisecretory effects may be multifaceted.

cluster_ParietalCell Parietal Cell Gastrin Gastrin CCKBR CCK-B Receptor Gastrin->CCKBR Binds Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC HKATPase H⁺/K⁺-ATPase Ca2->HKATPase Activates PKC->HKATPase Activates Acid Acid Secretion HKATPase->Acid Pumps H⁺ L365260 L-365,260 L365260->CCKBR Blocks

Caption: Gastrin/CCK-B Receptor Signaling Pathway and L-365,260 Inhibition.

In Vivo Pharmacology

In vivo studies have corroborated the in vitro findings and have further elucidated the physiological effects of L-365,260, particularly its impact on gastric acid secretion and its activities within the central nervous system.

Inhibition of Gastric Acid Secretion

In animal models, such as the pylorus-ligated rat, L-365,260 has been shown to effectively inhibit pentagastrin-stimulated gastric acid secretion.[7] Higher doses of L-365,260 are also capable of reducing both histamine-stimulated and basal acid secretion.[7] The antisecretory effect of L-365,260 has also been demonstrated in humans, where oral administration of the compound dose-dependently inhibited pentagastrin-stimulated gastric acid output.[8] These findings confirm the role of the gastrin/CCK-B receptor in mediating gastric acid secretion and highlight the potential of L-365,260 as an antisecretory agent.

Central Nervous System Effects

The widespread distribution of CCK-B receptors in the brain has prompted investigations into the central effects of L-365,260. These studies have revealed potential anxiolytic, antidepressant, and analgesic-modulating properties.

In preclinical models of anxiety, such as the fear-potentiated startle test in rats, L-365,260 has demonstrated anxiolytic-like effects. It has been shown to dose-dependently decrease the fear-potentiated startle response without affecting baseline startle amplitudes, suggesting a specific anxiolytic action rather than a general motor depressant effect.[9]

L-365,260 has also exhibited antidepressant-type effects in the forced-swim test in mice.[10] In this model, the compound decreased the duration of immobility, an effect that was reversed by the administration of a CCK-B receptor agonist. This suggests that blockade of CCK-B receptors may contribute to an antidepressant-like response.[10]

The role of CCK in modulating opioid-induced analgesia is well-documented. L-365,260 has been shown to enhance morphine-induced analgesia and prevent the development of morphine tolerance in rats.[11] Furthermore, L-365,260 itself has been reported to induce analgesia in primates.[12] These findings suggest that CCK-B receptor antagonists may have a role in pain management, potentially as adjuncts to opioid therapy.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of L-365,260 has been investigated in various species, including rats, dogs, monkeys, and humans. Following oral administration, L-365,260 is rapidly absorbed.[13][14] The bioavailability, however, varies across species.[14] The compound is extensively bound to plasma proteins (greater than 96%).[14]

L-365,260 is primarily eliminated through biotransformation, with hydroxylation and glucuronide conjugation being the major metabolic pathways.[14] The terminal half-life in humans is approximately 8 to 12 hours.[13]

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of L-365,260 and other gastrin/CCK-B receptor ligands. These protocols are designed to ensure reproducibility and scientific rigor.

Radioligand Binding Assay for CCK-B Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CCK-B receptor in guinea pig brain tissue.

Materials:

  • Guinea pig brain tissue

  • [3H]L-365,260 (radioligand)

  • L-365,260 (unlabeled, for non-specific binding)

  • Test compounds

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh binding buffer and repeat the centrifugation. The final pellet is resuspended in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 10 µM unlabeled L-365,260 (for non-specific binding) or various concentrations of test compound.

    • 50 µL of [3H]L-365,260 (final concentration ~2 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

cluster_Workflow Radioligand Binding Assay Workflow Start Start Prep Prepare Brain Membrane Homogenate Start->Prep Incubate Incubate Membranes with Radioligand & Test Compound Prep->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a Radioligand Binding Assay.

In Vitro Gastric Acid Secretion Assay (Aminopyrine Accumulation)

This protocol details the measurement of acid secretion in isolated rabbit gastric glands using the [14C]-aminopyrine accumulation method.[5][8]

Materials:

  • Rabbit gastric mucosa

  • Collagenase

  • [14C]-aminopyrine

  • HEPES-buffered saline

  • Histamine (or other secretagogue)

  • L-365,260 (or other test compound)

  • Scintillation counter

Procedure:

  • Gland Isolation: Isolate gastric glands from the rabbit gastric mucosa by collagenase digestion.

  • Incubation: Pre-incubate the isolated glands with L-365,260 or vehicle for 15 minutes.

  • Stimulation: Add [14C]-aminopyrine and a secretagogue (e.g., histamine) to the gland suspension and incubate for 30 minutes at 37°C.

  • Separation: Pellet the glands by centrifugation and remove the supernatant.

  • Lysis and Counting: Lyse the gland pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as the ratio of aminopyrine accumulated in the glands to that in the medium. Determine the IC50 of L-365,260 for the inhibition of stimulated aminopyrine accumulation.

In Vivo Pentagastrin-Stimulated Gastric Acid Secretion in Rats

This protocol describes the measurement of pentagastrin-stimulated gastric acid secretion in the pylorus-ligated rat model.[7]

Materials:

  • Male Sprague-Dawley rats

  • Pentagastrin

  • L-365,260 (or other test compound)

  • Urethane (anesthetic)

  • Surgical instruments

  • Saline

  • pH meter or autotitrator

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water. Anesthetize the rats with urethane.

  • Surgical Procedure: Perform a midline laparotomy to expose the stomach. Ligate the pylorus and the esophagus at the cardiac sphincter.

  • Drug Administration: Administer L-365,260 or vehicle intravenously or intraperitoneally. After a predetermined time, administer pentagastrin subcutaneously.

  • Sample Collection: After a set period (e.g., 2 hours), collect the gastric contents.

  • Analysis: Measure the volume of the gastric juice and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

  • Data Analysis: Calculate the total acid output (volume x concentration). Compare the acid output in the L-365,260-treated group to the control group.

Forced-Swim Test for Antidepressant-like Activity in Mice

This protocol outlines the forced-swim test in mice to assess the antidepressant-like effects of L-365,260.[10]

Materials:

  • Male mice (e.g., Swiss-Webster)

  • L-365,260 (or other test compound)

  • Cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment (optional)

Procedure:

  • Drug Administration: Administer L-365,260 or vehicle intraperitoneally 30 minutes before the test.

  • Test Procedure: Gently place each mouse into the cylinder of water for a 6-minute session.

  • Behavioral Scoring: During the last 4 minutes of the test, record the duration of immobility (i.e., when the mouse floats passively and makes only small movements to keep its head above water).

  • Data Analysis: Compare the duration of immobility in the L-365,260-treated group to the control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Fear-Potentiated Startle Test for Anxiolytic-like Activity in Rats

This protocol describes the fear-potentiated startle test in rats to evaluate the anxiolytic-like properties of L-365,260.[9]

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • L-365,260 (or other test compound)

  • Startle response system with a chamber that can deliver a visual cue (light) and a footshock.

  • Acoustic startle stimulus generator.

Procedure:

  • Training Phase: Place the rat in the startle chamber. Present a conditioned stimulus (CS; e.g., a light) for a few seconds, followed immediately by an unconditioned stimulus (US; a mild footshock). Repeat this pairing several times.

  • Drug Administration: On the test day, administer L-365,260 or vehicle intraperitoneally.

  • Test Phase: Place the rat back in the startle chamber. Present a series of acoustic startle stimuli alone (noise-alone trials) and immediately following the presentation of the CS (CS-noise trials).

  • Data Analysis: Calculate the fear-potentiated startle as the difference in the startle amplitude between the CS-noise trials and the noise-alone trials. Compare the fear-potentiated startle in the L-365,260-treated group to the control group. A reduction in fear-potentiated startle indicates an anxiolytic-like effect.

Conclusion

L-365,260 is a well-characterized, potent, and selective antagonist of the gastrin/CCK-B receptor. Its utility as a research tool has been invaluable in advancing our understanding of the physiological roles of this receptor system in both the gastrointestinal tract and the central nervous system. The detailed pharmacological profile and the robust experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. The multifaceted actions of L-365,260, including its potential influence on intracellular signaling pathways beyond direct receptor antagonism, underscore the complexity of the gastrin/CCK-B system and highlight the need for continued investigation.

References

  • Magous, R., et al. (1999). L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway. British Journal of Pharmacology, 127(1), 259–267. [Link]

  • Bock, M. G., et al. (1991). The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat. The Journal of Pharmacology and Experimental Therapeutics, 259(1), 243–248. [Link]

  • Derrien, M., et al. (1995). The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice. European Journal of Pharmacology, 282(1-3), 169–176. [Link]

  • Magous, R., et al. (1999). L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway. British Journal of Pharmacology, 127(1), 259–267. [Link]

  • Chang, R. S., & Lotti, V. J. (1989). Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand. Molecular Pharmacology, 36(3), 395–402. [Link]

  • Van de Brug, J. M., et al. (1992). The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans. Gastroenterology, 102(2), 405–411. [Link]

  • Dourish, C. T., et al. (1990). Blockade of CCK-B receptors by L-365,260 induces analgesia in the squirrel monkey. Brain Research, 534(1-2), 287–290. [Link]

  • Dourish, C. T., et al. (1990). The selective CCK-B receptor antagonist L-365,260 enhances morphine analgesia and prevents morphine tolerance in the rat. European Journal of Pharmacology, 176(1), 35–44. [Link]

  • Sciberras, D. G., et al. (1993). Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist. Journal of Clinical Pharmacology, 33(7), 628–632. [Link]

  • Josselyn, S. A., et al. (1995). The CCKB Antagonist, L-365,260, Attenuates Fear-Potentiated Startle. Peptides, 16(7), 1313–1315. [Link]

  • Chen, I. W., et al. (1992). Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals. Drug Metabolism and Disposition, 20(3), 390–395. [Link]

  • Watson, P. R., et al. (1998). Analysis of Variation in L-365,260 Competition Curves in Radioligand Binding Assays. British Journal of Pharmacology, 125(7), 1599–1608. [Link]

  • Chiba, T., et al. (1991). Effect of cholecystokinin receptor antagonists, MK-329 and L-365,260, on cholecystokinin-induced acid secretion and histidine decarboxylase activity in the rat. Gastroenterologia Japonica, 26(5), 589–595. [Link]

  • Mercer, J. G., et al. (1992). Selectivity of cholecystokinin (CCK) receptor antagonists, MK-329 and L-365,260, for axonally-transported CCK binding sites on the rat vagus nerve. Neuropeptides, 23(3), 165–170. [Link]

  • Smith, J. P., et al. (1991). Inhibitory effects of the gastrin receptor antagonist (L-365,260) on gastrointestinal tumor cells. Cancer, 68(6), 1255–1260. [Link]

  • Asin, J., et al. (1996). L-364,718 and L-365,260, two CCK antagonists, have no affinity for central benzodiazepine binding sites in chickens. Life Sciences, 59(13), 1083–1090. [Link]

  • Watson, P. R., et al. (1998). Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays. British Journal of Pharmacology, 125(7), 1588–1598. [Link]

  • PubChem. L 365260. [Link]

  • Kramer, M. S., et al. (1996). A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder. Biological Psychiatry, 39(12), 1079–1081. [Link]

Sources

Exploratory

L-365,260: A Technical Guide to its Selectivity for CCK1 vs. CCK2 Receptors

For Researchers, Scientists, and Drug Development Professionals Introduction L-365,260, chemically identified as N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, is a potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-365,260, chemically identified as N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, is a potent and selective non-peptide antagonist for the cholecystokinin (CCK) type 2 receptor (CCK2R), also known as the gastrin receptor.[1][2] Its high affinity and selectivity for CCK2R over the CCK type 1 receptor (CCK1R) have made it an invaluable tool in pharmacological research to delineate the distinct physiological roles of these two receptor subtypes.[3][4] This guide provides an in-depth analysis of the IC50 values of L-365,260 for CCK1 and CCK2 receptors, the methodologies used for their determination, and the underlying signaling pathways.

Comparative Affinity of L-365,260 for CCK1 and CCK2 Receptors

The inhibitory potency of L-365,260 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand. The data consistently demonstrates a significantly higher affinity of L-365,260 for the CCK2 receptor compared to the CCK1 receptor.

Receptor SubtypeL-365,260 IC50 (nM)Selectivity (fold)
CCK1 280-
CCK2 2140

Data sourced from Tocris Bioscience.[1]

This marked 140-fold selectivity underscores the utility of L-365,260 as a specific pharmacological probe for investigating CCK2R-mediated processes.[1]

Understanding the Molecular Basis of Interaction: CCK Receptor Signaling

Both CCK1 and CCK2 receptors are G-protein coupled receptors (GPCRs) that share structural homology but exhibit distinct tissue distribution and physiological functions.[5] Their activation by the endogenous peptide hormone cholecystokinin initiates a cascade of intracellular signaling events.

CCK1 Receptor Signaling

The CCK1 receptor is predominantly found in the gastrointestinal tract, particularly the gallbladder and pancreas, and in discrete regions of the brain.[6][7] Its activation is primarily coupled to the Gq family of G-proteins.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] Evidence also suggests that the CCK1 receptor can couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[8][10]

CCK1_Signaling cluster_membrane Plasma Membrane CCK1R CCK1 Receptor Gq Gq CCK1R->Gq CCK Gs Gs CCK1R->Gs CCK PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP IP3 IP3 PIP2->IP3 Hydrolyzes DAG DAG PIP2->DAG Hydrolyzes Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) Activation cAMP->PKA

Caption: Simplified CCK1 Receptor Signaling Pathways.
CCK2 Receptor Signaling

The CCK2 receptor is widely distributed in the central nervous system, particularly the brain, and in the stomach, where it functions as the gastrin receptor.[5][11] Similar to the CCK1 receptor, the CCK2 receptor primarily couples to Gq proteins, initiating the PLC-IP3-DAG cascade.[5][12][13] There is also evidence suggesting that the CCK2 receptor can couple to other G-proteins, potentially leading to the activation of different downstream effectors, which may contribute to the diverse physiological responses mediated by this receptor.[14]

CCK2_Signaling cluster_membrane Plasma Membrane CCK2R CCK2 Receptor Gq Gq CCK2R->Gq CCK/Gastrin Other_G Other G-Proteins CCK2R->Other_G CCK/Gastrin PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 Other_Effectors Other Effectors Other_G->Other_Effectors Activates Diverse_Responses Diverse Cellular Responses Other_Effectors->Diverse_Responses IP3 IP3 PIP2->IP3 Hydrolyzes DAG DAG PIP2->DAG Hydrolyzes Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Simplified CCK2 Receptor Signaling Pathways.

Experimental Determination of IC50 Values: Radioligand Binding Assay

The IC50 values for L-365,260 are typically determined using a competitive radioligand binding assay.[11][15] This technique measures the ability of an unlabeled compound (the competitor, in this case, L-365,260) to displace a radiolabeled ligand from its receptor.

Step-by-Step Methodology
  • Membrane Preparation:

    • Tissues or cells expressing the target receptor (CCK1 or CCK2) are homogenized in a cold lysis buffer.[16]

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.[16]

    • The membrane pellet is washed and resuspended in a suitable assay buffer.[16]

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand (e.g., [³H]L-365,260 or ¹²⁵I-CCK-8) is incubated with the membrane preparation.[2][11]

    • Increasing concentrations of the unlabeled competitor (L-365,260) are added to the incubation mixture.[16]

    • The mixture is incubated to allow the binding to reach equilibrium.[16]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[16]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[16]

  • Quantification of Bound Radioactivity:

    • The radioactivity retained on the filters is measured using a scintillation counter.[16]

  • Data Analysis:

    • The amount of specific binding at each concentration of the competitor is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

    • The data are then plotted as the percentage of specific binding versus the log concentration of the competitor.

    • The IC50 value is determined from the resulting sigmoidal curve as the concentration of L-365,260 that inhibits 50% of the specific radioligand binding.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Cells/Tissues expressing CCK1 or CCK2 receptors) start->prep incubation Incubation: Membranes + Radioligand + L-365,260 (variable conc.) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures bound radioactivity) filtration->counting analysis Data Analysis (Plot % specific binding vs. [L-365,260]) counting->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for IC50 Determination via Radioligand Binding Assay.

Conclusion

L-365,260 is a highly selective antagonist for the CCK2 receptor, with a significantly lower affinity for the CCK1 receptor. This selectivity, as demonstrated by its IC50 values, is crucial for its use as a research tool to differentiate the physiological and pathological roles of the two CCK receptor subtypes. The determination of these values through robust methodologies like radioligand binding assays provides the quantitative basis for its application in pharmacological studies. A thorough understanding of the distinct signaling pathways activated by CCK1 and CCK2 receptors further contextualizes the functional consequences of selective antagonism by L-365,260.

References

  • Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells - PMC. Available at: [Link]

  • Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor - Pathway Figure. Available at: [Link]

  • The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. Available at: [Link]

  • A new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed. Available at: [Link]

  • Mechanisms of CCK signaling from gut to brain - PMC - NIH. Available at: [Link]

  • Metabolic effects of activation of CCK receptor signaling pathways by twice-daily administration of the enzyme-resistant CCK-8 analog, (pGlu-Gln)-CCK-8, in normal mice - Journal of Endocrinology. Available at: [Link]

  • The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed. Available at: [Link]

  • Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed. Available at: [Link]

  • Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC. Available at: [Link]

  • Proposed diagrams of gastrin- and CCK-induced signaling pathways... - ResearchGate. Available at: [Link]

  • L-364,718 and L-365,260, two CCK antagonists, have no affinity for central benzodiazepine binding sites in chickens - PubMed. Available at: [Link]

  • The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans. Available at: [Link]

  • Cholecystokinin 1 Receptor – A Unique G Protein-Coupled Receptor Activated by Singlet Oxygen (GPCR-ABSO) - Frontiers. Available at: [Link]

  • CCK1 Cholecystokinin Receptor Assay - Innoprot GPCR Functional Assay. Available at: [Link]

  • CCK1 Biochemical Binding Assay Service - Reaction Biology. Available at: [Link]

  • Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation | PNAS. Available at: [Link]

  • The selective CCK-B receptor antagonist L-365,260 enhances morphine analgesia and prevents morphine tolerance in the rat - PubMed. Available at: [Link]

  • Selectivity of cholecystokinin (CCK) receptor antagonists, MK-329 and L-365,260, for axonally-transported CCK binding sites on the rat vagus nerve - PubMed. Available at: [Link]

  • The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed. Available at: [Link]

  • CCK1 (CCKA) Human Cholecystokinin GPCR Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. Available at: [Link]

  • Effect of cholecystokinin receptor antagonists, MK-329 and L-365,260, on cholecystokinin-induced acid secretion and histidine decarboxylase activity in the rat - PubMed. Available at: [Link]

  • CCK1 (CCKA) Human Cholecystokinin GPCR Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • CCK1 and CCK2 receptors regulate gastric pepsinogen secretion - PubMed. Available at: [Link]

  • Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - MDPI. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. Available at: [Link]

  • Effects of L-365,260 and L-364,718 on the CCK-8S-induced decreased... - ResearchGate. Available at: [Link]

Sources

Foundational

The Pharmacological Role of L-365,260 in Neurobiology and Appetite Regulation: A Technical Whitepaper

Executive Summary Cholecystokinin (CCK) is a highly abundant brain-gut neuropeptide that functions as a critical neuromodulator and endocrine hormone. Its physiological effects are mediated through two distinct G-protein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cholecystokinin (CCK) is a highly abundant brain-gut neuropeptide that functions as a critical neuromodulator and endocrine hormone. Its physiological effects are mediated through two distinct G-protein-coupled receptor subtypes: the peripheral CCK-A (CCK1) receptor and the central CCK-B (CCK2/gastrin) receptor 1. To dissect the complex neurobiology of CCK, the development of highly selective, non-peptide antagonists was paramount. Among these, L-365,260 emerged as a definitive reference compound. As a potent and highly selective CCK-B antagonist, L-365,260 has provided profound insights into the neurobiology of anxiety, nociception, and the specific pathways governing appetite regulation 2, 3.

Pharmacodynamics and Pharmacokinetics of L-365,260

L-365,260 is an orally active, competitive, and stereoselective antagonist of the CCK-B/gastrin receptor 4. Unlike early peptide-based antagonists, its phenylurea/benzodiazepinone structure allows it to readily cross the blood-brain barrier, making it an invaluable tool for central nervous system (CNS) research.

In human pharmacokinetic studies, L-365,260 demonstrates rapid absorption and a biphasic pattern of elimination, with a terminal half-life ( t1/2​ ) of 8 to 12 hours 2. Following a single 50-mg oral dose, peak plasma concentrations ( Cmax​ ) reach approximately 503 ng/mL at a tmax​ of 1.25 hours, achieving steady-state within 3 days of repeated dosing 2.

Quantitative Data Summary: Receptor Affinity & Pharmacological Profile
CompoundPrimary TargetBinding AffinityKey Behavioral EffectClinical PK Highlights
L-365,260 CCK-B (Central) Ki​ = 1.9 nM (Gastrin), 2.0 nM (CCK-B) 4Anxiolytic, prevents morphine tolerance 5, 6 t1/2​ = 8-12h; Cmax​ = 503 ng/mL (50mg dose) 2
Devazepide (MK-329) CCK-A (Peripheral) IC50​ = 81 pM (Pancreatic CCK-A) 4Blocks CCK-induced satiety 7Rapid tissue distribution; highly lipophilic

Neurobiological Implications: Beyond the Gut

While CCK-A receptors predominantly regulate gastrointestinal motility and short-term satiety, CCK-B receptors are densely localized in the cortex, amygdala, and spinal cord, modulating complex behavioral states 8, .

Anxiety and Panic Disorders

CCK-4 is a well-documented panicogenic agent in humans and animals. L-365,260 effectively blocks CCK-4-induced panic attacks and produces anxiolytic-like effects in elevated plus-maze models, highlighting the CCK-B receptor's role in fear-potentiated startle and anxiety 5.

Nociception and Opioid Synergy

CCK acts as an endogenous anti-opioid peptide. The administration of L-365,260 enhances morphine-induced analgesia and prevents the development of morphine tolerance when administered concurrently (e.g., 0.2 mg/kg in rat models) 6. This synergy indicates that CCK/opiate interactions are heavily mediated by the CCK-B receptor, making it a historic target for adjunct pain management [[6]](), [[8]]().

Antidepressant Activity

In forced-swim tests, L-365,260 elicits an antidepressant-type response by decreasing immobility. This effect is mediated through dopaminergic pathways, as it is prevented by D1 and D2 receptor antagonists, suggesting that CCK-B blockade increases extracellular dopamine in depression-associated brain regions 9.

The Appetite Regulation Paradigm: Resolving the CCK-A vs. CCK-B Controversy

Historically, the exact role of CCK-B receptors in feeding behavior was controversial. Early studies suggested that L-365,260 might stimulate food intake and delay satiety, leading to the hypothesis that central CCK-B receptors modulate feeding under specific stress conditions 1. However, rigorous subsequent research utilizing highly selective antagonists clarified this paradigm.

In multiple species (mice, rats, dogs, and rhesus monkeys), the administration of the CCK-A antagonist Devazepide (MK-329) dose-dependently blocked the satiety effects of both exogenous CCK and endogenous CCK released by intestinal nutrients (e.g., oleic acid) 10, 7, [[11]](). Conversely, L-365,260 failed to attenuate satiety or significantly alter meal parameters at equivalent or higher doses 10, 7, [[12]](). For instance, in rhesus monkeys, intragastric Devazepide increased total food intake by 47%, whereas L-365,260 (up to 320 µg/kg) had no effect 10. Thus, the scientific consensus establishes that the short-term inhibition of food intake is strictly mediated by the peripheral CCK-A receptor, not the CCK-B receptor 1, 7.

CCK_Signaling CCK Cholecystokinin (CCK) CCKA CCK-A Receptor (Peripheral) Gut / Vagal Afferents CCK->CCKA Binds CCKB CCK-B Receptor (Central) Cortex / Amygdala CCK->CCKB Binds Satiety Satiety Induction (Inhibition of Food Intake) CCKA->Satiety Activates Anxiety Anxiogenesis & Pain Modulation (Anti-Opioid Effect) CCKB->Anxiety Activates Devazepide Devazepide (MK-329) CCK-A Antagonist Devazepide->CCKA Blocks L365260 L-365,260 CCK-B Antagonist L365260->CCKB Blocks

Fig 1. CCK Receptor Signaling Pathway and Subtype-Specific Antagonist Blockade.

Core Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating experimental systems designed to isolate the specific neurobiological functions of L-365,260.

Protocol A: In Vivo Assessment of CCK-Mediated Satiety (Rodent Sucrose Model)
  • Objective : Differentiate the roles of CCK-A and CCK-B receptors in meal termination.

  • Self-Validating Design : Includes a vehicle baseline (validates normal feeding drive), a CCK-8 positive control (validates satiety induction), and two antagonist arms (CCK-A vs CCK-B) to establish receptor specificity.

Step-by-Step Methodology:

  • Acclimation and Fasting : Single-house mice and fast for 18 hours prior to the assay.

    • Causality: Single housing prevents competitive feeding behaviors. An 18-hour fast standardizes the baseline metabolic drive, ensuring that the primary variable affecting intake is the pharmacological intervention, not variable baseline satiety.

  • Antagonist Administration : Administer an intraperitoneal (IP) injection of vehicle, MK-329 (10 µg/kg), or L-365,260 (100 µg/kg) 30 minutes prior to testing.

    • Causality: IP administration bypasses first-pass gastrointestinal metabolism for rapid systemic distribution. The 30-minute pretreatment allows L-365,260 to cross the blood-brain barrier and achieve steady-state receptor occupancy before the satiety signal is introduced.

  • Satiety Induction : Administer an IP injection of CCK-8 (8 µg/kg) 5 minutes before food access.

    • Causality: CCK-8 has a very short half-life due to rapid enzymatic degradation. Administering it immediately before the test ensures peak plasma concentrations coincide with the initiation of feeding.

  • Feeding Assay : Provide a 20% sucrose solution and measure volumetric intake at 15, 30, and 60 minutes.

    • Causality: Sucrose is highly palatable and calorie-dense, providing a strong, uniform feeding stimulus. Volumetric measurement offers higher temporal resolution and accuracy than weighing solid food, minimizing errors from spillage.

Workflow Start Animal Acclimation & 18h Fasting Veh Group 1: Vehicle (Baseline Control) Start->Veh CCK8 Group 2: CCK-8 (8 µg/kg) (Satiety Positive Control) Start->CCK8 L365 Group 3: CCK-8 + L-365,260 (CCK-B Blockade) Start->L365 MK329 Group 4: CCK-8 + MK-329 (CCK-A Blockade) Start->MK329 Test Provide 20% Sucrose Solution (Measure Intake at 15/30/60 min) Veh->Test CCK8->Test L365->Test MK329->Test Res1 Normal Baseline Intake (Validation of Drive) Test->Res1 Res2 Significantly Reduced Intake (Validation of Satiety) Test->Res2 Res3 Reduced Intake Maintained (L-365,260 Ineffective) Test->Res3 Res4 Intake Restored to Baseline (MK-329 Blocks Satiety) Test->Res4

Fig 2. Experimental Workflow for Assessing CCK-Mediated Satiety and Subtype Blockade.

Protocol B: Evaluation of Opioid-CCK Interactions (Nociception)
  • Objective : Assess the efficacy of L-365,260 in preventing morphine tolerance.

  • Self-Validating Design : Baseline pain thresholds are established before drug administration to ensure L-365,260 does not possess independent analgesic properties, isolating its role as a neuromodulator of opioid pathways.

Step-by-Step Methodology:

  • Baseline Thresholding : Utilize the radiant heat tail-flick test to establish baseline latencies.

    • Causality: Radiant heat specifically activates C-fibers and A-delta fibers without applying mechanical pressure, providing a pure measure of thermal nociception. A strict cutoff time (e.g., 10 seconds) is enforced to prevent tissue damage.

  • Tolerance Induction : Administer twice-daily IP injections of incremental morphine doses for 6 days.

    • Causality: This chronic dosing schedule reliably downregulates mu-opioid receptor sensitivity, establishing a robust model of pharmacological tolerance.

  • CCK-B Blockade : Co-administer L-365,260 (0.2 mg/kg) with each morphine dose in the experimental cohort.

    • Causality: Continuous blockade of the CCK-B receptor prevents the compensatory upregulation of the endogenous anti-opioid CCK system, which is hypothesized to drive opioid tolerance.

  • Efficacy Testing : On day 7, challenge with a submaximal dose of morphine (4 mg/kg) and measure the tail-flick latency.

    • Causality: A submaximal dose ensures the assay remains within the linear dynamic range of the dose-response curve, allowing clear detection of either tolerance (reduced latency) or preserved analgesia (extended latency).

References

  • Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist. nih.gov. 2

  • The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight. jci.org. 1

  • Blockade of type A, but not type B, CCK receptors postpones satiety in rhesus monkeys. physiology.org. 10

  • Cholecystokinin Receptor | Antagonists Agonists. medchemexpress.com. 4

  • Satiety induced by endogenous and exogenous cholecystokinin is mediated by CCK-A receptors in mice. physiology.org. 7

  • Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models. cdnsciencepub.com. 5

  • Analysis of the variation in the action of L-365260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays. nih.gov. 3

  • Type A CCK receptors mediate satiety effects of intestinal nutrients. sci-hub.box. 11

  • The selective CCK-B receptor antagonist L-365260 enhances morphine analgesia and prevents morphine tolerance in the rat. nih.gov. 6

  • Blockade of type A, not type B, CCK receptors attenuates satiety actions of exogenous and endogenous CCK. physiology.org. 12

  • The CCKB receptor antagonist, L-365260, elicits antidepressant-type effects in the forced-swim test in mice. nih.gov. 9

  • CCK2 receptors in chronic pain. nih.gov. 8

  • CCK2 Receptors | Cholecystokinin Receptors. tocris.com. Link

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing Protocols for the CCK-B Antagonist L-365260 in Murine Models

Executive Summary & Mechanistic Rationale L-365260 is a highly potent, orally active, non-peptide antagonist that selectively targets the cholecystokinin-B (CCK-B) and gastrin receptors. It exhibits stereoselective and c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

L-365260 is a highly potent, orally active, non-peptide antagonist that selectively targets the cholecystokinin-B (CCK-B) and gastrin receptors. It exhibits stereoselective and competitive binding, demonstrating nanomolar affinity (Kngcontent-ng-c2437473516="" class="ng-star-inserted">i = 1.9 nM for gastrin receptors; Ki = 2.0 nM for brain CCK-B receptors) .

Because endogenous CCK-8 acts as a physiological antagonist to endogenous opioids, blocking the CCK-B receptor with L-365260 prevents opioid tolerance and enhances morphine-induced analgesia 1. Furthermore, L-365260 is extensively utilized to investigate the gut-brain axis, specifically in modulating gastrin-stimulated acid secretion 2 and leptin-mediated satiety signaling [[3]]().

G L365260 L-365260 (CCK-B Antagonist) CCKBR CCK-B Receptor (CNS & Gastric Mucosa) L365260->CCKBR Competitively Blocks CCK8 CCK-8 / Gastrin (Endogenous Agonists) CCK8->CCKBR Activates Analgesia Opioid Analgesia Enhancement CCKBR->Analgesia Blockade prevents anti-opioid effect Gastric Inhibition of Gastric Acid Secretion CCKBR->Gastric Blockade reduces acid output Satiety Modulation of Satiety & Leptin Signaling CCKBR->Satiety Modulates feeding

Fig 1: L-365260 antagonism of the CCK-B receptor and its downstream physiological effects.

Quantitative In Vivo Dosing Parameters

L-365260 dosing is highly dependent on the target physiological system and the species. The table below synthesizes validated dosing parameters across multiple experimental paradigms.

SpeciesTarget ApplicationRouteOptimal Dose RangeED50 / Key OutcomeRecommended Vehicle
Mouse Gastric Acid SecretionPO0.1 – 30 mg/kgEDngcontent-ng-c2437473516="" class="ng-star-inserted">50 = 0.03 mg/kg 0.5% Cyclodextrin or CMC
Rat Gastric Acid SecretionPO0.1 – 30 mg/kgED50 = 0.9 mg/kg [[4]]()0.5% Cyclodextrin or CMC
Rat Morphine AnalgesiaSC0.01 – 10 mg/kgProlongs analgesia duration 44% Carboxymethylcellulose
Mouse ElectroacupunctureSC0.125 – 2.0 mg/kgReverses chronic EA tolerance [[1]]()Saline / DMSO / Tween 80
Rat Leptin/Satiety SignalingSC1.0 mg/kgModulates CSF leptin levels 54% Carboxymethylcellulose
Rat Acoustic Startle/AnxietyIP0.1 mg/kgAttenuates fear-potentiated startle 6DMSO / Tween 80 / Saline

Formulation Causality & Self-Validating Protocols

L-365260 is highly lipophilic and practically insoluble in aqueous buffers. The choice of vehicle dictates the pharmacokinetic absorption profile. We provide two distinct protocols based on the required onset of action.

Protocol A: Subcutaneous (SC) Suspension Dosing for Sustained Neuromodulation

Rationale: Formulating L-365260 in 4% Carboxymethylcellulose (CMC) creates a viscous suspension. Upon SC injection, this forms a localized depot that slowly leaches the active compound into systemic circulation, providing stable plasma concentrations ideal for multi-hour behavioral assays (e.g., opioid tolerance or leptin distribution studies) 7.

Step-by-Step Workflow:

  • Vehicle Preparation: Dissolve 4g of high-viscosity CMC in 100 mL of sterile, endotoxin-free water. Stir overnight at room temperature until completely clear and homogeneous.

  • Drug Suspension: Weigh the required amount of L-365260. Gradually add the 4% CMC vehicle to achieve a final concentration of 1 mg/mL.

  • Homogenization: Sonicate the mixture in a cold water bath for 15 minutes, followed by vigorous vortexing to ensure a uniform, milky suspension without macro-particulates.

  • Administration: Inject subcutaneously at the loose skin over the interscapular area. For a 1 mg/kg dose in a 250g rat, inject 250 µL.

  • Self-Validation Step (Analgesia): To validate target engagement, include a cohort receiving exogenous CCK-8 (10 µg/kg IP) alongside morphine. Successful L-365260 blockade will completely reverse the hyperalgesic (anti-opioid) effect of the administered CCK-8.

Protocol B: Intraperitoneal (IP) Microemulsion Dosing for Acute Metabolic Studies

Rationale: For acute studies requiring rapid systemic bioavailability (e.g., short-term food intake or acute acoustic startle response), a microemulsion utilizing DMSO and Tween 80 prevents the lipophilic drug from precipitating in the peritoneal cavity 3.

Step-by-Step Workflow:

  • Primary Solubilization: Dissolve L-365260 in 100% DMSO to create a concentrated stock. The final volume of DMSO must not exceed 5% of the total injection volume to prevent tissue toxicity.

  • Surfactant Addition: Add Tween 80 (equivalent to 5% of the final volume) directly to the DMSO-drug solution. Vortex vigorously for 2 minutes. The surfactant coats the hydrophobic drug molecules.

  • Aqueous Phase Integration: Slowly add 0.9% sterile saline (90% of final volume) dropwise while continuously vortexing. Critical causality: Rapid addition of saline will cause the drug to crash out of solution.

  • Administration: Administer IP using a 27G needle. Wait exactly 15-30 minutes before initiating the physiological challenge (e.g., pentagastrin injection or behavioral testing) 6.

  • Self-Validation Step (Gastric Acid): Measure basal gastric pH prior to dosing. Administer pentagastrin (12 µg/kg SC). A successful IP dose of L-365260 (0.1 - 3 mg/kg) will selectively blunt the pentagastrin-stimulated acid spike without altering the basal gastric pH profile.

References

  • MedChemExpress. "L-365260 hemihydrate | CCK-B Antagonist". URL: 8

  • MedChemExpress. "L-365260 | CCK-B Antagonist". URL: 4

  • NCATS Inxight Drugs. "L-365260". URL: 2

  • NIH/PubMed. "CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice". URL: 1

  • NIH/PMC. "A cholecystokinin-1 receptor agonist (CCK-8) mediates increased permeability of brain barriers to leptin". URL: 7

  • PNAS. "Synergistic interaction between leptin and cholecystokinin to reduce short-term food intake in lean mice". URL: 3

  • NIH/PMC. "Regulation of leptin distribution between plasma and cerebrospinal fluid by cholecystokinin receptors". URL: 5

  • Journal of Neuroscience. "Activation of Amygdala Cholecystokinin B Receptors Potentiates the Acoustic Startle Response in the Rat". URL: 6

Sources

Application

Application Notes & Protocols: Characterization of CCK2 Receptor Binding Using L-365,260

Prepared by: Senior Application Scientist, Advanced Pharmacology Division Introduction and Scientific Context L-365,260 is a potent, selective, and non-peptidic antagonist of the cholecystokinin 2 receptor (CCK2R), also...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Introduction and Scientific Context

L-365,260 is a potent, selective, and non-peptidic antagonist of the cholecystokinin 2 receptor (CCK2R), also known as the CCK-B/gastrin receptor.[1][2][3] The CCK2R, a G protein-coupled receptor, is a critical modulator of physiological processes in both the central nervous system and the gastrointestinal tract, including anxiety, pain perception, and gastric acid secretion.[4][5] Its overexpression in various cancers, such as medullary thyroid and small cell lung cancers, has also made it a significant target for oncologic imaging and therapy.[6][7]

These application notes provide a detailed protocol for utilizing L-365,260 in a competitive radioligand binding assay to determine the affinity of test compounds for the CCK2R. The principles and methodologies described herein are foundational for researchers in pharmacology and drug development aiming to characterize interactions at this important receptor. L-365,260 itself can be used as the unlabeled competitor or, in its tritiated form ([³H]L-365,260), as the radioligand.[8]

The Principle of Competitive Receptor Binding

The core of this protocol is the competitive binding assay.[9] This technique quantifies the ability of an unlabeled test compound (the "competitor," in this case, L-365,260 or a derivative) to displace a radiolabeled ligand from its receptor. The assay is performed by incubating a fixed concentration of a high-affinity radioligand and a constant amount of receptor source (e.g., cell membranes) with varying concentrations of the unlabeled competitor.

As the concentration of the competitor increases, it occupies more receptor sites, thereby reducing the amount of bound radioligand. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value is then used to calculate the equilibrium dissociation constant (Kᵢ) of the competitor, which represents its true affinity for the receptor.

cluster_0 Low [L-365,260] cluster_1 High [L-365,260] Receptor CCK2 Receptor Radioligand Radioligand ([¹²⁵I]CCK-8) Receptor->Radioligand High Binding Receptor2 CCK2 Receptor Competitor L-365,260 Receptor2->Competitor Displacement Radioligand2 Radioligand ([¹²⁵I]CCK-8)

Caption: Principle of competitive displacement at the CCK2R.

Materials and Reagents

Sourcing high-quality reagents is paramount for reproducible results. The following table outlines the necessary components and provides key rationale for their selection.

ComponentExample SupplierRationale & Key Considerations
L-365,260 Tocris, MedChemExpressA highly selective CCK2R antagonist with a Kᵢ in the low nanomolar range.[1][2][10] Prepare a concentrated stock (e.g., 10 mM) in DMSO or ethanol.[1]
Radioligand PerkinElmer[¹²⁵I]CCK-8 (sulfated) is a common choice due to its high affinity for CCK2R and high specific activity.[11] Alternatively, [³H]L-365,260 can be used as a selective antagonist radioligand.[8]
Receptor Source ATCC, In-houseTransfected Cell Lines: HEK293 or A431 cells stably expressing human CCK2R are ideal for clean, specific data.[12][13] Tissue Homogenates: Guinea pig or rat cerebral cortex are rich sources of endogenous CCK2R.[8][14][15]
Assay Buffer N/ATypically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA. BSA is included to prevent non-specific sticking of peptides and proteins to plasticware.
Protease Inhibitors Sigma-AldrichA "cocktail" (e.g., aprotinin, leupeptin, PMSF) is essential when using tissue homogenates or cell membranes to prevent receptor degradation.
Non-specific Binding (NSB) Agent N/AA high concentration (e.g., 1 µM) of unlabeled CCK-8 or another potent CCK2R ligand is used to define non-specific binding.
Filtration Apparatus Brandel, MilliporeA cell harvester is required for rapid separation of bound and free radioligand.
Filter Mats WhatmanGF/B or GF/C glass fiber filters pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.
Scintillation Counter Beckman Coulter, PerkinElmerA liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I) is required for quantification.

Detailed Experimental Protocols

Protocol 1: Preparation of CCK2R-Containing Membranes

This protocol is for cultured cells. A similar procedure involving tissue homogenization and differential centrifugation would be used for brain tissue.

  • Cell Culture: Grow HEK293-hCCK2R cells to ~90% confluency in appropriate culture flasks.

  • Harvesting: Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

    • Scientist's Note: This step is critical for disrupting cell membranes to release the receptor-containing vesicles. Ensure it is performed on ice to minimize protein degradation.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. This pellets the cell membranes while leaving soluble proteins in the supernatant.

  • Final Preparation: Discard the supernatant. Wash the membrane pellet by resuspending it in fresh Assay Buffer and repeating the centrifugation step. Finally, resuspend the pellet in a small volume of Assay Buffer.

  • Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay). Aliquot and store at -80°C.

Protocol 2: Competitive Radioligand Binding Assay
  • Prepare Reagents: Thaw all reagents (membrane preparation, radioligand, L-365,260 stock) and keep them on ice. Prepare serial dilutions of L-365,260 in Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Non-specific Binding (NSB): 50 µL NSB Agent (e.g., 1 µM CCK-8) + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Competition: 50 µL of each L-365,260 dilution + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Scientist's Note: The final concentration of the radioligand should be approximately equal to its Kₔ value for the receptor to ensure adequate signal and sensitivity. The amount of membrane protein should be optimized to yield specific binding that is at least 10% of the total radioligand added.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[15]

  • Separation: Terminate the assay by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.[16][17]

  • Washing: Immediately wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Rationale: Rapid and cold washing is crucial to minimize the dissociation of the radioligand-receptor complex while effectively removing unbound radioligand.[17]

  • Quantification: Punch out the filter discs into vials. Add scintillation cocktail (for ³H) or measure directly in a gamma counter (for ¹²⁵I). Count the radioactivity, typically expressed as Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis A Prepare Serial Dilutions of L-365,260 D Pipette Reagents into 96-well Plate (Total, NSB, Competitor) A->D B Prepare Radioligand Working Solution B->D C Thaw CCK2R Membrane Aliquot C->D E Incubate to Reach Equilibrium D->E F Rapid Vacuum Filtration E->F G Wash Filters with Ice-Cold Buffer F->G H Quantify Radioactivity (Scintillation/Gamma Counting) G->H I Calculate Specific Binding (Total - NSB) H->I J Plot % Specific Binding vs. [Log L-365,260] I->J K Determine IC50 J->K L Calculate Ki via Cheng-Prusoff Equation K->L

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Convert the CPM for each concentration of L-365,260 into a percentage of the maximum specific binding (%B/B₀).

    • Plot this percentage against the logarithm of the molar concentration of L-365,260. The resulting plot should be a sigmoidal curve.

  • Determine IC₅₀:

    • Using non-linear regression analysis (e.g., in GraphPad Prism), fit the data to a "log(inhibitor) vs. response" model to determine the IC₅₀ value. This is the concentration of L-365,260 that inhibits 50% of specific binding.

  • Calculate Kᵢ (Affinity Constant):

    • The IC₅₀ is dependent on the concentration of the radioligand used. To find the intrinsic affinity (Kᵢ) of the competitor, use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

Table of Expected Binding Parameters for L-365,260

The following data, synthesized from literature, provides an expected range for the affinity of L-365,260 at the CCK2 receptor.

ParameterReceptor SourceTypical ValueReference
IC₅₀ CCK2 Receptor2 nM[1]
Kᵢ Guinea Pig Brain CCK-B2.0 nM[2][10]
Kᵢ Guinea Pig Stomach Gastrin1.9 nM[2][10]
Kₔ Guinea Pig Brain (using [³H]L-365,260)2.3 nM[8]

Trustworthiness: A Self-Validating System

The robustness of this protocol hinges on its integrated controls, which ensure the data is valid and interpretable.

  • Total and Non-Specific Binding: The inclusion of both TB and NSB wells is non-negotiable. NSB, defined by an excess of an unlabeled ligand, accounts for all radioactivity that is not bound to the specific CCK2R site (e.g., binding to the filter, lipids, or other proteins). Subtracting NSB from TB isolates the specific signal, which is the sole basis for analysis. A high NSB (e.g., >30% of total binding) can indicate a problem with the assay conditions or reagents and must be optimized.

  • Reference Compound: In assays testing novel compounds, L-365,260 should be run in parallel as a positive control. The calculated Kᵢ for L-365,260 should fall within the expected literature range (see table above) to validate that the assay is performing correctly on that day.

Alternative Homogeneous Assay Format: Scintillation Proximity Assay (SPA)

For higher throughput screening, a Scintillation Proximity Assay (SPA) offers a significant advantage by eliminating the filtration step.[9][18]

  • Principle: In an SPA, the receptor-containing membranes are captured onto microscopic beads that contain a scintillant.[19][20] When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted beta particles (from ³H, for example) to excite the scintillant, generating a light signal.[21] Radioligand free in solution is too far away to cause a signal, thus no separation is needed.[22] This homogeneous format is highly amenable to automation in 96- or 384-well plates.[21]

References

  • Analysis of Receptor–Ligand Interactions - PMC. (n.d.). National Center for Biotechnology Information.
  • Analysis of Receptor-Ligand Interactions - Raines Lab. (n.d.). University of Wisconsin-Madison. Retrieved from

  • Kenakin, T. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 159(4), 757-773.
  • L-365,260. (n.d.). Tocris Bioscience.
  • CCKBR Antagonist, Gene. (n.d.). MedchemExpress.com.
  • CCK-SAP in Binding Studies. (2003, October 5). Advanced Targeting Systems.
  • Techniques to Measure Binding. (2026, January 19). Biology LibreTexts.
  • L-365,260 | CCK-B Antagonist. (n.d.). MedChemExpress.
  • Aloj, L., et al. (2003). Radiolabeling approaches for cholecystokinin B receptor imaging. Biopolymers, 68(4), 485-496.
  • Radiolabeling approaches for cholecystokinin B receptor imaging. (2025, August 9). ResearchGate.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand. (2015, June 4). Molecular Pharmaceutics. ACS Publications.
  • Stabilized ¹¹¹In-Labeled sCCK8 Analogues for Targeting CCK2-Receptor Positive Tumors: Synthesis and Evaluation. (2010, March 19). Bioconjugate Chemistry. ACS Publications.
  • CCKBR Inhibitor, Agonist, Antagonist, Activator, Gene. (n.d.). MedchemExpress.com.
  • Cholecystokinin Receptor Inhibitors, Agonists and Modulators. (n.d.). BOC Sciences.
  • Reubi, J. C., et al. (2009). Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors. Current Topics in Medicinal Chemistry, 9(10), 960-971.
  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. (2022, April 13). International Journal of Molecular Sciences. MDPI.
  • Horwell, D. C., et al. (2001). Nonpeptide cholecystokinin-2 receptor agonists. Journal of Medicinal Chemistry, 44(8), 1221-1224.
  • Characterization of the binding of [³H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand. (1990). Molecular Pharmacology, 38(4), 543-551.
  • Scintillation proximity assay. (n.d.). Wikipedia.
  • Scintillation proximity assay. What it is, how it works and what it is used for. (2024, March 14). YouTube.
  • Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. (1999). Proceedings of the National Academy of Sciences, 96(18), 10541-10546.
  • Structures of the human cholecystokinin receptors in complex with agonists and antagonists. (2021, May 21). Nature Communications.
  • Evaluation of a Nonpeptidic Ligand for Imaging of Cholecystokinin 2 Receptor–Expressing Cancers. (2015, January 1). Journal of Nuclear Medicine.
  • Analysis of variation in L-365,260 competition curves in radioligand binding assays. (1996). British Journal of Pharmacology, 118(7), 1717-1726.
  • Scintillation Proximity Assays. (n.d.). Revvity.
  • Thermodynamic analysis of ligands at cholecystokinin CCK2 receptors in rat cerebral cortex. (1998). British Journal of Pharmacology, 124(5), 981-988.
  • Scintillation Proximity Assay. (n.d.). Journal of Enzymes. Open Access Pub.
  • Linking Non-peptide Ligand Binding Mode to Activity at the Human Cholecystokinin-2 Receptor*. (2008). Journal of Biological Chemistry, 283(51), 35860-35869.

Sources

Method

Application Note: Optimizing L-365260 Concentration for In Vitro CCK2 Receptor Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cholecystokinin-2 (CCK2) Receptor Antagonism, In Vitro Cell Culture, Assay Optimization Introduction & Mechanistic Context T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cholecystokinin-2 (CCK2) Receptor Antagonism, In Vitro Cell Culture, Assay Optimization

Introduction & Mechanistic Context

The cholecystokinin-2 (CCK2) receptor—also known as the gastrin receptor—is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and gastrointestinal tract. Its overactivation is heavily implicated in gastrin-sensitive malignancies, including colon cancer and thyroid carcinoma[1].

L-365260 is a highly potent, orally active, non-peptide antagonist of the CCK2 receptor. Originally developed as a benzodiazepine derivative, it acts as a competitive antagonist that blocks the binding of endogenous ligands like Gastrin-17 and CCK-8[2]. For researchers, the primary challenge in utilizing L-365260 in vitro lies in maintaining its strict selectivity profile. Because CCK1 and CCK2 receptors share significant structural homology, applying an optimal concentration of L-365260 is critical to fully saturate CCK2 receptors without inducing off-target CCK1 antagonism.

G CCK CCK-8 / Gastrin-17 (Endogenous Agonists) CCK2R CCK2 Receptor (GPCR) CCK->CCK2R Activates L365260 L-365260 (Competitive Antagonist) L365260->CCK2R Inhibits (IC50 ~2 nM) Gq Gq/11 Protein CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Flux PLC->Calcium Response Cell Proliferation / Invasion (e.g., Colo320, TT-cells) Calcium->Response

Fig 1. CCK2 receptor signaling pathway and targeted competitive inhibition by L-365260.

Pharmacological Profile & The Selectivity Window

To design a robust in vitro assay, one must understand the causality behind the concentration limits. L-365260 exhibits an IC50​ of 2 nM for the CCK2 receptor, but an IC50​ of 280 nM for the CCK1 receptor[3].

This creates a 140-fold selectivity window . If the in vitro concentration exceeds 200–250 nM, the antagonist will begin to cross-react with CCK1 receptors, confounding the phenotypic readout. Therefore, the optimal working concentration must be carefully titrated to achieve >95% CCK2 receptor occupancy while remaining well below the CCK1 inhibition threshold.

Table 1: Pharmacological & Physicochemical Data
ParameterValueCausality / Impact on Assay Design
Target CCK2 (Gastrin) ReceptorSelective inhibition of gastrin-mediated pathways[4].
CCK2 IC50​ ~2.0 nMAllows for low-nanomolar working concentrations[3].
CCK1 IC50​ ~280 nMDictates a strict upper limit of <100 nM for in vitro assays to prevent off-target effects[3].
Stereochemistry (3R)-enantiomerThe (S)-enantiomer is virtually inactive. Stereopurity is critical for binding the N353L pocket[5].
Molecular Weight 398.46 g/mol Used for precise molarity calculations during stock prep.
Max Solubility 100 mM in DMSOHighly lipophilic; requires DMSO as a primary solvent[6].

Optimal In Vitro Concentration Guidelines

Based on binding kinetics and empirical data from cell culture models (such as Colo320 colon cancer cells and TT thyroid carcinoma cells), the following concentrations are recommended:

Table 2: Recommended Working Concentrations by Assay Type
Assay TypeRecommended ConcentrationRationale
Radioligand Binding Assays 1 nM – 5 nMMatches the IC50​ to accurately calculate Ki​ values and receptor affinity[5].
Calcium Flux / Signaling 10 nM – 30 nMSufficient to completely shift the dose-response curve of pentagastrin or CCK-8 without CCK1 interference[2].
Proliferation / Invasion Assays 50 nM – 100 nMHigher concentrations account for compound degradation over 48-72h incubation periods in complex serum-containing media[1].
Maximum Limit < 150 nM Exceeding this limit compromises CCK2 selectivity[3].

Detailed Experimental Protocol: Cell Culture Treatment

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . By strictly controlling solvent toxicity and receptor equilibrium, researchers can isolate the true pharmacological effect of L-365260.

Phase 1: Reconstitution and Stock Preparation
  • Verify Stereopurity: Ensure the acquired lot is the highly active (3R)-enantiomer of L-365260[5].

  • Prepare a 10 mM Master Stock:

    • Weigh 3.98 mg of L-365260.

    • Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO[6].

    • Expert Insight: Use glass vials, as lipophilic compounds can adhere to certain plastics over time.

  • Aliquot and Store: Divide into 20 µL aliquots and store at -20°C (stable for up to 2 weeks) or -80°C (stable for up to 3 months) to prevent freeze-thaw degradation[6].

Phase 2: Serial Dilution and Cell Treatment
  • Prepare Intermediate Dilutions: Dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.

  • Formulate Working Media (e.g., 50 nM Final):

    • Add 0.5 µL of the 100 µM intermediate stock per 1.0 mL of pre-warmed culture media.

    • Causality Check: This yields a final DMSO concentration of 0.05% . Keeping DMSO below 0.1% is mandatory to prevent solvent-induced cytotoxicity or artificial alterations in cell membrane permeability.

  • Pre-Incubation Step (Critical):

    • Aspirate old media from the cell culture plate.

    • Apply the L-365260-containing media to the cells.

    • Incubate for 30 minutes at 37°C before adding the agonist (e.g., Gastrin-17).

    • Causality Check: Because L-365260 is a competitive antagonist, pre-incubation allows the drug to reach equilibrium binding within the CCK2 receptor pocket. If added simultaneously with the agonist, diffusion kinetics may allow the agonist to trigger transient signaling before the antagonist can block the receptor.

Workflow Stock 1. Master Stock 10 mM in DMSO Dilution 2. Intermediate 100 µM in DMSO Stock->Dilution Media 3. Working Media 10-100 nM Final (<0.1% DMSO) Dilution->Media Incubation 4. Pre-incubation 30 min @ 37°C Media->Incubation Assay 5. Agonist Addition & Functional Assay Incubation->Assay

Fig 2. Standardized in vitro workflow ensuring receptor equilibrium and solvent control.

Troubleshooting & Self-Validation Strategies

  • Lack of Phenotypic Response: If L-365260 fails to inhibit cell proliferation or invasion, verify the expression of the CCK2 receptor in your specific cell line (e.g., via Western Blot or qPCR). Some cell lines downregulate GPCRs over multiple passages.

  • Self-Validating the Pathway: To prove that the observed inhibition is strictly CCK2-mediated, run a parallel control using a CCK1-selective antagonist (such as Devazepide). If Devazepide fails to inhibit the response while L-365260 succeeds, the causality of the CCK2 pathway is definitively validated.

  • Stereochemical Controls: If available, utilizing the inactive (S)-enantiomer of L-365260 as a negative control provides an airtight validation of specific receptor-ligand interaction, as the (S)-enantiomer has drastically reduced affinity due to steric clashes in the receptor's binding pocket[5].

References

  • Tocris Bioscience. L-365260 | CCK2 Receptors - Biological Activity and Technical Data. URL:[3]

  • MedKoo Biosciences. Product Data Sheet: L-365260 | CAS#118101-09-0. URL:[6]

  • Sigma-Aldrich. L-365260 ≥98% (HPLC) - Biochem/physiol Actions. URL:[1]

  • Proceedings of the National Academy of Sciences (PNAS). Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. URL:[5]

  • R&D Systems. L-365,260 | CCK2 Receptor Antagonists. URL:

  • ScholArena. CCK –Gastrin Antagonist: Development of PNB-001. URL:[2]

Sources

Application

Application Note: Utilizing L-365,260 for Mechanistic Studies of Gastrin-Induced Acid Secretion

Target Audience: Researchers, scientists, and drug development professionals in gastroenterology and pharmacology. Scientific Background & Mechanistic Rationale Gastric acid secretion is a highly regulated physiological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in gastroenterology and pharmacology.

Scientific Background & Mechanistic Rationale

Gastric acid secretion is a highly regulated physiological process driven by the H+/K+-ATPase pump located in the tubulovesicles of parietal cells[1]. The primary hormonal trigger for this process is gastrin, which binds to the Cholecystokinin-2 (CCK2) receptor (formerly known as the CCK-B/gastrin receptor)[2].

To study this pathway, researchers require highly selective pharmacological tools. L-365,260 — chemically known as 3R-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N′-(3-methylphenyl)urea — is the prototype non-peptide, competitive CCK2 receptor antagonist[2]. Unlike early-generation antagonists like proglumide, L-365,260 exhibits nanomolar affinity and high selectivity for the CCK2 receptor over the CCK1 receptor, making it a critical tool for isolating gastrin-specific physiological responses[3].

The Dual Mechanism of Action (Causality in Experimental Design)

While L-365,260 is primarily utilized to block gastrin-induced signaling at the receptor level, rigorous in vitro studies have revealed a secondary, intracellular mechanism. In isolated gastric glands, L-365,260 dose-dependently inhibits acid secretion induced not only by receptor agonists (histamine, carbachol) but also by direct intracellular activators like forskolin and IBMX[4]. This indicates that at supramaximal concentrations, L-365,260 acts beyond receptor activation, specifically inhibiting the cyclic AMP-dependent protein kinase (PKA) pathway[4]. Understanding this dual causality is critical when designing dose-response experiments to avoid confounding off-target effects.

G Gastrin Gastrin / Pentagastrin CCK2R CCK2 Receptor (ECL & Parietal Cells) Gastrin->CCK2R Histamine Histamine Release (from ECL Cells) CCK2R->Histamine ECL Cell H2R H2 Receptor (Parietal Cells) Histamine->H2R cAMP cAMP Production H2R->cAMP PKA PKA Activation cAMP->PKA ProtonPump H+/K+ ATPase (Tubulovesicles) PKA->ProtonPump Acid Gastric Acid Secretion ProtonPump->Acid L365260_1 L-365,260 (Competitive Antagonist) L365260_1->CCK2R Blocks L365260_2 L-365,260 (Intracellular Action) L365260_2->PKA Inhibits (High Dose)

Figure 1: Dual inhibitory mechanisms of L-365,260 on the gastrin-induced acid secretion pathway.

Pharmacological Profile & Quantitative Data

When establishing experimental protocols, it is essential to calibrate dosing based on established pharmacokinetic and binding data. The efficacy of L-365,260 is highly stereoselective; the 3R-enantiomer possesses high affinity, whereas the 3S-enantiomer shows drastically reduced activity and can even act as a weak agonist in mutant models[2].

Table 1: Summary of L-365,260 Pharmacological Parameters

ParameterValue / RangeExperimental ModelReference
CCK2 Receptor Affinity (Ki) 1.8 – 8.0 nMRadioligand binding (various species)[3]
IC50 (Histamine-induced) ~1.1 × 10⁻⁷ MIn vitro rabbit gastric glands[4]
IC50 (Forskolin-induced) ~4.0 × 10⁻⁷ MIn vitro rabbit gastric glands[4]
ED50 (Basal Acid Inhibition) 12.6 mg/kg (i.v.)In vivo pylorus-ligated rat[5]
Human Plasma Conc. for 50% Inhibition 502 ± 108 ng/mLIn vivo human (pentagastrin-stimulated)[6]

Note: In human clinical trials, oral doses up to 50 mg caused dose-dependent inhibition of pentagastrin-stimulated acid secretion without altering basal plasma gastrin levels[6].

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail both in vitro and in vivo methodologies for utilizing L-365,260.

Protocol A: In Vitro [14C]-Aminopyrine Accumulation Assay

Causality Check: Why use [14C]-aminopyrine? Aminopyrine is a weak base (pKa ~5.0). In resting parietal cells, it diffuses freely. Upon stimulation, the parietal cell secretes protons into its secretory canaliculi, dropping the local pH. Aminopyrine becomes protonated (ionized) and trapped within these acidic spaces. The ratio of intracellular to extracellular radioactivity provides a highly accurate, quantitative index of acid secretion[4].

Materials:

  • Isolated rabbit or guinea pig gastric glands.

  • [14C]-Aminopyrine (specific activity ~100 mCi/mmol).

  • L-365,260 (Stock solution in DMSO).

  • Secretagogues: Pentagastrin (10⁻⁸ M), Histamine (10⁻⁴ M), or Forskolin (5×10⁻⁷ M).

  • Incubation buffer (e.g., oxygenated Krebs-Henseleit buffer, pH 7.4).

Step-by-Step Methodology:

  • Gland Preparation: Suspend isolated gastric glands in oxygenated incubation buffer at a concentration of approximately 2-3 mg dry weight/mL.

  • Tracer Addition: Add [14C]-aminopyrine to the suspension to achieve a final concentration of 0.1 μCi/mL.

  • Antagonist Pre-incubation: Aliquot 1 mL of the gland suspension into incubation vials. Add L-365,260 to achieve desired final concentrations (e.g., 10⁻⁹ to 10⁻⁵ M). Crucial Step: Include a vehicle control (DMSO < 0.1% final) to ensure the solvent does not artificially depress acid secretion. Incubate for 15 minutes at 37°C.

  • Stimulation: Add the chosen secretagogue (e.g., pentagastrin) to the vials.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for 45 minutes.

  • Termination & Separation: Centrifuge the vials at 10,000 × g for 1 minute to pellet the glands. Carefully collect the supernatant.

  • Lysis: Resuspend the pellet in 1 mL of lysis buffer (e.g., 1% Triton X-100 or 0.1 N NaOH) and incubate until fully dissolved.

  • Quantification: Transfer aliquots of both the supernatant and the lysed pellet to scintillation vials. Add liquid scintillation cocktail and count the radioactivity[4].

  • Data Analysis: Calculate the Aminopyrine (AP) ratio: (Radioactivity in pellet / dry weight) / (Radioactivity in supernatant / volume).

Workflow Step1 Suspend Isolated Gastric Glands Step2 Add[14C]-Aminopyrine (0.1 μCi/mL) Step1->Step2 Step3 Pre-incubate with L-365,260 (15 min) Step2->Step3 Step4 Add Secretagogue (e.g., Pentagastrin) Step3->Step4 Step5 Incubate at 37°C (45 min) Step4->Step5 Step6 Centrifuge, Lyse & Scintillation Count Step5->Step6

Figure 2: Experimental workflow for the [14C]-Aminopyrine accumulation assay.

Protocol B: In Vivo Pylorus-Ligated Rat Model (Shay Rat)

Causality Check: The pylorus ligation model prevents the emptying of gastric contents into the duodenum, allowing for the precise volumetric and titrimetric quantification of accumulated gastric acid over a specific time frame[5].

Materials:

  • Male Sprague-Dawley rats (180-220g), fasted for 24 hours (water ad libitum).

  • L-365,260 formulated in a suitable vehicle (e.g., PEG 400 or 0.5% CMC).

  • Pentagastrin (i.v. or s.c.).

Step-by-Step Methodology:

  • Anesthesia & Surgery: Anesthetize the rat (e.g., using isoflurane). Perform a midline laparotomy to expose the stomach. Carefully pass a thread under the pyloric sphincter and ligate it, ensuring no damage to the surrounding blood vessels.

  • Antagonist Administration: Administer L-365,260 intravenously (i.v.) via the tail vein at doses ranging from 1 to 15 mg/kg[5].

  • Stimulation: Immediately following antagonist administration, inject pentagastrin (e.g., 12 μg/kg s.c.) to stimulate acid secretion[7].

  • Recovery & Accumulation: Suture the abdominal wall. Allow the animal to recover from anesthesia.

  • Collection: Exactly 2 hours post-ligation, euthanize the animal. Remove the stomach, open it along the greater curvature, and collect the gastric contents into a graduated centrifuge tube.

  • Analysis: Centrifuge the gastric juice at 3,000 rpm for 10 minutes to remove solid debris. Record the volume of the supernatant. Titrate an aliquot of the gastric juice with 0.01 N NaOH to pH 7.0 using an automated titrator to determine total acid output (mEq/L).

Troubleshooting & Best Practices

  • Receptor Mutation Sensitivity: If using recombinant cell lines, be aware that the binding affinity of L-365,260 is highly sensitive to specific point mutations. For example, the N353L mutation in the CCK2 receptor reduces L-365,260 affinity by 21-fold[2]. Always sequence your transfected plasmids to confirm wild-type status.

  • Dose-Dependent Specificity: At low doses, L-365,260 selectively blocks the CCK2 receptor. However, at supramaximal doses, it can inhibit basal and histamine-stimulated acid secretion via the PKA pathway[5],[4]. To isolate CCK2-specific effects, maintain L-365,260 concentrations below 10⁻⁶ M in vitro and utilize appropriate controls.

  • Stereochemical Purity: Ensure the compound sourced is the pure 3R-enantiomer. Contamination with the 3S-enantiomer can introduce partial agonist activity, confounding antisecretory results[2].

References

  • [6] The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans. nih.gov. 6

  • [5] The gastrin/cholecystokinin-B receptor antagonist L-365260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat. nih.gov. 5

  • [4] L-365260 inhibits in vitro acid secretion by interacting with a PKA pathway. nih.gov. 4

  • [2] Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. pnas.org. 2

  • [1] Gastric Acid Secretion from Parietal Cells Is Mediated by a Ca2+ Efflux Channel in the Tubulovesicle. umich.edu. 1

  • [3] Discovery of New CCK2 Receptor Antagonists. A Review of Pharmacological Studies. Part I. portico.org. 3

  • [7] Influence of L-365260, a CCK-B/gastrin receptor antagonist, on tetragastrin-stimulated mucin metabolism in rat gastric mucosa. nih.gov. 7

Sources

Method

L-365260 administration routes for behavioral pharmacology

Application Note: Optimizing L-365,260 Administration Routes for Behavioral Pharmacology Executive Summary & Mechanistic Grounding Cholecystokinin (CCK) is a ubiquitous neuropeptide that modulates a wide array of physiol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimizing L-365,260 Administration Routes for Behavioral Pharmacology

Executive Summary & Mechanistic Grounding

Cholecystokinin (CCK) is a ubiquitous neuropeptide that modulates a wide array of physiological and behavioral responses, including anxiety, nociception, and satiety. The pharmacological landscape of CCK research was transformed by the development of L-365,260 , a highly selective, non-peptide antagonist of the CCK-B receptor (predominantly localized in the central nervous system).

Unlike CCK-A receptors, which mediate peripheral satiety signals (such as leptin-CCK synergy)[1], CCK-B receptors act as powerful modulators of central neurotransmission. In behavioral pharmacology, L-365,260 is utilized to isolate CCK-B pathways, allowing researchers to successfully reverse associative morphine tolerance[2], attenuate panic-like anxiety, and map dopamine-induced locomotor changes[3].

G CCK Endogenous CCK CCKBR CCK-B Receptor (CNS) CCK->CCKBR Activates Downstream PLC / Calcium Signaling CCKBR->Downstream L365260 L-365,260 (Antagonist) L365260->CCKBR Blocks Behavior Anxiety / Pain / Associative Tolerance Downstream->Behavior

CCK-B receptor signaling pathway and competitive blockade by L-365,260.

Formulation Causality: Overcoming Lipophilicity

The primary point of failure in L-365,260 in vivo studies is vehicle incompatibility. L-365,260 is highly lipophilic and practically insoluble in aqueous solutions. Researchers must select a vehicle based strictly on the administration route and the required dose concentration to prevent drug precipitation, which leads to false-negative behavioral readouts.

  • Systemic Administration (i.p. / s.c.): For low doses (<100 µg/kg), a co-solvent system of ethanol, propylene glycol, and saline is effective[3]. However, for higher therapeutic doses (0.1 – 10 mg/kg), the compound will precipitate in standard buffers. To maintain uniform bioavailability, researchers must utilize either a sonicated suspension in 0.5%–4% carboxymethylcellulose (CMC)[3][4] or a microemulsion consisting of 10% DMSO / 10% Tween-80 / 80% Saline[1].

  • Central Administration (Microinjection): Stereotaxic microinjections into specific brain regions (e.g., the amygdala or ventral tegmental area) are restricted to micro-volumes (0.5–1.0 µL). Consequently, high-concentration organic solvents such as 90% ethanol[2] or 10% DMSO are required to deliver the effective dose (10–15 ng/site) without causing localized tissue swelling.

Quantitative Data: Administration Routes & Parameters

The following table synthesizes field-proven administration parameters for L-365,260 across various behavioral models.

Administration RouteTypical Dose RangeOptimal Vehicle FormulationTarget Behavioral ModelPre-Test Incubation
Intraperitoneal (i.p.) 0.1 – 1.0 mg/kg10% DMSO / 10% Tween-80 / 80% SalineAssociative Morphine Tolerance[2], Anxiety30 – 45 min
Subcutaneous (s.c.) 0.1 – 10.0 mg/kg0.5% – 4% Carboxymethylcellulose (CMC)Fasting-induced c-Fos expression[4]30 – 60 min
Intracerebral Microinjection 10 – 15 ng / site90% Ethanol (0.5 µL total volume)Locomotion[3], Associative Tolerance[2]10 – 15 min

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase contains a critical checkpoint to verify that the pharmacological agent is viable before proceeding to behavioral testing.

Protocol A: Preparation of a 1 mg/kg Systemic Microemulsion (i.p.)

Causality: Creating a microemulsion rather than a simple suspension ensures rapid and consistent absorption across the peritoneal membrane, reducing inter-subject variability in behavioral assays.

  • Initial Solubilization: Weigh the required mass of L-365,260 powder. Dissolve completely in pure Dimethyl Sulfoxide (DMSO) to achieve 10% of the final target volume.

  • Surfactant Addition: Add Tween-80 (10% of final volume) to the DMSO-drug solution. Vortex vigorously for 60 seconds.

    • Validation Checkpoint 1: The solution must be completely clear and homogenous. Any turbidity at this stage indicates incomplete solubilization; do not proceed.

  • Aqueous Dispersion: While continuously vortexing the mixture, add sterile 0.9% Saline dropwise until reaching the final volume (80% of total).

    • Validation Checkpoint 2: Inspect the final emulsion under a light source. If macroscopic precipitation (white flakes) occurs upon aqueous addition, the solvent ratio was compromised, and the batch must be discarded.

Protocol B: In Vivo Behavioral Assay (Associative Tolerance Model)

Causality: L-365,260 must be administered prior to the opioid agonist to preemptively occupy CCK-B receptors in the amygdala, thereby blocking the formation of context-dependent (associative) tolerance[2].

  • Baseline Establishment: Measure baseline nociceptive thresholds (e.g., via tail-flick or hot-plate test) for all subjects.

    • Validation Checkpoint: Animals exhibiting statistically significant deviations in baseline pain sensitivity must be excluded to ensure observed effects are solely due to the antagonist.

  • Antagonist Administration: Administer L-365,260 (0.2 mg/kg, i.p.) or vehicle control.

  • Incubation: Return the animal to its home cage for exactly 30 minutes.

    • Causality: This specific window allows L-365,260 to cross the blood-brain barrier and achieve peak receptor occupancy prior to the behavioral trigger.

  • Agonist Challenge: Administer the target drug (e.g., Morphine, 2.5 mg/kg, i.v.) within the context-specific testing environment.

  • Behavioral Readout: Execute the nociceptive assay 15 minutes post-agonist administration and record latencies.

G Prep Step 1: Vehicle Formulation (Validation: Visual Clarity Check) Admin Step 2: L-365,260 Administration (i.p. or Microinjection) Prep->Admin Incubate Step 3: CNS Penetration (Incubate 30-45 mins) Admin->Incubate Assay Step 4: Behavioral Assay (Agonist Challenge & Readout) Incubate->Assay

Standardized in vivo experimental workflow for L-365,260 behavioral assays.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting L-365260 solubility issues in aqueous media

A Guide to Overcoming Solubility Challenges in Aqueous Media for Researchers Welcome to the technical support center for L-365260. This resource is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Solubility Challenges in Aqueous Media for Researchers

Welcome to the technical support center for L-365260. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility issues encountered when working with L-365260 in aqueous experimental systems. As a selective antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor, L-365260 is a critical tool in many areas of research, and ensuring its proper solubilization is paramount for reliable and reproducible results.[1][2][3]

This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting to work with L-365260. What are its basic solubility properties?

A1: Understanding the Physicochemical Profile of L-365260

L-365260 is a lipophilic molecule, a characteristic that is fundamental to its solubility profile. Its very low aqueous solubility is a primary challenge for researchers. Here are the key properties to consider:

  • Aqueous Solubility: L-365260 has a very low intrinsic aqueous solubility, reported to be less than 2 µg/mL.[4] This necessitates the use of strategies to enhance its solubility for most experimental applications.

  • Organic Solvent Solubility: It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a maximum concentration of at least 100 mM (approximately 39.85 mg/mL) reported by several suppliers.[5][6]

  • Lipophilicity: The XLogP3 value, a measure of lipophilicity, is computed to be 3.8, indicating a preference for lipid-rich environments over aqueous ones.

PropertyValueSource
Molecular Weight398.46 g/mol [5]
Aqueous Solubility< 2 µg/mL[4]
DMSO Solubility≥ 100 mM[5][6]
Ethanol Solubility≥ 100 mM[5][6]
XLogP33.8

This inherent hydrophobicity is the root cause of many of the challenges encountered when preparing L-365260 for aqueous-based assays.

Q2: I've dissolved L-365260 in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening and how can I prevent it?

A2: The Challenge of "Solvent-Shifting" Precipitation and Strategies for Prevention

This is the most common issue researchers face and is a classic example of "solvent-shifting" precipitation. When a compound dissolved in a high-concentration organic stock is introduced into an aqueous medium where its solubility is significantly lower, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.

Here is a logical workflow to troubleshoot and prevent this issue:

G cluster_0 Troubleshooting Precipitation start Precipitation Observed (Diluting DMSO Stock into Aqueous Buffer) check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration (typically to ≤0.1%) check_dmso->reduce_dmso Yes check_conc Is the final L-365260 concentration too high? check_dmso->check_conc No reduce_dmso->check_conc lower_conc Lower the final working concentration check_conc->lower_conc Yes use_cosolvent Incorporate a co-solvent (e.g., PEG 400, Pluronic F-68) check_conc->use_cosolvent No success Successful Solubilization lower_conc->success serum For cell culture, does the medium contain serum? use_cosolvent->serum use_cyclodextrin Utilize a solubility enhancer (e.g., Captisol®) use_cyclodextrin->success add_serum Serum proteins can aid solubility. Use serum-containing medium. serum->add_serum Yes no_serum Consider co-solvents or cyclodextrins for serum-free media serum->no_serum No add_serum->success no_serum->use_cyclodextrin

Caption: Troubleshooting workflow for L-365260 precipitation.

Detailed Strategies:

  • Minimize the Final DMSO Concentration: While DMSO is an excellent solvent for L-365260, it can be toxic to cells at higher concentrations. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is tolerable.[7] Keeping the DMSO concentration as low as possible while maintaining solubility is key. Always include a vehicle control (media with the same final DMSO concentration but without L-365260) in your experiments.[8]

  • Optimize the Dilution Method: Instead of adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer, try a stepwise dilution or add the buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent composition can sometimes prevent immediate precipitation.

  • Incorporate a Co-solvent: The use of a biocompatible co-solvent in the final aqueous solution can significantly improve the solubility of hydrophobic compounds.

    • Polyethylene Glycol (PEG): A study on the oral absorption of L-365260 demonstrated that formulation in PEG 600 substantially increased its bioavailability, suggesting improved solubility in the gastrointestinal tract.[4] For in vitro applications, a small percentage of a low-molecular-weight PEG, such as PEG 400, in the final buffer could be beneficial.

    • Pluronic® F-68: This non-ionic surfactant is often used in cell culture to protect cells from shear stress and can also aid in the solubilization of hydrophobic compounds.[9][10]

  • Utilize Solubility Enhancers (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.

    • Captisol® (Sulfobutyl ether β-cyclodextrin): This modified cyclodextrin is a highly effective and safe solubilizing agent used in several FDA-approved drug formulations.[11][12] It has been shown to enhance the solubility and stability of various hydrophobic compounds in aqueous solutions.[13][14]

Q3: What is a reliable, step-by-step protocol for preparing a working solution of L-365260 for a cell-based assay?

A3: Protocol for Preparing an L-365260 Working Solution

This protocol provides a general guideline. The final concentrations and volumes should be optimized for your specific experimental needs.

Materials:

  • L-365260 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

Protocol:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of L-365260 for your desired volume of 10 mM stock solution. (Molecular Weight = 398.46 g/mol ). For 1 mL of 10 mM stock, you will need 3.985 mg of L-365260.

    • In a sterile microcentrifuge tube, add the weighed L-365260 powder.

    • Add the calculated volume of sterile DMSO.

    • Vortex thoroughly until the L-365260 is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution.[7]

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare the Working Solution (Example for a 10 µM final concentration in 10 mL of medium):

    • The dilution factor is 10,000 µM (10 mM) / 10 µM = 1000.

    • Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%.[8]

    • Immediately after adding the stock solution, vortex the medium gently to ensure rapid and uniform dispersion.

    • Visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready for use.

If Precipitation Occurs:

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 10 mM stock to 1 mM in medium, and then further dilute the 1 mM solution to 10 µM.

  • Incorporate a Co-solvent: Prepare the final working solution in a medium containing a small percentage (e.g., 0.1-1%) of PEG 400 or Pluronic F-68.

Q4: Can pH adjustment of the aqueous buffer improve the solubility of L-365260?

A4: The Role of pH in the Solubility of L-365260

Without a known pKa, determining the optimal pH for L-365260 solubility requires empirical testing. However, some general principles can be applied:

  • Weakly Basic Compounds: If L-365260 acts as a weak base, it will be more soluble in acidic conditions where it becomes protonated.

  • Weakly Acidic Compounds: If it has weakly acidic properties, its solubility will increase in more alkaline conditions.

Experimental Approach to Determine Optimal pH:

A simple experiment can be designed to assess the pH-dependent solubility:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 9.0).

  • Add an excess amount of L-365260 powder to each buffer.

  • Equilibrate the solutions for a set period (e.g., 24 hours) with constant agitation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of dissolved L-365260 using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility against the pH to identify the optimal pH range.

It is crucial to consider the pH compatibility of your experimental system (e.g., cell culture, enzyme assays) when using pH modification as a solubilization strategy.

Q5: I'm concerned about L-365260 aggregation in my aqueous solution, which could affect my experimental results. How can I detect and potentially mitigate this?

A5: Understanding and Addressing Potential Aggregation

For hydrophobic compounds like L-365260, aggregation in aqueous media is a valid concern. Aggregates can lead to non-specific effects and inaccurate experimental outcomes.

Detection of Aggregation:

  • Dynamic Light Scattering (DLS): This is a powerful technique for measuring the size distribution of particles in a solution. The presence of large particles or a multimodal size distribution can indicate aggregation.

  • Visual Inspection: While not quantitative, visible turbidity or precipitation is a clear sign of aggregation or insolubility.

Mitigation Strategies:

The strategies for preventing aggregation are largely the same as those for improving solubility:

  • Use of Co-solvents and Surfactants: Co-solvents like PEG 400 and surfactants like Pluronic F-68 can help to keep the compound dispersed and prevent the formation of aggregates.

  • Cyclodextrins: By encapsulating individual molecules of L-365260, cyclodextrins can prevent self-association and aggregation.

  • Control of Concentration: Working at the lowest effective concentration will reduce the likelihood of aggregation.

The following diagram illustrates the mechanism by which a cyclodextrin can prevent aggregation:

G cluster_0 Without Cyclodextrin cluster_1 With Cyclodextrin a1 L-365260 aggregate Aggregate a1->aggregate Self-association a2 L-365260 a2->aggregate a3 L-365260 a3->aggregate c1 Cyclodextrin complex1 Inclusion Complex c1->complex1 c2 Cyclodextrin complex2 Inclusion Complex c2->complex2 c3 Cyclodextrin complex3 Inclusion Complex c3->complex3 l1 L-365260 l1->complex1 Encapsulation l2 L-365260 l2->complex2 l3 L-365260 l3->complex3

Caption: Cyclodextrin encapsulation preventing aggregation.

By following these guidelines and systematically troubleshooting, researchers can overcome the solubility challenges associated with L-365260 and ensure the integrity of their experimental results.

References

  • Lin, J. H., Storey, D. E., Chen, I. W., & Xu, X. (1996). Improved oral absorption of L-365,260, a poorly soluble drug. Biopharmaceutics & drug disposition, 17(1), 1–15.
  • Pendley, C. E., Fitzpatrick, L. R., Ewing, R. W., Molino, B. F., & Martin, G. E. (1993). The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat. The Journal of pharmacology and experimental therapeutics, 265(3), 1348–1354.
  • Derrien, M., Blanquet, S., & Theodorou, V. (2007). The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice. Behavioural brain research, 179(1), 161–167.
  • Dourish, C. T., O'Neill, M. F., Coughlan, J., Kitchener, S. J., Hawley, D., & Iversen, S. D. (1990). The selective CCK-B receptor antagonist L-365,260 enhances morphine analgesia and prevents morphine tolerance in the rat. European journal of pharmacology, 176(1), 35–44.
  • U.S. Food and Drug Administration. (2020). Clinical Pharmacology Review: Sesquient (Captisol®-enabled (CE) fosphenytoin sodium). Retrieved from [Link]

  • Preparation and Primary Bioactivity Evaluation of Novel Water-Soluble Curcumin-Loaded Polymeric Micelles Fabricated with Chitooligosaccharides and Pluronic F-68. (2023). Molecules, 28(20), 7149.
  • Al-kassas, R., & Al-Gohary, O. (2019). Improved solubility, dissolution, and oral bioavailability for atorvastatin- Pluronic® solid dispersions. Pharma Excipients.
  • Slezak, T., He, J., & Wang, B. (2016). Sulfobutyl ether β-cyclodextrin (Captisol®) and methyl β-cyclodextrin enhance and stabilize fluorescence of aqueous indocyanine green. Journal of Photochemistry and Photobiology B: Biology, 163, 113-119.
  • Ligand Pharmaceuticals. (n.d.). Captisol® Technology. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 99(12), 4931-4940.

Sources

Optimization

Technical Support Center: L-365260 Formulation &amp; In Vivo Injection

Welcome to the Application Support Center for L-365260, a highly selective non-peptide antagonist of the cholecystokinin-2 (CCK2/CCK-B) and gastrin receptors[1][2]. While L-365260 is a powerful tool for studying morphine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for L-365260, a highly selective non-peptide antagonist of the cholecystokinin-2 (CCK2/CCK-B) and gastrin receptors[1][2]. While L-365260 is a powerful tool for studying morphine analgesia enhancement, fear-potentiated startle, and gastric acid secretion, its extreme lipophilicity and poor aqueous solubility present significant formulation challenges for in vivo administration[3][4].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reproducible dosing and prevent common issues like vehicle precipitation and micro-syringe clogging.

Workflow & Mechanism Overview

G cluster_0 L-365260 Formulation & Pharmacological Workflow N1 L-365260 Powder (Highly Lipophilic) N2 Vehicle Selection (Co-solvents vs. Suspension) N1->N2 N3 Preparation (Sonication / Heating) N2->N3 N4 In Vivo Injection (s.c. / i.p. / CNS Microinjection) N3->N4 N5 CCK2 / CCK-B Receptor Antagonism N4->N5

Fig 1: Logical progression from L-365260 formulation to in vivo receptor antagonism.

Section 1: Vehicle Selection & Solubility Troubleshooting

Q: I am experiencing immediate precipitation when diluting my L-365260 DMSO stock with saline. Why is this happening, and how do I fix it? A: L-365260 has very poor aqueous solubility[4]. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer (like saline), the rapid change in dielectric constant forces the lipophilic drug out of solution, causing immediate crystallization.

To prevent this, you must use a co-solvent system that creates a thermodynamic gradient, gradually stepping down the hydrophobicity. We recommend the following validated multi-component vehicle[2]:

Table 1: Optimal Co-Solvent Vehicle Formulation for Systemic Injection

ComponentVolume RatioFunction / Causality
DMSO 10%Primary solubilizer; disrupts crystal lattice of the powder.
PEG300 40%Co-solvent; maintains solubility as polarity increases.
Tween-80 5%Surfactant; forms micelles to encapsulate the drug during aqueous dilution.
Saline (0.9%) 45%Aqueous diluent; adjusts osmolarity for physiological compatibility.

Self-Validation Check: If the solution turns cloudy upon adding saline, your Tween-80 micelle formation has failed. Discard and ensure you are adding the components in the exact sequential order listed below.

Q: What is the step-by-step protocol for preparing this co-solvent formulation? A: To ensure a stable, clear solution for subcutaneous (s.c.) or intraperitoneal (i.p.) injection, follow this sequence strictly[2]:

  • Weigh the required mass of L-365260 powder.

  • Add DMSO (10% of final volume) and vortex until completely dissolved. The solution must be totally clear.

  • Add PEG300 (40% of final volume) to the DMSO-drug mixture. Vortex thoroughly.

  • Add Tween-80 (5% of final volume). Vortex continuously for 1-2 minutes. Mechanistic note: This step pre-coats the lipophilic molecules before they encounter water.

  • Add Saline (45% of final volume) dropwise while gently vortexing.

  • Use immediately: Prepare this working solution fresh on the day of the experiment to prevent long-term phase separation[2].

Section 2: CNS Microinjection & Needle Clogging

Q: I am performing intracerebral microinjections (e.g., into the nucleus accumbens) using a 31-gauge needle, but the needle keeps clogging. I am using a 0.5% carboxymethylcellulose (CMC) vehicle. How can I resolve this? A: This is a documented physical limitation of using viscous suspension vehicles for microinjections[5]. Because L-365260 is insoluble in water, researchers often use 0.5% CMC to create a suspension for systemic dosing[5]. However, for CNS microinjections requiring small volumes (e.g., 0.2 µL) and high concentrations, the particulate nature of the CMC suspension easily aggregates and clogs fine 31-gauge injection cannulas[5].

Troubleshooting Protocol for Microinjections:

  • Switch to a Solubilized Vehicle (if possible): If your experimental model permits, adapt the DMSO/PEG/Tween protocol (scaled down) instead of a CMC suspension. Ensure the final DMSO concentration does not cause localized tissue toxicity in your specific brain region.

  • Intense Sonication (if CMC is mandatory): If you must use 0.5% CMC to replicate historical baseline data, you must reduce the particle size of the suspended L-365260.

    • Prepare the L-365260 in 0.5% CMC.

    • Subject the suspension to probe sonication (on ice to prevent thermal degradation) for 3-5 minutes until the suspension becomes a uniform, milky micro-dispersion without visible flakes[5].

  • Cannula Priming: Before inserting the cannula into the guide tube, extrude a small volume of the suspension to verify flow and clear any aggregates at the tip.

Q: Does systemic injection of L-365260 effectively cross the blood-brain barrier to block central CCK-B receptors? A: Yes. Systemic injections (s.c. or i.p.) of L-365260 are capable of blocking central CCK-B receptors. For example, systemic administration of L-365260 has been shown to block the potentiation of the acoustic startle response induced by intra-amygdala infusions of CCK agonists, confirming that the drug reaches and antagonizes amygdala CCK-B sites[4]. However, due to its limited bioavailability and poor absorption, relatively high systemic doses (e.g., 1-10 mg/kg) are often required to achieve robust central effects[2][4].

References
  • Vertex AI Search Grounding. "US10906884B2 - Benzodiazepine derivatives as CCK2/gastrin receptor antagonists - Google Patents.
  • Vertex AI Search Grounding. "Activation of Amygdala CholecystokininB Receptors Potentiates the Acoustic Startle Response in the Rat - PMC." Available at:[Link]

  • Vertex AI Search Grounding. "Subtype-selective Cholecystokinin Receptor Antagonists Block Cholecystokinin Modulation of Dopamine-mediated Behaviors - Journal of Neuroscience." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: L-365,260 Handling and Formulation Guide

Welcome to the technical support center for L-365,260. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the proper handling and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for L-365,260. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the proper handling and formulation of L-365,260, a selective cholecystokinin receptor 2 (CCK2) antagonist, to prevent precipitation in physiological buffers.[1] Our goal is to equip you with the necessary knowledge to ensure the reliability and reproducibility of your experiments.

I. Understanding L-365,260: Key Physicochemical Properties

L-365,260 is a non-peptide, benzodiazepine-based compound with a molecular weight of 398.46 g/mol .[1][2] Its utility in research is significant, particularly in studies involving CCK-B and gastrin receptors.[3][4][5] However, its hydrophobic nature presents challenges in aqueous solutions, making proper solubilization techniques critical for experimental success.

PropertyValueSource
Molecular Weight398.46 g/mol Tocris Bioscience[1], PubChem[2]
FormulaC24H22N4O2Tocris Bioscience[1]
Purity≥98% (HPLC)Tocris Bioscience[1]
AppearanceSolidN/A
StorageStore at +4°CTocris Bioscience[1]

II. Troubleshooting Guide: Preventing Precipitation

Precipitation of L-365,260 upon dilution into aqueous physiological buffers is a common issue that can significantly impact the accuracy of your results by altering the effective concentration of the compound. This section provides a systematic approach to overcoming this challenge.

Q1: My L-365,260 is precipitating when I dilute my DMSO stock into my cell culture medium or physiological buffer. What's happening and how can I fix it?

Answer: This is a classic solubility problem. L-365,260 is poorly soluble in water. While it readily dissolves in organic solvents like DMSO and ethanol, the high concentration in the stock solution can cause it to "crash out" or precipitate when introduced to a predominantly aqueous environment.[6][7]

Here’s a step-by-step protocol to mitigate this issue:

Step-by-Step Protocol for Solubilizing L-365,260
  • Prepare a High-Concentration Stock Solution in an Appropriate Organic Solvent:

    • Recommended Solvents: 100% Dimethyl sulfoxide (DMSO) or 100% Ethanol.[1]

    • Procedure:

      • Weigh the desired amount of L-365,260 powder.

      • Add the appropriate volume of the chosen solvent to achieve a high-concentration stock (e.g., 10 mM or 100 mM).

      • Ensure complete dissolution. Gentle warming (to no more than 37°C) or vortexing can aid this process.

    • Rationale: Creating a concentrated stock in a solvent where the compound is highly soluble is the essential first step.[6]

  • Perform Serial Dilutions:

    • The "Like Dissolves Like" Principle: Abruptly changing the solvent environment from 100% organic to >99% aqueous is the primary cause of precipitation. A gradual transition is key.[6]

    • Procedure for Intermediate Dilutions:

      • Instead of a single large dilution, perform one or more intermediate dilution steps.

      • For cell-based assays, you can dilute the DMSO stock into a small volume of serum-containing medium first. The proteins in the serum can help to stabilize the compound and prevent precipitation.

      • For in-vitro binding assays, consider diluting the stock into a buffer containing a low percentage of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%).[7][8]

    • Rationale: The intermediate dilution steps gradually decrease the concentration of the organic solvent and the compound, allowing for better solvation in the aqueous environment.

  • Final Dilution into Physiological Buffer:

    • Critical Step: The final dilution should be done by adding the compound (from the intermediate dilution) to the buffer, not the other way around.

    • Procedure:

      • Ensure the physiological buffer is at the desired experimental temperature and pH.

      • While gently vortexing or stirring the buffer, slowly add the required volume of the intermediate L-365,260 solution.

    • Rationale: This method promotes rapid and uniform dispersion of the compound in the final aqueous solution, minimizing localized high concentrations that can lead to precipitation.

  • Visual Inspection and Sonication (If Necessary):

    • Procedure: After the final dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

    • If slight precipitation is observed, a brief sonication in a water bath may help to redissolve the compound.[7][8]

    • Caution: Over-sonication can generate heat and potentially degrade the compound.

Caption: Workflow for preparing L-365,260 solutions.

Q2: What is the maximum concentration of L-365,260 I can expect to achieve in a standard physiological buffer like PBS?

Answer: The aqueous solubility of L-365,260 is very low. While a precise value in PBS is not readily published, it is expected to be in the low micromolar or even nanomolar range without the use of solubilizing agents. The key is to understand that you are likely working with a supersaturated solution or a fine dispersion, which requires careful preparation to maintain.

For most in vitro experiments, working concentrations of L-365,260 are in the nanomolar to low micromolar range.[1][9] Following the detailed protocol above should allow you to achieve these concentrations without significant precipitation.

III. Frequently Asked Questions (FAQs)

Q3: What are the recommended stock solution concentrations and storage conditions for L-365,260?

Answer:

  • Stock Solution Concentration: It is advisable to prepare a high-concentration stock solution, for example, 10 mM or even 100 mM, in 100% DMSO or ethanol.[1] This minimizes the volume of organic solvent introduced into your final assay, which is crucial for cell-based experiments where solvents can be toxic.

  • Storage: L-365,260 powder should be stored at +4°C.[1] Stock solutions in DMSO or ethanol should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: Can I use solvents other than DMSO or ethanol to prepare my stock solution?

Answer: While DMSO and ethanol are the most commonly recommended and validated solvents, other organic solvents like dimethylformamide (DMF) could potentially be used.[8] However, it is crucial to ensure that any alternative solvent is compatible with your experimental system and does not interfere with the assay. Always perform a vehicle control to account for any effects of the solvent.

Q5: How does the pH of my physiological buffer affect the solubility of L-365,260?

Answer: The solubility of many small molecules can be pH-dependent.[10][11] L-365,260 contains functional groups that may be ionizable. While a detailed pH-solubility profile for L-365,260 is not widely published, it is a good practice to maintain a consistent and well-buffered pH in your experiments to ensure reproducibility. For weakly basic compounds, solubility generally increases with a decrease in pH.[11]

Q6: Are there any alternative formulation strategies for in vivo studies?

Answer: For in vivo applications, where direct injection of DMSO stocks is often not feasible, more complex formulation strategies are typically required. These can include:

  • Co-solvent systems: A mixture of solvents like DMSO, polyethylene glycol (PEG), and Tween 80 can be used to create a suitable vehicle for administration.[12]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can improve its dissolution rate and bioavailability.[13][14]

  • Lipid-based formulations: Encapsulating the drug in lipid-based carriers like self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.[13][15]

These advanced formulations often require specialized expertise and equipment to prepare and characterize.

Caption: Key factors affecting L-365,260 solubility.

IV. References

  • L 365260 | C24H22N4O2 | CID 5311201. PubChem, National Institutes of Health. [Link]

  • Dourish, C. T., et al. (1990). The selective CCK-B receptor antagonist L-365,260 enhances morphine analgesia and prevents morphine tolerance in the rat. European Journal of Pharmacology, 176(1), 35-44. [Link]

  • Derrien, M., et al. (1995). The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice. European Journal of Pharmacology, 282(1-3), 209-213. [Link]

  • Long, S. Z., et al. (1993). The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat. The Journal of Pharmacology and Experimental Therapeutics, 265(3), 1348-1354. [Link]

  • Bock, M. G., et al. (1989). Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand. The Journal of Pharmacology and Experimental Therapeutics, 251(1), 311-317. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Barnish, S. D., et al. (1998). Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays. British Journal of Pharmacology, 124(4), 771-779. [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). ResearchGate. [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 649. [Link]

  • Smith, J. P., et al. (2024). The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial. Medicina, 60(5), 754. [Link]

  • Prinz, C., et al. (1999). L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway. British Journal of Pharmacology, 127(1), 259-267. [Link]

  • Smith, J. P., et al. (2010). CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE. Pancreas, 39(6), 843-849. [Link]

  • Ichikawa, T., et al. (1994). Influence of L-365,260, a CCK-B/gastrin receptor antagonist, on tetragastrin-stimulated mucin metabolism in rat gastric mucosa. Japanese Journal of Pharmacology, 66(2), 223-229. [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Nagao, F., et al. (1992). Effect of cholecystokinin receptor antagonists, MK-329 and L-365,260, on cholecystokinin-induced acid secretion and histidine decarboxylase activity in the rat. Biochemical Pharmacology, 44(2), 313-318. [Link]

  • Woolf, E. J., et al. (1992). Quantitation of a new cholecystokinin and gastrin receptor antagonist (L-365,260) in dog and rat plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 576(2), 363-367. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025). U.S. Food and Drug Administration. [Link]

  • Smith, J. P., et al. (2023). Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic. International Journal of Molecular Sciences, 24(10), 8963. [Link]

  • Hill, D. R., & Woodruff, G. N. (1990). Differentiation of central cholecystokinin receptor binding sites using the non-peptide antagonists MK-329 and L-365,260. Brain Research, 526(2), 276-283. [Link]

  • Jensen, R. T. (2005). Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. Current Opinion in Pharmacology, 5(6), 606-612. [Link]

  • Savjani, K. T., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms (pp. 49-89). Wiley. [Link]

  • Kumar, S., & Bhargava, D. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 3(6), 357-366. [Link]

  • Zhao, P., et al. (2021). Structures of the human cholecystokinin receptors in complex with agonists and antagonists. Nature Chemical Biology, 17(8), 897-904. [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]

  • How to dissolve small inhibitor molecules for binding assay? (2013). ResearchGate. [Link]

Sources

Optimization

L-365,260 Technical Support Center: A Guide to Storage, Stability, and Experimental Success

Welcome to the technical support center for L-365,260, a potent and selective CCK-B receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for L-365,260, a potent and selective CCK-B receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. By understanding the principles of proper storage and handling, you can minimize experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when working with L-365,260, providing in-depth explanations and actionable solutions.

Receiving and Initial Handling

Q1: My vial of solid L-365,260 arrived at room temperature, but the datasheet recommends cold storage. Is the compound compromised?

A1: It is standard practice for many stable, solid compounds to be shipped at ambient temperatures. This short-term exposure is generally not detrimental to the compound's integrity. However, upon receipt, you should immediately transfer the vial to the recommended long-term storage conditions as indicated on the product datasheet to maximize its shelf-life.

Storage of Solid Compound

Q2: What are the optimal conditions for long-term storage of L-365,260 powder?

A2: For maximal stability, L-365,260 in its solid, powdered form should be stored in a tightly sealed container in a dry environment, protected from light. Specific temperature recommendations can vary slightly by manufacturer, but a general guideline is as follows:

Storage TemperatureExpected Shelf-Life (Solid)Rationale & Causality
-20°C Up to 3 years [1]Minimizes the rate of all potential degradation reactions, including slow oxidation or hydrolysis from atmospheric moisture. This is the recommended condition for long-term storage.
4°C Up to 2 years [1]Offers good stability for mid-term storage. It is crucial to ensure the container is well-sealed to prevent moisture absorption.
Room Temperature Short-term only While stable for shipping, long-term storage at room temperature is not advised as it can accelerate slow degradation processes.[2]

It is always best to refer to the Certificate of Analysis provided by the supplier for batch-specific recommendations.[3]

Preparation and Storage of Stock Solutions

Q3: What is the best solvent to prepare a stock solution of L-365,260?

A3: L-365,260 is readily soluble in dimethyl sulfoxide (DMSO) and ethanol, with concentrations of up to 100 mM achievable.[3] For most in vitro cell-based assays, a high-quality, anhydrous grade of DMSO is the preferred solvent. Ensure you are using a fresh supply of DMSO, as it can absorb moisture from the air, which may compromise the stability of the dissolved compound.

Q4: I've prepared a stock solution in DMSO. How should I store it and for how long is it stable?

A4: The stability of L-365,260 in solution is significantly less than in its solid form. Proper storage is critical to maintain its activity.

Storage TemperatureExpected Shelf-Life (in DMSO)Rationale & Causality
-80°C Up to 3 months [1]This is the ideal temperature for long-term storage of stock solutions. It significantly slows down solvent-mediated degradation.
-20°C Up to 2 weeks [1]Suitable for short-term storage. However, for periods longer than two weeks, -80°C is strongly recommended.

Critical Best Practice: To avoid the detrimental effects of repeated freeze-thaw cycles, it is imperative to aliquot your stock solution into single-use volumes before freezing.

Q5: My L-365,260 solution precipitated when I diluted it into my aqueous cell culture medium. What went wrong and how can I fix it?

A5: This is a common issue when diluting a hydrophobic compound from a concentrated organic stock solution into an aqueous buffer. The abrupt change in solvent polarity causes the compound to fall out of solution. Here are some troubleshooting steps:

  • Slow, Stepwise Dilution: Instead of adding the stock solution directly to the full volume of your aqueous medium, try a serial dilution. First, dilute the DMSO stock into a smaller volume of medium while gently vortexing. Then, add this intermediate dilution to the final volume.

  • Pre-warming the Medium: Having your cell culture medium or buffer at 37°C can sometimes improve the solubility of the compound upon dilution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid cytotoxicity and to minimize its effect on solubility.

  • Use of a Co-solvent: In some cases, the inclusion of a small percentage of a biocompatible co-solvent like PEG-400 or Tween-80 in the final solution can help maintain solubility. However, you must validate that the co-solvent does not affect your experimental results.

Troubleshooting Experimental Inconsistency

Q6: I'm seeing a decrease in the inhibitory effect of L-365,260 in my experiments over time, even though I'm using the same stock solution. What could be the cause?

A6: A gradual loss of activity suggests that your L-365,260 may be degrading. Consider the following potential causes:

  • Improper Storage of Stock Solution: Verify that your stock solution has been consistently stored at -80°C and that aliquots have not been subjected to multiple freeze-thaw cycles.

  • Light Exposure: L-365,260, like many benzodiazepine derivatives, may be susceptible to photodegradation. Protect stock solutions and working solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Hydrolysis: The benzodiazepine structure can be susceptible to hydrolysis, especially at acidic pH. Ensure that the pH of your buffers and media is stable and within a physiological range.

  • Oxidation: While less common for this structure, oxidation can occur over long periods, especially if the compound is not stored under an inert atmosphere. When preparing the solid for long-term storage, consider flushing the vial with argon or nitrogen.

To investigate a suspected loss of potency, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be employed.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of L-365,260 in DMSO
  • Acclimatize the Vial: Allow the vial of solid L-365,260 to come to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

  • Calculate the Required Volume of Solvent:

    • Molecular Weight of L-365,260: 398.46 g/mol [3]

    • To prepare a 10 mM (0.01 mol/L) solution from 1 mg (0.001 g) of solid:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (L) = (0.001 g / 398.46 g/mol ) / 0.01 mol/L = 0.000251 L = 251 µL

    • Therefore, add 251 µL of anhydrous DMSO to 1 mg of L-365,260 to obtain a 10 mM stock solution. Adjust the volume accordingly for different starting masses.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap the vial tightly and vortex thoroughly until all the solid has dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, light-protected (amber) vials. Store the aliquots at -80°C.

Protocol 2: Assessment of L-365,260 Purity and Degradation by HPLC (General Method)

While a specific, validated method for L-365,260 is not publicly available, a general reversed-phase HPLC (RP-HPLC) method can be adapted to assess its purity. This protocol is a starting point and would require optimization and validation for your specific instrumentation and needs.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.5 min: Linear gradient from 90% to 10% B

    • 18.5-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm (or determined by UV scan of a pure sample)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard solution of L-365,260 at a known concentration (e.g., 0.1 mg/mL) in the mobile phase or a compatible solvent.

  • Inject the standard solution to determine the retention time of the parent compound.

  • Inject your test sample (e.g., a stored stock solution).

  • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The purity can be estimated by the relative peak area of L-365,260 to the total peak area.

Visualizing Stability and Handling Workflows

To ensure the integrity of L-365,260 from receipt to experimental use, a logical workflow should be followed. The diagram below outlines the key decision points and actions.

L365260_Workflow L-365,260 Handling and Stability Workflow cluster_receipt Receiving cluster_storage_solid Solid Storage cluster_prep Solution Preparation cluster_storage_solution Solution Storage & Use receive Receive Solid Compound store_solid Store at -20°C (Tightly Sealed, Desiccated, Dark) receive->store_solid Immediate Action prep_stock Prepare Stock Solution in Anhydrous DMSO store_solid->prep_stock For Experimental Use aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_solution Store Aliquots at -80°C (Dark) aliquot->store_solution use Use in Experiment store_solution->use Thaw Single Aliquot

Caption: A workflow for proper handling and storage of L-365,260.

The following diagram illustrates the potential degradation pathways for benzodiazepine-like structures, which may be applicable to L-365,260.

DegradationPathways Potential Degradation Pathways for L-365,260 cluster_stressors Stress Conditions cluster_products Potential Degradation Products L365260 L-365,260 (Intact Molecule) hydrolysis_prod Ring-Opened Products (Benzophenone Derivatives) L365260->hydrolysis_prod H₂O / H⁺ or OH⁻ photo_prod Rearranged or Fragmented Products L365260->photo_prod UV/Visible Light oxidation_prod Oxidized Derivatives (e.g., N-oxides) L365260->oxidation_prod O₂ / Peroxides acid_base Acid/Base (Hydrolysis) acid_base->hydrolysis_prod light Light (Photodegradation) light->photo_prod oxidant Oxidizing Agents oxidant->oxidation_prod

Caption: Potential degradation pathways for L-365,260 under various stress conditions.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

Sources

Troubleshooting

L-365,260 Technical Support Center: High-Dose Optimization &amp; Troubleshooting

Welcome to the Technical Support Center. As a highly selective, non-peptide cholecystokinin-2 (CCK2/gastrin) receptor antagonist, L-365,260 is a milestone compound in neuropharmacology and gastroenterology. However, rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly selective, non-peptide cholecystokinin-2 (CCK2/gastrin) receptor antagonist, L-365,260 is a milestone compound in neuropharmacology and gastroenterology. However, researchers frequently encounter atypical dose-response curves, loss of selectivity, and downstream off-target effects when administering high doses (typically >100 nM in vitro, or >10 mg/kg in vivo).

This guide provides evidence-based troubleshooting protocols to help you isolate true CCK2-mediated effects from experimental artifacts.

Quantitative Profile & Selectivity Thresholds

Understanding the physicochemical and pharmacological boundaries of L-365,260 is the first step in troubleshooting off-target effects. Exceeding these thresholds is the primary cause of assay failure.

Table 1: L-365,260 Pharmacological & Selectivity Profile
ParameterValueClinical/Experimental Implication
CCK2 (CCK-B) IC₅₀ ~2.0 nMHigh-affinity primary target binding [1].
CCK1 (CCK-A) IC₅₀ ~280 nM>100-fold selectivity window; cross-reactivity occurs at high doses [1].
Solubility (DMSO) ~100 mMHighly soluble in DMSO; requires careful serial dilution [1].
Aqueous Solubility Poor at pH 7.4Prone to micro-precipitation in physiological buffers at high concentrations [5].
Mechanism Competitive AntagonistEfficacy depends on ligand concentration; Schild slope should equal 1.0 [3].
Molecular Weight 398.47 g/mol Essential for accurate molarity calculations during stock preparation [8].

Troubleshooting Guide: Loss of Receptor Selectivity (CCK1 Cross-Reactivity)

Symptom: Biphasic dose-response curves or unexpected physiological responses (e.g., altered gallbladder motility or vagal nerve transport anomalies) when L-365,260 concentrations exceed 100 nM.

Causality & Mechanism: L-365,260 exhibits an IC₅₀ of approximately 2 nM for CCK2 receptors and 280 nM for CCK1 receptors [1]. While this selectivity is excellent for standard assays, pushing the concentration into the micromolar range saturates CCK2 receptors and initiates competitive binding at CCK1 receptors. This cross-reactivity confounds data, as CCK1 and CCK2 often mediate divergent or opposing physiological pathways [2].

OffTargetMechanisms L365260 L-365,260 (High Dose > 100 nM) CCK2 CCK2 Receptor (Primary Target) L365260->CCK2 IC50 ~2 nM CCK1 CCK1 Receptor (Cross-Reactivity) L365260->CCK1 IC50 ~280 nM PKA PKA Pathway (Downstream Off-Target) L365260->PKA Non-Receptor Inhibition

Diagram 1: Concentration-dependent target divergence of L-365,260 at high doses.

Self-Validating Protocol: Schild Analysis & Counter-Screening

To ensure your observed effects are strictly CCK2-mediated, you must establish a self-validating assay that controls for CCK1 activity.

Step-by-Step Methodology:

  • Establish the Baseline: Generate a standard dose-response curve for your CCK agonist (e.g., CCK-8S or pentagastrin) in the absence of the antagonist.

  • Dose Escalation of L-365,260: Pre-incubate tissues/cells with fixed, escalating concentrations of L-365,260 (e.g., 1 nM, 10 nM, 50 nM, and 200 nM) for 30 minutes.

  • Agonist Challenge: Generate agonist dose-response curves in the presence of each L-365,260 concentration block.

  • Schild Plot Construction: Plot the log(dose ratio - 1) against the negative log of the L-365,260 concentration.

    • Validation Check: A linear Schild plot with a slope of 1.0 confirms competitive, single-site antagonism. A slope significantly deviating from 1.0 at higher concentrations indicates off-target binding (e.g., CCK1 engagement) [3].

  • Orthogonal Counter-Screen: Introduce a highly selective CCK1 antagonist (e.g., Devazepide/MK-329) into a parallel high-dose L-365,260 arm. If the physiological response changes upon Devazepide addition, CCK1 cross-reactivity is confirmed, and your L-365,260 dose must be lowered.

Troubleshooting Guide: Atypical Downstream Effects (PKA Pathway Interference)

Symptom: L-365,260 inhibits cellular responses (e.g., gastric acid secretion) even when the system is stimulated by non-CCK pathways like histamine or forskolin.

Causality & Mechanism: At high concentrations, L-365,260 has been shown to act downstream of the CCK2 receptor. Studies in isolated rabbit gastric glands demonstrate that high doses of L-365,260 dose-dependently inhibit aminopyrine accumulation induced by histamine, carbachol, IBMX, and forskolin [4]. Because it does not directly inhibit H+/K+-ATPase (the proton pump), the off-target mechanism is localized between second messenger production (cAMP) and the proton pump, specifically interfering with the Protein Kinase A (PKA) pathway [4]. This means high doses will artificially suppress cellular readouts independent of CCK2 receptor blockade.

ValidationWorkflow Step1 Stimulate Cells (Forskolin/IBMX) Step2 Apply L-365,260 (High Dose) Step1->Step2 Bypass CCK2 Step3 Measure cAMP Levels Step2->Step3 Normal cAMP Step4 Assess PKA Downstream Output Step3->Step4 Suppressed Output = PKA Interference

Diagram 2: Experimental workflow for isolating downstream PKA interference.

Self-Validating Protocol: Intracellular Pathway Isolation Assay

To differentiate true CCK2 antagonism from downstream PKA pathway interference, you must bypass the receptor entirely.

Step-by-Step Methodology:

  • Receptor Bypass: Stimulate your cell model using a direct adenylyl cyclase activator (e.g., Forskolin 5×10⁻⁷ M) or a phosphodiesterase inhibitor (e.g., IBMX 5×10⁻⁶ M) to bypass the GPCR [4].

  • Antagonist Application: Apply L-365,260 at your target experimental dose (e.g., 1 μM).

  • Readout Comparison: Measure the final cellular output (e.g., acid secretion, reporter gene expression).

    • Validation Check: If L-365,260 inhibits the forskolin-induced response, the dose is too high and is causing downstream PKA interference. You must titrate the dose below the threshold of intracellular kinase interaction (typically <100 nM) to restore target specificity.

Frequently Asked Questions (FAQs)

Q: My dose-response curve plateaus unexpectedly at concentrations >1 μM. Is this receptor saturation? A: Not necessarily. L-365,260 is highly lipophilic and has poor aqueous solubility at physiological pH [5]. At concentrations >1 μM in aqueous buffers, the compound may precipitate out of solution (micro-precipitation), leading to a false plateau or drop in the dose-response curve [3]. Solution: Keep DMSO concentrations consistent across all wells (typically ≤0.1% to avoid solvent toxicity) and verify compound solubility in your specific assay buffer using nephelometry or visual inspection under a microscope.

Q: Can L-365,260 act as an agonist instead of an antagonist? A: Yes, under specific genetic conditions. While L-365,260 is a classical antagonist at the wild-type CCK2 receptor, it has been shown to trigger second-messenger signaling (acting as an agonist) in cells expressing constitutively active CCK2 receptor mutants (e.g., the N353L mutation) [6]. Solution: If you observe paradoxical agonism, sequence your cell line's CCK2R gene to rule out activating mutations, or ensure your recombinant expression system is utilizing the wild-type sequence.

Q: How does the stereochemistry of L-365,260 affect its off-target profile? A: L-365,260 is the (3R)-enantiomer of its chemical framework. The (3R) configuration is critical for its high affinity and selectivity for CCK2 over CCK1 [7]. The (3S) enantiomer has a vastly different selectivity profile. Solution: Ensure you are sourcing high-purity (≥98% HPLC) (3R)-enantiomer to prevent off-target effects driven by chiral impurities.

References

  • Tocris Bioscience. L-365,260 | CCK2 Receptors - Biological Activity.
  • Mercer, J. G., & Lawrence, C. B. (1992). Selectivity of cholecystokinin (CCK) receptor antagonists, MK-329 and L-365,260, for axonally-transported CCK binding sites on the rat vagus nerve. PubMed.
  • Benchchem. Interpreting dose-response curves for CCK-B Receptor Antagonist 2.
  • PubMed Central. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway.
  • ACS Publications. Controlled Modification of Acidity in Cholecystokinin B Receptor Antagonists.
  • PNAS. Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation.
  • ACS Publications. Novel, Achiral 1,3,4-Benzotriazepine Analogues of 1,4-Benzodiazepine-Based CCK2 Antagonists That Display High Selectivity over CCK1 Receptors.
  • ChEMBL - EMBL-EBI. Compound: L-365260 (CHEMBL9387).
Optimization

Technical Support Center: Enhancing L-365260 Bioavailability for Gastrointestinal Research

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving the cholecystokinin B (CCK-B)/gastrin receptor an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving the cholecystokinin B (CCK-B)/gastrin receptor antagonist, L-365260. Given its challenging physicochemical properties, particularly its low aqueous solubility, this document offers practical solutions and theoretical explanations to improve its oral bioavailability in preclinical gastrointestinal research.

Frequently Asked Questions (FAQs)

Q1: What is L-365260 and what is its primary mechanism of action in the gastrointestinal tract?

A1: L-365260 is a potent and selective, non-peptide antagonist of the cholecystokinin receptor 2 (CCK2), also known as the CCK-B/gastrin receptor.[1][2][3] In the gastrointestinal (GI) tract, cholecystokinin is a key hormone that regulates various functions, including gallbladder contraction, pancreatic enzyme secretion, and gastric emptying.[4][5] By blocking the CCK-B/gastrin receptor, L-365260 can inhibit processes like pentagastrin-stimulated gastric acid secretion.[1][6] Its effects on GI motility are complex; while CCK itself can slow gastric emptying, antagonists like loxiglumide (a CCK1 antagonist) have been shown to accelerate it.[7][8]

Q2: We are observing low and highly variable plasma concentrations of L-365260 after oral administration in our animal models. What are the likely causes?

A2: This is a common challenge with L-365260. The primary reasons are its very low aqueous solubility (< 2 µg/mL) and potential for extensive first-pass metabolism.[9] When a compound has poor solubility, its dissolution in the gastrointestinal fluids is limited, which is a critical step for absorption.[10] This can lead to incomplete absorption and, consequently, low and erratic bioavailability.[9][11]

Q3: What is the Biopharmaceutics Classification System (BCS) and where does L-365260 likely fall?

A3: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[12]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given its low solubility and the fact that many small molecule drugs are lipophilic enough to have good membrane permeability, L-365260 is likely a BCS Class II compound. For these drugs, the rate-limiting step for absorption is typically the dissolution of the drug in the GI tract.[13][14] Therefore, formulation strategies should focus on enhancing its solubility and dissolution rate.[15]

Troubleshooting Guide: Low Oral Bioavailability

Issue 1: Inconsistent results with a simple aqueous suspension of L-365260.

Q: We are using a suspension of L-365260 in 0.5% methylcellulose, as reported in some literature, but our plasma concentrations are barely detectable. Why is this happening and how can we improve it?

A: The "Why": A simple aqueous suspension is often insufficient for a highly lipophilic and poorly soluble compound like L-365260.[9] The drug particles may not dissolve adequately in the GI tract before being eliminated. While rapid absorption has been noted, it is also incomplete, with reported oral bioavailability as low as 8.6% in dogs and 13.6% in rats with this type of formulation.[9]

The "How-To" - Solution-Oriented Approaches:

  • Particle Size Reduction (Micronization/Nanonization): The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[16] Reducing the particle size increases the surface area available for dissolution.[15][17]

    • Recommendation: Consider micronization or creating a nanosuspension of your L-365260 powder. This can be achieved through techniques like wet milling or high-pressure homogenization.[18]

  • Amorphous Solid Dispersions (ASDs): Crystalline drugs have a high lattice energy that must be overcome to dissolve. By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, this energy barrier is significantly reduced.[16]

    • Recommendation: Create an ASD of L-365260 with a suitable polymer. Polymers like povidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used.[19] Novel excipients like Apinovex™ polymers can allow for higher drug loading (up to 80%) and have shown significant improvements in the dissolution of BCS Class II drugs.[12][19][20] The ASD can be prepared by methods such as spray drying or hot-melt extrusion.[14]

Issue 2: Need for a more robust and reproducible formulation for pharmacokinetic studies.

Q: What advanced formulation strategies can we employ to significantly and consistently improve the oral bioavailability of L-365260?

A: The "Why": For lipophilic drugs, lipid-based formulations are a highly effective strategy.[21] These formulations utilize the body's natural fat digestion and absorption pathways to enhance drug solubilization and absorption.[16] They can also promote lymphatic transport, which can help the drug bypass first-pass metabolism in the liver.[16][22][23]

The "How-To" - Lipid-Based Formulations:

A particularly effective approach is the use of a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids of the GI tract.[18] This emulsion presents the drug in a solubilized state with a large surface area, ready for absorption.

Experimental Protocol: Preparation and Evaluation of an L-365260 SEDDS Formulation

1. Excipient Screening:

  • Objective: To identify suitable oils, surfactants, and co-solvents that can effectively solubilize L-365260.
  • Procedure:
  • Add an excess amount of L-365260 to a known volume (e.g., 1 mL) of various excipients (see table below for examples).
  • Vortex the mixtures for 2 minutes and then shake in an isothermal shaker at 37°C for 48 hours to reach equilibrium.
  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).
  • Quantify the amount of dissolved L-365260 in the supernatant using a validated HPLC method.

Table 1: Example Excipients for Screening

Excipient Type Examples
Oils Labrafac™ PG, Maisine® CC, Capryol™ 90
Surfactants Kolliphor® RH 40, Tween® 80, Labrasol®
Co-solvents Transcutol® HP, Propylene Glycol, PEG 400

2. Formulation Development:

  • Objective: To identify the optimal ratio of oil, surfactant, and co-solvent that results in a stable and efficient SEDDS.
  • Procedure:
  • Based on the screening results, select the best excipients.
  • Prepare various formulations with different ratios of the selected oil, surfactant, and co-solvent.
  • Dissolve a pre-determined amount of L-365260 in the mixture with gentle heating and stirring.

3. In Vitro Characterization:

  • Emulsification Efficiency: Add a small amount (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the time it takes to form a clear or slightly opalescent emulsion.
  • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering instrument. A smaller droplet size (typically <200 nm) is desirable for better absorption.

Workflow for Developing an L-365260 SEDDS Formulation

SEDDS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: In Vivo Evaluation A Solubility Screening of L-365260 in Excipients B Select Best Oil, Surfactant, & Co-solvent A->B C Prepare Trial Formulations (Varying Ratios) B->C D Assess Emulsification Efficiency & Stability C->D E Droplet Size Analysis D->E F Select Optimal SEDDS Formulation E->F G Preclinical PK Study (e.g., in Rats) F->G H Compare SEDDS vs. Suspension G->H I Determine Bioavailability (F%) H->I

Caption: Workflow for the development and evaluation of a SEDDS formulation for L-365260.

Issue 3: How to assess the permeability and potential for efflux of L-365260?

Q: Even with an improved formulation, we want to investigate if poor membrane permeability or active efflux is a contributing factor to low bioavailability. What in vitro models can we use?

A: The "Why": While L-365260 is likely a BCS Class II compound (high permeability), it's crucial to confirm this and rule out any significant role of efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen.[10]

The "How-To" - In Vitro Permeability Models:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.[24][25] It's a cost-effective first step to assess passive diffusion.

  • Caco-2 Cell Monolayer Assay: This is the gold standard for predicting human intestinal drug absorption.[24] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium, including the expression of efflux transporters like P-gp.[26]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Objective: To determine the apparent permeability coefficient (Papp) of L-365260 in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretive) directions.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For the A-B assay, add L-365260 (in a suitable transport buffer) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For the B-A assay, add L-365260 to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C and take samples from the receiver chamber at various time points.

    • Quantify the concentration of L-365260 in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER > 2 suggests that the compound is a substrate for active efflux.

Interpreting Permeability and Efflux Data

Permeability_Logic Start Perform Caco-2 Assay Papp_AB Calculate Papp (A-B) Start->Papp_AB High_Perm High Permeability (Likely BCS Class II) Papp_AB->High_Perm Efflux_Ratio Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) Is_Efflux ER > 2? Efflux_Ratio->Is_Efflux High_Perm->Efflux_Ratio If Papp (A-B) is high Conclusion1 Conclusion: Solubility is the primary barrier. Focus on formulation. Is_Efflux->Conclusion1 No Conclusion2 Conclusion: Efflux is a contributing factor. Consider P-gp inhibitors. Is_Efflux->Conclusion2 Yes

Sources

Troubleshooting

Technical Support Center: Troubleshooting L-365,260 In Vitro Assays

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent results when using L-365,260, the prototype non-peptide antagonist fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent results when using L-365,260, the prototype non-peptide antagonist for the Cholecystokinin 2 (CCK2/gastrin) receptor.

While L-365,260 is a highly potent tool compound, its lipophilicity, stereochemical sensitivity, and concentration-dependent off-target effects require strict experimental controls. This guide provides a mechanistic breakdown of common pitfalls, self-validating protocols, and actionable troubleshooting steps to restore assay integrity.

Pathway Visualization: CCK2 Receptor Blockade

CCK2_Signaling CCK8 CCK-8 (Agonist) CCK2R CCK2 Receptor (GPCR) CCK8->CCK2R Activates L365260 L-365,260 (Antagonist) L365260->CCK2R Blocks Gq Gq/11 Protein CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Flux IP3->Ca2

CCK2 receptor Gq-coupled signaling pathway and competitive blockade by L-365,260.

Part 1: Diagnostic FAQs (The "Why" and "How")

Q1: My L-365,260 IC50 is shifting wildly between biological replicates, and sometimes the compound exhibits partial agonism. Why is this happening? Causality: L-365,260 is highly sensitive to stereochemistry. The true antagonist is the R-enantiomer. If your compound batch contains chiral impurities (the S-enantiomer), those impurities possess intrinsic agonist activity[1]. This agonism is aggressively amplified in cell lines that overexpress the CCK2 receptor or harbor specific point mutations (e.g., N353L) within the ligand-binding pocket[1]. Resolution: Always verify the Certificate of Analysis (CoA) for chiral purity (≥98% HPLC). If utilizing mutated or constitutively active CCK2R models, be aware that the receptor conformation drastically alters the efficacy profile of the enantiomers.

Q2: I am seeing suppression of my cellular readout even in my negative control wells (no CCK-8 agonist added). Is L-365,260 an inverse agonist? Causality: It is highly likely you are using too high of a concentration. While researchers often use 1–10 µM of an antagonist to ensure "complete blockade," L-365,260 has been proven to directly inhibit the Protein Kinase A (PKA) pathway at concentrations above 100 nM (IC50 ~ 110–400 nM for cAMP-induced responses)[2]. This off-target mechanism will artificially suppress any downstream functional readout that relies on intracellular kinase signaling, mimicking an inverse agonist effect. Resolution: Cap your maximum in vitro working concentration at 100 nM. Given its ~2.0 nM affinity for CCK2R[3], 100 nM provides a 50-fold margin for receptor saturation without triggering PKA inhibition.

Q3: The compound seems to lose potency if I prepare my assay plates the night before. Is it unstable? Causality: L-365,260 is highly lipophilic. While it is soluble up to 100 mM in 100% DMSO[3], it rapidly precipitates (crashes out) in aqueous buffers. If you dilute the compound directly into your assay buffer and let it sit, micro-precipitates form, drastically reducing the effective molarity of the compound in solution. Resolution: Maintain stock solutions in anhydrous DMSO. Perform all serial dilutions in 100% DMSO, and only spike the compound into the aqueous assay buffer immediately prior to cell treatment. Ensure the final DMSO concentration in the well does not exceed 0.1%.

Diagnostic Workflow

Troubleshooting_Workflow Start Inconsistent L-365,260 Blockade CheckConc Check Assay Concentration Start->CheckConc CheckSol Check Compound Solubility Start->CheckSol CheckChiral Check Stereochemistry Start->CheckChiral HighConc > 100 nM Off-target PKA inhibition CheckConc->HighConc Too High OptimalConc ≤ 100 nM Selective CCK2 blockade CheckConc->OptimalConc Optimal Aqueous Direct aqueous dilution Precipitation risk CheckSol->Aqueous Incorrect DMSO Serial DMSO dilution Maintains solubility CheckSol->DMSO Correct SEnant S-enantiomer present Agonist activity! CheckChiral->SEnant Impure REnant Pure R-enantiomer True antagonist CheckChiral->REnant Pure

Diagnostic workflow for resolving inconsistent L-365,260 in vitro performance.

Part 2: Quantitative Pharmacological Data

To design a robust assay, you must ground your experimental parameters in the compound's validated physicochemical and pharmacological properties.

ParameterValueMechanistic Implication
CCK2 Receptor Affinity (IC50) ~ 2.0 nMHighly potent at the target receptor[3].
CCK1 Receptor Affinity (IC50) ~ 280 nMProvides ~140-fold selectivity. Do not exceed 100 nM to avoid CCK1 cross-reactivity[3].
Off-Target PKA Inhibition (IC50) ~ 110 - 400 nMHigh concentrations will suppress cAMP/PKA-dependent cellular functions[2].
Maximum Solubility (DMSO) 100 mM (39.85 mg/mL)Requires anhydrous DMSO. Hygroscopic DMSO will cause premature precipitation[3].
Primary Functional Readouts Ca2+ Flux, β -arrestinCCK2R is Gq/11 coupled, making intracellular calcium the most direct kinetic readout[4].

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems—if a step fails, the control readouts will immediately indicate whether the failure was due to the compound, the cells, or the assay chemistry.

Protocol A: Intracellular Calcium Flux Functional Assay (Gq-Coupled)

This assay measures the ability of L-365,260 to block CCK-8-induced calcium mobilization[4].

Step 1: Cell Preparation & Dye Loading

  • Seed CCK2R-expressing cells (e.g., transfected HEK293 or native HT-29) at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Remove media and add 20 µL of Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid, pH 7.4).

  • Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature (RT).

Step 2: Antagonist Pre-Incubation (Self-Validating Step)

  • Prepare a 10 mM stock of L-365,260 in anhydrous DMSO.

  • Perform a 10-point serial dilution (1:3) in 100% DMSO.

  • Transfer dilutions to an intermediate plate containing Assay Buffer to create a 5X working solution (Final DMSO will be 0.5% here).

  • Add 5 µL of the 5X L-365,260 to the cells (Final assay concentration: 0.1% DMSO, max L-365,260 concentration: 100 nM).

  • Self-Validation Control: Include a well with 0.1% DMSO only (Vehicle) and a well with 10 µM ATP (an endogenous purinergic Gq agonist).

  • Incubate for 15 minutes at RT. If the ATP well fails to signal later, the antagonist concentration is causing non-specific cytotoxicity or dye quenching.

Step 3: Agonist Stimulation & Kinetic Readout

  • Place the plate in a Fluorescent Imaging Plate Reader (FLIPR).

  • Establish a 10-second baseline fluorescence read.

  • Automatically dispense 5 µL of 6X CCK-8 agonist (prepared at its pre-determined EC80 concentration).

  • Record fluorescence kinetics for 3 minutes. Calculate the IC50 based on the area under the curve (AUC) or maximum peak height reduction compared to the Vehicle control.

Protocol B: Competitive Radioligand Binding Assay

This assay confirms direct receptor engagement without the confounding variables of intracellular signaling cascades.

Step 1: Membrane Preparation

  • Resuspend CCK2R-expressing cell membranes in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

  • Homogenize and quantify protein concentration (target 5–10 µ g/well ).

Step 2: Incubation & Competition

  • In a 96-well plate, combine:

    • 50 µL of [3H]-CCK-8 (final concentration ~0.5 nM, near its Kd).

    • 50 µL of L-365,260 serial dilutions (prepared in Binding Buffer from a DMSO stock, max final DMSO 1%).

    • 100 µL of membrane suspension.

  • Self-Validation Control: Include a well with 1 µM Devazepide (a CCK1-selective antagonist). If Devazepide displaces the radioligand, your membrane prep is contaminated with CCK1 receptors, invalidating the CCK2 selectivity data.

  • Incubate the plate for 60 minutes at RT with gentle shaking.

Step 3: Filtration & Detection

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding.

  • Wash filters 3 times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry filters, add scintillation cocktail, and count the retained radioactivity (CPM) using a Microbeta counter.

References

  • Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation | PNAS Source: pnas.org URL:[Link]

  • Cholecystokinin CCK2 receptor assay - Innoprot Source: innoprot.com URL:[Link]

  • L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PMC Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

L-365260 vs devazepide (L-364,718) CCK receptor selectivity

An in-depth understanding of cholecystokinin (CCK) receptor pharmacology is essential for developing targeted therapeutics for gastrointestinal disorders, anxiety, and pain management. The discovery of non-peptide benzod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of cholecystokinin (CCK) receptor pharmacology is essential for developing targeted therapeutics for gastrointestinal disorders, anxiety, and pain management. The discovery of non-peptide benzodiazepine derivatives by Merck revolutionized this field, providing highly stable, orally active tools to differentiate between the two primary CCK receptor subtypes: CCK1 (CCK-A, "Alimentary") and CCK2 (CCK-B, "Brain/Gastrin") [].

This guide provides a comprehensive technical comparison between two gold-standard reference antagonists: Devazepide (L-364,718) and L-365,260 .

Structural and Pharmacological Selectivity Profiles

Both devazepide and L-365,260 share a 1,4-benzodiazepine core but exhibit drastically different receptor selectivities dictated by precise structural modifications. The stereochemistry at the C-3 position of the benzodiazepine ring acts as a critical molecular switch: the (3S)-enantiomer generally confers CCK-A selectivity (as seen in devazepide), while the (3R)-isomer drives CCK-B selectivity (as seen in L-365,260).

Quantitative Binding Affinities

To objectively evaluate these compounds, we must look at their half-maximal inhibitory concentrations (IC₅₀) across different tissue models[][2][3].

CompoundPrimary TargetIC₅₀ for CCK-A (CCK1)IC₅₀ for CCK-B (CCK2)Selectivity Ratio
Devazepide (L-364,718) CCK-A45 pM (bovine gallbladder)81 pM (rat pancreas)245 nM (guinea pig brain)>3,000-fold for CCK-A
L-365,260 CCK-B280 nM (pancreatic)1.9 - 2.0 nM (brain/gastrin)~140-fold for CCK-B

Data compiled from standardized radioligand competitive binding assays[][2][3].

Mechanistic Pathways & Receptor Blockade

CCK receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), intracellular calcium mobilization, and subsequent physiological responses[]. Devazepide and L-365,260 act as competitive antagonists, physically occluding the orthosteric binding site and preventing endogenous CCK or gastrin from initiating this cascade.

G CCK Cholecystokinin (CCK) CCKA CCK1 (CCK-A) Receptor (Pancreas/Gallbladder) CCK->CCKA Activates CCKB CCK2 (CCK-B) Receptor (Brain/Stomach) CCK->CCKB Activates EffectA Amylase Secretion Gallbladder Contraction CCKA->EffectA EffectB Gastric Acid Secretion Anxiety/Analgesia Modulation CCKB->EffectB Devazepide Devazepide (L-364,718) IC50: 81 pM Devazepide->CCKA Selective Blockade L365260 L-365,260 IC50: 2.0 nM L365260->CCKB Selective Blockade

Caption: CCK receptor signaling pathways and selective blockade by Devazepide and L-365,260.

Experimental Methodology: Radioligand Binding Assays

To empirically validate the selectivity of novel CCK modulators against devazepide or L-365,260, a competitive radioligand binding assay is the gold standard[4][5]. The following protocol details the causality behind each experimental choice to ensure a self-validating, high-fidelity assay.

Step-by-Step Protocol

1. Membrane Preparation

  • Action: Homogenize target tissue (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B) in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail[5].

  • Causality: GPCRs are highly susceptible to proteolytic degradation upon cell lysis. The inclusion of EDTA chelates metalloproteases, while MgCl₂ stabilizes the membrane architecture.

  • Isolation: Centrifuge at 20,000 × g for 10 minutes at 4°C to pellet the membranes. Resuspend in assay binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[5].

2. Assay Incubation

  • Action: In a 96-well plate, combine 150 µL of membrane suspension (50–120 µg protein), 50 µL of the competing antagonist (Devazepide or L-365,260 at varying concentrations), and 50 µL of radioligand (e.g., [¹²⁵I]-CCK-8 at 0.2–20 nM)[5].

  • Self-Validation Control: To define Non-Specific Binding (NSB), run parallel wells containing an excess of unlabeled CCK-8 (1 µM). Specific binding is calculated as Total Binding minus NSB. If NSB exceeds 30% of total binding, the assay stringency must be optimized[5][6].

  • Incubation: Agitate gently at 30°C for 60 minutes to reach equilibrium[5].

3. Vacuum Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters presoaked in 0.3% Polyethylenimine (PEI)[5].

  • Causality: Radioligands like [¹²⁵I]-CCK-8 are highly charged and "sticky." PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific background noise[5].

  • Wash: Wash filters four times with ice-cold wash buffer[5]. Why ice-cold? Lowering the temperature abruptly halts the reaction kinetics and prevents the dissociation of the bound radioligand-receptor complexes during the wash steps.

4. Quantification & Data Analysis

  • Action: Dry filters, add scintillation cocktail, and measure radioactivity (CPM) using a MicroBeta counter[5].

  • Analysis: Plot specific binding against the log concentration of the antagonist. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd)[4][5].

Workflow Prep 1. Tissue Lysis (Protease Inhibitors) Membrane 2. Centrifugation (Membrane Isolation) Prep->Membrane Incubation 3. Radioligand Incubation (125I-CCK-8 + Antagonist) Membrane->Incubation Filtration 4. Vacuum Filtration (PEI-soaked GF/C Filters) Incubation->Filtration Wash 5. Ice-Cold Wash (Stop Dissociation) Filtration->Wash Count 6. Scintillation Counting (Measure CPM) Wash->Count Analysis 7. Data Analysis (Calculate IC50/Ki) Count->Analysis

Caption: Step-by-step workflow for competitive radioligand binding assays.

Functional Validation & In Vivo Applications

While biochemical binding assays establish affinity, functional assays are required to confirm antagonistic efficacy.

  • CCK-A Functional Assays (Devazepide): Devazepide is routinely validated by its ability to inhibit CCK-induced ileal constriction or pancreatic amylase secretion[]. In vivo, devazepide effectively blocks gallbladder emptying, a hallmark of CCK1 receptor activation[2].

  • CCK-B Functional Assays (L-365,260): L-365,260 is validated peripherally by its ability to antagonize gastrin-stimulated gastric acid secretion[]. Centrally, L-365,260 is utilized in behavioral models; for instance, it has been shown to enhance morphine-induced analgesia and prevent morphine tolerance, confirming its penetration of the blood-brain barrier and modulation of central CCK2 pathways[7][8].

Summary for Drug Developers

When designing assays or investigating CCK pathways, Devazepide remains the benchmark for isolating CCK-A mediated alimentary and metabolic functions. Conversely, L-365,260 is the indispensable tool for probing CCK-B mediated central nervous system behaviors and gastrin-driven mucosal responses.

References

  • BOC Sciences. Cholecystokinin Receptor Inhibitors, Agonists and Modulators.
  • MedChemExpress. Devazepide (L-364,718) | CCK Receptor Antagonist.
  • Tocris Bioscience. L-365260 | CCK2 Receptors.
  • Lupine Publishers. (2018). Breaking into Merck's CCK Patents: the Starting Point of PNB Vesper Life Science to Design and Develop Cholecystokinin(CCK)-Antagonists as Targeted Chemotherapeutics.
  • Mercer, J. G., & Lawrence, C. B. (1992). Selectivity of cholecystokinin (CCK) receptor antagonists, MK-329 and L-365,260, for axonally-transported CCK binding sites on the rat vagus nerve. Neuroscience Letters.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Revvity. Radiometric Ligand-Binding Assays.
  • Toews, M. L. (2000). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Nature.

Sources

Comparative

Introduction: The Cholecystokinin-2 Receptor as a Therapeutic Target

An In-Depth Comparative Analysis of L-365260 and YF476 for Cholecystokinin-2 (CCK2) Receptor Antagonism The cholecystokinin-2 receptor (CCK2R), also known as the CCK-B or gastrin receptor, is a G protein-coupled receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of L-365260 and YF476 for Cholecystokinin-2 (CCK2) Receptor Antagonism

The cholecystokinin-2 receptor (CCK2R), also known as the CCK-B or gastrin receptor, is a G protein-coupled receptor (GPCR) that has garnered significant attention in drug discovery.[1][2] Predominantly expressed in the central nervous system and the gastrointestinal tract, the CCK2R is implicated in a wide array of physiological and pathological processes.[1][3][4] In the brain, it modulates anxiety, pain perception, and memory, while in the stomach, it is a key regulator of gastric acid secretion and cell growth.[1][5][6][7] Given its diverse roles, the development of selective antagonists for the CCK2R holds therapeutic promise for conditions ranging from anxiety and panic disorders to peptic ulcers and certain types of cancer.[3][8][9][10]

Among the numerous non-peptide antagonists developed, L-365260 and YF476 (also known as Netazepide) have emerged as critical pharmacological tools and potential therapeutics.[1][11] Both belong to the benzodiazepine class of compounds and exhibit high selectivity for the CCK2R.[12][13] This guide provides a detailed, data-supported comparison of L-365260 and YF476, designed for researchers and drug development professionals. We will delve into their respective pharmacological profiles, present head-to-head data, and provide detailed experimental protocols for their characterization, enabling an informed selection for specific research applications.

The CCK2 Receptor Signaling Cascade

The CCK2R primarily couples to Gq/11 proteins.[7] Upon activation by its endogenous ligands, cholecystokinin (CCK) or gastrin, the receptor initiates a signaling cascade via phospholipase C (PLC).[14][15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][14] This cascade ultimately modulates downstream cellular responses, including neuronal excitability, gene expression, and cell proliferation.[9][14]

CCK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK2R CCK2R Gq Gq/11 CCK2R->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_ER Ca²⁺ Stores (ER) IP3->Ca_ER Triggers Release Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Response Cellular Responses (e.g., Gene Expression, Neuronal Excitability) Ca_cyto->Response PKC->Response Ligand CCK / Gastrin Ligand->CCK2R Activates Antagonist L-365260 / YF476 Antagonist->CCK2R Blocks

Caption: Canonical CCK2R signaling pathway via Gq/PLC.

Pharmacological Profile: L-365260

L-365260 is a potent, selective, and orally active non-peptide CCK2R antagonist.[11] It has been extensively used as a research tool to probe the physiological functions of the CCK2R in both the central nervous system and the periphery.[7][16][17][18]

  • Receptor Binding and Selectivity: L-365260 demonstrates high affinity for the CCK2R, with reported Ki values of 1.9 nM and 2.0 nM for guinea pig stomach (gastrin) and brain CCK receptors, respectively.[11] Its selectivity for CCK2R over the CCK1 (or CCK-A) receptor is significant, with IC50 values of 2 nM for CCK2R and 280 nM for CCK1R, indicating a selectivity ratio of approximately 140-fold.

  • Functional Activity: In functional assays, L-365260 effectively antagonizes gastrin-stimulated responses. In the pylorus-ligated rat model, it inhibits pentagastrin-stimulated gastric acid secretion.[17] Higher doses are required to suppress basal and histamine-stimulated acid secretion.[17]

  • In Vivo Applications: L-365260 has been instrumental in studying CCK/opioid interactions. Research has shown it can enhance morphine-induced analgesia and prevent the development of morphine tolerance in rats, suggesting that CCK2R activation plays a role in opposing opioid effects.[16] It has also been investigated in animal models of anxiety and depression, where it has shown anxiolytic and antidepressant-like effects.[18]

Pharmacological Profile: YF476 (Netazepide)

YF476, also known as Netazepide and formerly as Sograzepide, is described as an extremely potent and highly selective CCK2R antagonist.[11] It has advanced further in clinical development than L-365260, particularly for treating gastrin-dependent tumors.[8][19]

  • Receptor Binding and Selectivity: YF476 exhibits sub-nanomolar affinity for the CCK2R. It has an IC50 value of 0.1 nM for the Gastrin/CCK-B receptor, with Ki values of 0.068 nM, 0.62 nM, and 0.19 nM for rat brain, cloned canine, and cloned human receptors, respectively.[11] Its selectivity over the CCK1R is substantial, with a reported IC50 of 502 nM for CCK-A receptors, yielding a selectivity ratio of over 5000-fold.[11]

  • Functional Activity and Duration: YF476 is a potent inhibitor of gastrin-stimulated activity in vivo.[5][20] A single oral dose in healthy human subjects produces a dose-dependent and sustained increase in gastric pH for over 24 hours.[21][22] Subcutaneous administration in rats can inhibit the activity of gastrin-sensitive enterochromaffin-like (ECL) cells for up to 8 weeks, demonstrating a remarkably long duration of action that is likely due to slow absorption from a subcutaneous depot.[20]

  • In Vivo and Clinical Applications: YF476 has shown efficacy in preventing NSAID-induced gastric ulceration in animal models.[23] Its most notable application is in oncology, where it has been shown to cause the regression of type 1 gastric neuroendocrine tumors (NETs) in patients with chronic atrophic gastritis and hypergastrinemia.[13][19] This effect is attributed to the blockade of gastrin's trophic effects on these tumor cells.[19]

Head-to-Head Comparison: L-365260 vs. YF476

While both compounds are selective CCK2R antagonists from the same chemical class, they exhibit critical differences in potency, selectivity, and their primary areas of investigation. YF476 is demonstrably more potent and selective than L-365260.

ParameterL-365260YF476 (Netazepide)Reference(s)
Chemical Class BenzodiazepineBenzodiazepine[11],[12]
CCK2R Affinity (Ki) ~2.0 nM (guinea pig brain)0.068 nM (rat brain)[11]
CCK2R IC50 2 nM0.1 nM[11],
CCK1R IC50 280 nM502 nM[11],
Selectivity (CCK1/CCK2) ~140-fold>5000-fold[11],
Primary Research Area CNS (Pain, Anxiety), Gastric SecretionGI (Gastric Tumors, Ulcers, Acid Secretion)[16],[19],[17],[18]
Oral Activity YesYes[11],[17]
Duration of Action Noted for in vivo efficacyVery long-lasting (days to weeks)[16],[20],[21]

Causality Behind the Differences: The superior potency and selectivity of YF476 likely stem from subtle structural modifications within the benzodiazepine scaffold that optimize its interaction with the CCK2R binding pocket. This enhanced pharmacological profile has made it a more attractive candidate for clinical development, especially for chronic conditions like gastrin-driven tumors where sustained target engagement is crucial. L-365260, as an earlier compound, served as a foundational tool for validating the CCK2R as a target, particularly in the CNS, paving the way for the development of more optimized molecules like YF476.

Experimental Methodologies

The following protocols are foundational for characterizing and comparing CCK2R antagonists like L-365260 and YF476.

In Vitro Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor by quantifying its ability to displace a radiolabeled ligand. It is the gold standard for determining Ki values.

Experimental Rationale: The choice of a radiolabeled ligand (e.g., [¹²⁵I]CCK-8) and a tissue source rich in CCK2R (e.g., guinea pig brain cortex or cells transfected with human CCK2R) is critical for a high signal-to-noise ratio.[4][11] The assay is performed at equilibrium to ensure accurate determination of affinity constants.

Binding_Assay_Workflow A Prepare CCK2R Source (e.g., Brain Homogenate, Transfected Cell Membranes) B Incubate Membranes with: 1. Radiolabeled Ligand ([¹²⁵I]CCK-8) 2. Varying Concentrations of Test Antagonist (L-365260 or YF476) A->B C Separate Bound from Free Ligand (Rapid Vacuum Filtration) B->C D Quantify Radioactivity on Filter (Gamma Counter) C->D E Data Analysis: - Plot % Inhibition vs. [Antagonist] - Calculate IC50 - Convert to Ki using Cheng-Prusoff D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig cerebral cortex or A431-CCK2R cells in ice-cold buffer. Centrifuge to pellet membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [¹²⁵I]Bolton-Hunter-CCK8 to a final concentration of ~25 pM), and serial dilutions of the test antagonist (L-365260 or YF476).

  • Non-Specific Binding: Include wells with an excess of a non-labeled ligand (e.g., 1 µM CCK-8) to determine non-specific binding.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Analysis: Calculate the IC50 value (concentration of antagonist that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block agonist-induced activation of the Gq pathway by monitoring changes in intracellular calcium concentration.

Experimental Rationale: Cells expressing CCK2R are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). An agonist (e.g., gastrin) will cause a transient increase in fluorescence upon receptor activation. An effective antagonist will block this response in a concentration-dependent manner. This provides a functional measure of potency (IC50).

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the human CCK2R (e.g., A431-CCK2R) in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash away excess dye. Add serial dilutions of L-365260 or YF476 to the wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a fixed concentration of an agonist (e.g., Gastrin-I at its EC80 concentration) to all wells simultaneously.

  • Data Acquisition: Monitor fluorescence intensity over time (typically for 2-3 minutes) to capture the peak calcium response.

  • Analysis: Determine the inhibitory effect of the antagonist at each concentration relative to the agonist-only control. Plot the percent inhibition against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

In Vivo Assay: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion

This pharmacodynamic assay assesses the functional efficacy and duration of action of an antagonist in a whole-animal model.

Experimental Rationale: The rat is a well-established model for studying gastric acid secretion.[17] Anesthetized rats are fitted with a gastric fistula to allow for the continuous collection of gastric juices. A continuous infusion of pentagastrin (a stable CCK2R agonist) provides a consistent stimulus for acid secretion. The antagonist is administered to determine its ability to block this stimulated secretion.

InVivo_Assay_Workflow A Anesthetize Rat and Prepare Gastric Fistula B Establish Basal Acid Secretion (Collect Gastric Perfusate) A->B C Administer Continuous IV Infusion of Pentagastrin to Stimulate Maximal Acid Secretion B->C D Administer Test Antagonist (L-365260 or YF476) via desired route (IV, PO) C->D E Collect Gastric Samples at Timed Intervals D->E F Titrate Acid Content of Samples (e.g., with 0.1 N NaOH) E->F G Data Analysis: Calculate % Inhibition of Stimulated Acid Output Determine ED50 F->G

Caption: Workflow for in vivo measurement of gastric acid secretion.

Step-by-Step Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats overnight. Anesthetize the animals and perform a laparotomy to expose the stomach.

  • Gastric Perfusion: Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach for perfusion and collection. Perfuse the stomach with saline at a constant rate.

  • Basal and Stimulated Secretion: Collect gastric perfusate for a basal period. Then, begin a continuous intravenous infusion of pentagastrin to induce a stable, high level of acid secretion.

  • Antagonist Administration: Once a stable stimulated plateau is reached, administer the test antagonist (L-365260 or YF476) intravenously or orally at various doses.

  • Sample Collection: Continue to collect gastric perfusate in timed intervals (e.g., every 15 minutes) for several hours post-administration.

  • Acid Quantification: Determine the acid concentration in each sample by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0.

  • Analysis: Calculate the total acid output for each collection period. Determine the percentage inhibition of the pentagastrin-stimulated response for each dose and calculate the ED50 (the dose required to produce 50% of the maximal inhibitory effect).

Conclusion and Future Perspectives

Both L-365260 and YF476 are invaluable tools for investigating the CCK2 receptor. The choice between them should be guided by the specific experimental goals.

  • L-365260 remains an excellent and well-characterized reference compound, particularly for CNS-related studies involving pain and behavior, where its extensive historical dataset provides a strong basis for comparison.

  • YF476 (Netazepide) is the superior choice when maximal potency, selectivity, and a long duration of action are required. Its sub-nanomolar affinity and >5000-fold selectivity make it ideal for studies demanding precise and sustained CCK2R blockade with minimal risk of off-target effects at the CCK1R. Its proven clinical efficacy in regressing gastrin-dependent tumors highlights its potential as a therapeutic agent and makes it the preferred tool for translational research in gastroenterology and oncology.

The continued study of these and other CCK2R antagonists will undoubtedly deepen our understanding of this receptor's role in health and disease, potentially leading to new therapeutic strategies for a range of challenging conditions.

References

  • The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. (2021). MDPI. [Link]

  • Netazepide, an Antagonist of Cholecystokinin Type 2 Receptor, Prevents Vincristine-Induced Sensory Neuropathy in Mice. (2024). MDPI. [Link]

  • The selective CCK-B receptor antagonist L-365260 enhances morphine analgesia and prevents morphine tolerance in the rat. (1990). PubMed. [Link]

  • Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177. (2020). MDPI. [Link]

  • Discovery of New CCK2 Receptor Antagonists. A Review of Pharmacological Studies. Part I. Arvo. Journals. [Link]

  • Cholecystokinin antagonist. Wikipedia. [Link]

  • Selectivity of cholecystokinin (CCK) receptor antagonists, MK-329 and L-365260, for axonally-transported CCK binding sites on the rat vagus nerve. (1992). PubMed. [Link]

  • CCK2 Receptor Antagonists Products. Bio-Techne. [Link]

  • Optimization of the in Vitro and in Vivo Properties of a Novel Series of 2,4,5-Trisubstituted Imidazoles as Potent Cholecystokinin-2 (CCK2) Antagonists. (2005). Journal of Medicinal Chemistry. [Link]

  • Long-lasting cholecystokinin2 receptor blockade after a single subcutaneous injection of YF476 or YM022. (2000). PMC. [Link]

  • Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. (2018). PMC. [Link]

  • Netazepide, a gastrin/cholecystokinin-2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis. (2016). PMC. [Link]

  • The gastrin/cholecystokinin-B receptor antagonist L-365260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat. (1992). PubMed. [Link]

  • Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells. (2013). PMC. [Link]

  • Analysis of the variation in the action of L-365260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays. (1997). PubMed. [Link]

  • The type 2 CCK/gastrin receptor antagonist YF476 acutely prevents NSAID-induced gastric ulceration while increasing iNOS expression. (2012). PubMed. [Link]

  • The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice. (1999). PubMed. [Link]

  • Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells. (1997). PMC. [Link]

  • Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. (1999). PNAS. [Link]

  • CCK-2/gastrin receptor signaling pathway is significant for gemcitabine-induced gene expression of VEGF in pancreatic carcinoma cells. (2011). Ovid. [Link]

  • Single oral doses of netazepide (YF476), a gastrin receptor antagonist, cause dose-dependent, sustained increases in gastric pH compared with placebo and ranitidine in healthy subjects. ResearchGate. [Link]

  • Cholecystokinin (CCK)-2 Receptor Antagonists Explained. (2024). YouTube. [Link]

  • CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours. (1998). PubMed. [Link]

  • Single oral doses of netazepide (YF476), a gastrin receptor antagonist, cause dosedependent, sustained increases in gastric pH c. Ovid. [Link]

  • The CCK(2) receptor antagonist, YF476, inhibits Mastomys ECL cell hyperplasia and gastric carcinoid tumor development. (2010). PubMed. [Link]

  • What are CCK receptor antagonists and how do they work?. (2024). Patsnap Synapse. [Link]

Sources

Validation

Validation of L-365260 efficacy using CCK2 knockout models

Title: Validation of L-365,260 Efficacy Using CCK2 Knockout Models: A Comparative Guide Executive Summary Cholecystokinin (CCK) and gastrin mediate critical gastrointestinal and neurological functions through two primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of L-365,260 Efficacy Using CCK2 Knockout Models: A Comparative Guide

Executive Summary

Cholecystokinin (CCK) and gastrin mediate critical gastrointestinal and neurological functions through two primary G protein-coupled receptors: CCK1 and CCK2. For drug development professionals, proving the target specificity of small-molecule antagonists is a persistent hurdle. L-365,260 is a benchmark non-peptide CCK2 receptor antagonist[1]. However, to definitively validate its on-target efficacy and rule out off-target promiscuity, researchers must employ CCK2 knockout (KO) models[2].

As a Senior Application Scientist, I have designed this guide to objectively compare L-365,260 against alternative antagonists and provide robust, self-validating experimental protocols using CCK2 KO systems.

Pharmacological Profiling & Alternative Comparisons

Before transitioning to in vivo models, we must establish the in vitro baseline. L-365,260 interacts competitively and stereoselectively with the CCK2 receptor[1]. While it exhibits high affinity for CCK2 (IC50 ~ 2.0 nM), it retains a measurable affinity for CCK1 (IC50 ~ 280 nM)[3]. When comparing L-365,260 to alternatives like Devazepide (L-364,718) or YF476, understanding this selectivity ratio is critical for designing accurate experimental controls[4].

Table 1: Comparative Binding Affinities of CCK Receptor Antagonists

CompoundPrimary TargetCCK1 Affinity (IC50)CCK2 Affinity (IC50)Selectivity Ratio (CCK1/CCK2)
L-365,260 CCK2280 nM2.0 nM~140-fold (CCK2 selective)
Devazepide CCK10.1 nM>100 nM<0.001 (CCK1 selective)
YF476 CCK2>1000 nM0.1 nM>10,000-fold (Highly CCK2 selective)

Data synthesized from competitive radioligand binding assays using [125I]BH-CCK-8S[4][5].

Mechanistic Pathway

L-365,260 acts by competitively inhibiting the binding of endogenous CCK or gastrin to the CCK2 receptor. This blockade prevents the activation of the Gq/11 signaling cascade, effectively halting the cleavage of PIP2 into IP3 and DAG, thereby suppressing intracellular calcium release[6].

CCK2_Signaling CCK CCK/Gastrin CCK2R CCK2 Receptor CCK->CCK2R Agonist Binding L365260 L-365,260 L365260->CCK2R Competitive Antagonism Gq Gq/11 Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 Triggers Release Response Gastric Secretion & Pain Modulation Ca2->Response Mediates

CCK2 Receptor Signaling Pathway and L-365,260 Intervention.

The Causality of CCK2 Knockout Models

Why do we mandate the use of CCK2 knockout (CCK2R -/-) models for validation? Small molecules are notoriously susceptible to off-target promiscuity at higher systemic doses.

For example, a hallmark physiological effect of L-365,260 is its ability to enhance morphine-induced analgesia[1]. Endogenous CCK acts as a physiological "brake" on the opioid system; blocking CCK2 removes this brake. However, if L-365,260 were enhancing analgesia via an off-target mechanism (e.g., direct allosteric modulation of mu-opioid receptors), it would still produce an effect in a CCK2 KO mouse. By demonstrating a complete nullification of L-365,260's efficacy in the KO background, we establish a definitive, self-validating causal link between the observed phenotype and the CCK2 receptor[2].

Experimental Workflows & Protocols

Validation_Workflow Start Animal Models WT Wild-Type (WT) CCK2R +/+ Start->WT KO CCK2 Knockout CCK2R -/- Start->KO Assay1 Radioligand Binding [3H]L-365,260 WT->Assay1 Assay2 In Vivo Analgesia Morphine + L-365,260 WT->Assay2 KO->Assay1 KO->Assay2 Res1 High Specific Binding Assay1->Res1 WT Res2 Zero Specific Binding Assay1->Res2 KO Res3 Enhanced Analgesia Assay2->Res3 WT Res4 No Enhancement Assay2->Res4 KO

Experimental Workflow for Validating L-365,260 Specificity in WT vs. CCK2 KO Models.

Protocol A: Radioligand Binding Assay (Self-Validating System)

Objective: Quantify specific binding of [3H]L-365,260 in brain homogenates to confirm the absence of off-target binding[7]. Causality Check: Devazepide is added to the assay buffer to mask CCK1 receptors. This ensures that any residual signal is not due to L-365,260's known weak affinity for CCK1[4].

  • Membrane Preparation: Homogenize cerebral cortex tissue from WT and CCK2 KO mice in 50 mM Tris-HCl (pH 7.4). Note: The cortex is selected due to its exceptionally high density of CCK2 receptors[5].

  • Assay Setup: Incubate 0.5 mg of membrane protein with 1 nM [3H]L-365,260[7]. Include 1 μM Devazepide in all reaction tubes to saturate CCK1 sites.

  • Non-Specific Binding (NSB): Define NSB using 1 μM of unlabeled YF476 (a highly selective CCK2 antagonist).

  • Termination: Rapidly filter the homogenate through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific filter binding. Wash twice with ice-cold buffer. Note: Ice-cold washes are critical to prevent the dissociation of the receptor-ligand complex while rapidly clearing unbound radioligand.

  • Validation Metric: The KO samples must yield specific binding indistinguishable from the NSB baseline.

Protocol B: In Vivo Analgesia Assay (Morphine Enhancement)

Objective: Evaluate the functional blockade of CCK2 by measuring nociceptive thresholds in a hot plate test[1]. Causality Check: If L-365,260 enhances morphine in the KO mice, the compound is acting via an off-target pathway.

  • Baseline Nociception: Acclimate WT and CCK2 KO mice to a hot plate apparatus set to 55°C. Record the baseline latency to the first hind paw lick or jump.

  • Dosing Regimen: Administer L-365,260 (1 mg/kg, s.c.) or a vehicle control. Fifteen minutes later, administer a submaximal dose of morphine (4 mg/kg, s.c.)[1].

  • Measurement: Test nociceptive latency at 30, 60, and 90 minutes post-morphine injection.

  • Validation Metric: In WT mice, L-365,260 should significantly prolong both the intensity and duration of morphine analgesia[1]. In CCK2 KO mice, the latency curve must perfectly mirror the morphine-only control, proving the enhancement is strictly CCK2-dependent[2].

Conclusion

L-365,260 remains a highly valuable tool compound for probing CCK2 receptor biology. However, its ~140-fold selectivity window over CCK1 necessitates rigorous experimental controls. By integrating CCK2 knockout models into your screening and validation workflows, you transform observational data into definitive, causal proof of target engagement.

References

  • Lotti VJ, Chang RS. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand. Molecular Pharmacology. 1989 Jun;35(6):803-8. URL:[Link]

  • Discovery of New CCK2 Receptor Antagonists. A Review of Pharmacological Studies. Portico. URL: [Link]

  • Molecular cloning, expression and pharmacological characterization of the canine cholecystokinin 1 receptor. National Center for Biotechnology Information (PMC). URL:[Link]

  • Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Pain Pharmacology and Analgesia. Encyclopedia of Life Support Systems (EOLSS). URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: L-365,260 vs. Peptide-Based Cholecystokinin (CCK) Antagonists

Executive Summary The development of cholecystokinin (CCK) receptor antagonists has been a critical focus in neuropharmacology and gastroenterology, given the role of CCK in satiety, nociception, anxiety, and gastrointes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of cholecystokinin (CCK) receptor antagonists has been a critical focus in neuropharmacology and gastroenterology, given the role of CCK in satiety, nociception, anxiety, and gastrointestinal motility[1]. Historically, researchers relied on peptide-based antagonists (derived from CCK-4 or CCK-8 sequences). While highly potent, these peptides suffer from rapid proteolytic degradation and negligible oral bioavailability[2].

The discovery of L-365,260 , a 1,4-benzodiazepine derivative, marked a paradigm shift. As a non-peptide small molecule, L-365,260 provided researchers with a highly selective, orally active tool to probe the CCK-B/gastrin receptor[3][4]. This guide provides an objective, data-driven comparison between L-365,260 and peptide-based alternatives, equipping drug development professionals with the mechanistic insights and self-validating protocols necessary to evaluate these compounds in preclinical models.

Mechanistic Background & Receptor Pharmacology

CCK exerts its biological effects through two G protein-coupled receptors (GPCRs): CCK-A (CCK-1) , predominantly found in the gastrointestinal tract, and CCK-B (CCK-2) , localized primarily in the central nervous system and stomach[4]. Both receptors are Gq-coupled; their activation stimulates phospholipase C (PLC), leading to inositol triphosphate (IP3) generation and subsequent intracellular calcium mobilization[5].

Both peptide-based antagonists and L-365,260 function by competitively binding to the orthosteric site of these receptors, preventing endogenous ligand binding and halting the downstream calcium flux.

CCK_Signaling CCK Endogenous Agonists (CCK / Gastrin) Receptor CCK-A / CCK-B Receptors (Gq-Coupled GPCRs) CCK->Receptor Agonist Activation Peptide Peptide-Based Antagonists (e.g., CCK-4 Derivatives) Peptide->Receptor Competitive Blockade L365260 L-365,260 (Non-Peptide Antagonist) L365260->Receptor Competitive Blockade Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 Ca2 Intracellular Ca2+ Mobilization (Physiological Response) IP3->Ca2

Fig 1: CCK receptor Gq-coupled signaling pathway and competitive blockade by antagonists.

Comparative Profiling

Receptor Selectivity and Binding Affinity

Peptide-based antagonists, such as the C-terminal hydrazide analogue A-57696, often exhibit distinct activation requirements. For instance, A-57696 acts as a competitive antagonist at CCK-A receptors but paradoxically behaves as a partial agonist at CCK-B receptors[5]. This dual behavior complicates data interpretation in tissues expressing both subtypes.

Conversely, L-365,260 is a highly selective antagonist for the CCK-B/gastrin receptor. It demonstrates an IC50 of ~1.9 nM for CCK-B, with an ~80 to 280-fold lower affinity for CCK-A receptors depending on the species[3][4]. This sharp selectivity makes L-365,260 an indispensable tool for isolating CCK-B mediated pathways (e.g., anxiety and gastric acid secretion) without confounding CCK-A activity (e.g., gallbladder contraction)[6].

Pharmacokinetics and Bioavailability

The primary limitation of peptide-based CCK antagonists is their pharmacokinetic profile. They are susceptible to rapid enzymatic cleavage in the gut and bloodstream, necessitating intravenous or subcutaneous administration[2].

L-365,260 overcomes the peptide degradation issue but introduces a new challenge: aqueous solubility . L-365,260 has a solubility of <2 µg/mL, leading to dissolution-rate limited absorption[7]. When administered as an aqueous suspension, its oral bioavailability is poor (8.6% in dogs, 13.6% in rats)[7]. However, because it is not subjected to extensive first-pass metabolism, formulating L-365,260 in a cosolvent system (such as PEG 600) enhances its dissolution rate, increasing bioavailability by 3- to 7-fold[7].

Quantitative Data Presentation

Table 1: Receptor Binding Affinity (IC50) & Selectivity Comparison

CompoundClassCCK-A IC50CCK-B IC50Selectivity RatioPrimary Action
L-365,260 Non-Peptide (Benzodiazepine)~280 nM~1.9 nM>140-fold (CCK-B)Pure Antagonist[3]
A-57696 Peptide (CCK-4 derivative)15,000 nM25 nM600-fold (CCK-B)CCK-A Antagonist / CCK-B Partial Agonist[5]
Boc-CCK-4 (1l) Peptide Derivative>10,000 nM1.8 nM>5000-fold (CCK-B)Full Agonist / Antagonist dependent on tissue[8]
Devazepide Non-Peptide (Benzodiazepine)0.08 nM10 nM125-fold (CCK-A)Pure Antagonist[2]

Table 2: Pharmacokinetic & Physicochemical Profile

ParameterL-365,260Typical Peptide Antagonists
Molecular Weight Small Molecule (~350-450 Da)Peptide (>1000 Da)
Aqueous Solubility Very Low (<2 µg/mL)[7]High (Water soluble)
Oral Bioavailability 8.6% - 13.6% (Unformulated)[7]~0% (Requires injection)[2]
Metabolic Stability High (Resists proteolysis)Low (Rapid enzymatic cleavage)
Formulation Strategy PEG 600 Cosolvent / Lipid suspensions[7]PEGylation / Nanoparticle encapsulation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents or techniques are chosen.

Exp_Workflow Prep 1. Membrane Preparation (CCK-A/B Expressing Cells) Incubation 2. Radioligand Incubation ([125I]-CCK8 + Antagonist) Prep->Incubation Filtration 3. Rapid Vacuum Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantify Specific Binding) Filtration->Scintillation Calcium 5. Intracellular Ca2+ Assay (Indo-1 Ratiometric Imaging) Scintillation->Calcium Select High-Affinity Hits Analysis 6. Schild Plot Analysis (Determine Antagonism Mechanism) Calcium->Analysis Validate Functional Blockade

Fig 2: Step-by-step experimental workflow for validating CCK receptor antagonists.

Protocol 1: Competitive Radioligand Binding Assay

Purpose: To determine the receptor subtype selectivity (CCK-A vs. CCK-B) of the antagonist. Rationale: We utilize [125I]-Bolton-Hunter-CCK8 because it labels both CCK-A and CCK-B receptors with high specific activity, allowing for direct comparative displacement by the test antagonists across different tissue homogenates[5].

  • Tissue Preparation: Isolate guinea pig pancreas (rich in CCK-A) and guinea pig cortex (rich in CCK-B). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors to prevent endogenous peptide degradation.

  • Incubation: Incubate 50 µg of membrane protein with 50 pM [125I]-Bolton-Hunter-CCK8 and varying concentrations of the antagonist (e.g., L-365,260 from 10⁻¹¹ to 10⁻⁵ M) for 120 minutes at 25°C to ensure equilibrium is reached.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters three times with cold buffer and measure retained radioactivity using a gamma counter.

  • Validation Checkpoint: Include a control well with 1 µM unlabeled CCK-8 to define non-specific binding. Specific binding must be >80% of total binding for the assay to be considered valid.

Protocol 2: Intracellular Calcium Mobilization (Functional Assay)

Purpose: To differentiate true antagonists (like L-365,260) from partial agonists (like some peptide derivatives). Rationale: Binding affinity does not equal functional antagonism. Ratiometric dyes like Indo-1 are critical here; they allow us to normalize for variations in dye loading and cell number, providing a true measure of intracellular calcium flux[5][8].

  • Cell Loading: Incubate NCI-H345 cells (expressing human CCK-B receptors) with 3 µM Indo-1 AM for 45 minutes at 37°C.

  • Washing: Wash cells twice with HEPES-buffered saline to remove extracellular dye, preventing background fluorescence.

  • Antagonist Pre-incubation: Add L-365,260 (100 nM) or the peptide antagonist to the cuvette and incubate for 5 minutes.

  • Agonist Challenge: Inject a sub-maximal dose of CCK-8 (e.g., 3.5 nM, the EC50) and monitor the fluorescence emission ratio (405 nm / 485 nm) over 3 minutes[8].

  • Validation Checkpoint: Perform a Schild analysis by generating CCK-8 dose-response curves in the presence of increasing antagonist concentrations. A true competitive antagonist like L-365,260 will cause a parallel rightward shift in the dose-response curve without depressing the maximum response[5].

Protocol 3: In Vivo Pharmacokinetic Profiling

Purpose: To evaluate the systemic exposure of the antagonist. Rationale: Because L-365,260 suffers from dissolution-rate limited absorption, formulating it in a cosolvent system like PEG 600 is essential to unmask its true systemic bioavailability during in vivo testing[7].

  • Formulation: Prepare L-365,260 as a 0.5% methylcellulose suspension (control) and as a solution in PEG 600 (experimental).

  • Administration: Administer 5 mg/kg orally via gavage to fasted Sprague-Dawley rats.

  • Sampling: Collect blood samples via the jugular vein at 0, 15, 30, 60, 120, and 240 minutes post-dose.

  • Analysis: Extract plasma and quantify L-365,260 concentrations using HPLC-MS/MS.

  • Validation Checkpoint: Calculate the Area Under the Curve (AUC). The PEG 600 formulation should yield a 3- to 4-fold higher AUC compared to the methylcellulose suspension, validating that absorption is dissolution-rate limited rather than restricted by first-pass metabolism[7].

References

  • Breaking into Merck's CCK Patents: the Starting Point of PNB Vesper Life Science to Design and Develop Cholecystokinin(CCK)-Antagonists as Targeted Chemotherapeutics Lupine Publishers[Link]

  • Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) Molecular Pharmacology (PubMed)[Link]

  • Improved oral absorption of L-365,260, a poorly soluble drug Biopharmaceutics & Drug Disposition (PubMed) [Link]

  • Cholecystokinin antagonists: pharmacological and therapeutic potential Medicinal Research Reviews (PubMed)[Link]

  • Selective blockade of cholecystokinin type B receptors with L-365,260 does not impair gallbladder contraction in normal humans American Journal of Gastroenterology (PubMed) [Link]

  • Minor Structural Differences in Boc-CCK-4 Derivatives Dictate Affinity and Selectivity for CCK-A and CCK-B Receptors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • G Protein-Coupled Receptors in Gastrointestinal Physiology I. CCK receptors: an exemplary family American Journal of Physiology-Gastrointestinal and Liver Physiology[Link]

Sources

Validation

Validating L-365260 effects on opiate analgesia pathways

Topic: Validating L-365,260 Effects on Opiate Analgesia Pathways: A Comparative Technical Guide Introduction The development of rapid tolerance to mu-opioid receptor (MOR) agonists, such as morphine, remains a fundamenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Validating L-365,260 Effects on Opiate Analgesia Pathways: A Comparative Technical Guide

Introduction

The development of rapid tolerance to mu-opioid receptor (MOR) agonists, such as morphine, remains a fundamental hurdle in neuropharmacology and pain management. Mechanistic studies have identified the neuropeptide cholecystokinin octapeptide (CCK-8) as a potent endogenous anti-opioid. Systemic morphine administration triggers a compensatory release of CCK-8 in the spinal cord and brain regions like the nucleus accumbens, creating a negative feedback loop that limits analgesia and accelerates tolerance[1],[2].

Blocking this interaction via cholecystokinin type B (CCK-B) receptor antagonism has emerged as a compelling experimental strategy. This guide objectively evaluates the performance of L-365,260 , a highly selective non-peptide CCK-B antagonist, comparing it against alternative pharmacological tools (Devazepide and Proglumide), and provides validated experimental frameworks for preclinical assessment.

Section 1: Mechanistic Grounding – The CCK-Opioid Crosstalk

L-365,260 interacts competitively and stereoselectively with central CCK-B receptors, exhibiting a high binding affinity ( Ki​≈2.0 nM)[3]. Unlike CCK-A receptors, which predominantly mediate peripheral gastrointestinal functions, CCK-B receptors are localized in the central nervous system (CNS) and directly modulate nociceptive pathways.

By antagonizing the CCK-B receptor, L-365,260 effectively removes the CCK-8-mediated "brake" on MOR signaling. Notably, L-365,260 does not intrinsically alter baseline pain thresholds; rather, it potentiates opiate-induced analgesia by preventing the endogenous anti-opioid tone from taking effect[4].

G Morphine Morphine / Mu-Opioids MOR Mu-Opioid Receptor (MOR) Activation Morphine->MOR Agonist CCK8 CCK-8 Release (Spinal Cord/Brain) Morphine->CCK8 Triggers Release Analgesia Analgesia MOR->Analgesia Promotes CCKBR CCK-B Receptor Activation CCK8->CCKBR Binds AntiOpioid Anti-Opioid Effect (Tolerance/Hyperalgesia) CCKBR->AntiOpioid Induces AntiOpioid->Analgesia Inhibits L365260 L-365,260 (CCK-B Antagonist) L365260->CCKBR Blocks

Fig 1. CCK-B and Mu-Opioid receptor crosstalk and the antagonistic intervention by L-365,260.

Section 2: Comparative Profiling of CCK Antagonists

When selecting a CCK antagonist for opioid modulation studies, receptor subtype selectivity is the critical variable. L-365,260 demonstrates superior efficacy in central pain models compared to CCK-A selective or early-generation non-selective agents. In vivo studies reveal that L-365,260 exhibits a bell-shaped dose-response curve and is 40 to 50 times more potent than the CCK-A antagonist Devazepide in potentiating morphine analgesia[1],[2].

CompoundTarget SelectivityBinding Affinity ( Ki​ )Effect on Morphine AnalgesiaEffect on Morphine Tolerance
L-365,260 CCK-B (Central)~2.0 nMPotent enhancementPrevents / Reverses[4]
Devazepide CCK-A (Peripheral)~1.5 nM (CCK-A)Weak (Requires 40-50x dose)Negligible[1]
Proglumide Non-selectiveLow (Micromolar)Moderate enhancementPrevents (Requires high dose)

Section 3: Experimental Protocols for Validating L-365,260

To ensure reproducibility, the experimental design must account for environmental stressors. Studies have proven that the potentiating effects of CCK antagonists on morphine antinociception can be completely masked in fully acclimated animals, as the endogenous CCK tone is highly sensitive to novel environments and investigator handling[5]. The following protocol is a self-validating system designed to isolate the pharmacological effects of L-365,260.

Workflow Acclimation Animal Acclimation (Crucial for baseline) Baseline Baseline Nociception (Tail-Flick/Hot Plate) Acclimation->Baseline Group1 Group 1: Saline + Morphine (Tolerance Control) Baseline->Group1 Group2 Group 2: L-365,260 + Morphine (Test Group) Baseline->Group2 Dosing Chronic Dosing (Twice daily, 5-6 Days) Group1->Dosing Group2->Dosing Testing Daily Nociceptive Testing (30 min post-dose) Dosing->Testing Analysis Data Analysis (AUC & %MPE) Testing->Analysis

Fig 2. Standardized workflow for evaluating L-365,260 in chronic morphine tolerance models.

Step-by-Step Methodology: Assessing Morphine Tolerance Prevention (Rodent Model)
  • Environmental Acclimation (Control Step): House adult male Sprague-Dawley rats in the testing room for at least 60 minutes prior to any handling. Causality: Stress-induced endogenous opioid release can skew baseline nociceptive thresholds[5].

  • Baseline Nociceptive Testing: Utilize a radiant heat tail-flick apparatus. Establish a baseline latency (typically 3-4 seconds) and set a strict cut-off time (e.g., 10 seconds) to prevent tissue damage.

  • Dosing Regimen (Co-administration):

    • Control Group: Administer subcutaneous (s.c.) saline followed by a submaximal dose of morphine (e.g., 4 mg/kg) twice daily for 6 days.

    • Test Group: Administer L-365,260 (0.2 mg/kg, s.c.) 15 minutes prior to the morphine injection[4].

  • Nociceptive Assessment: Conduct tail-flick testing 30 minutes post-morphine administration on days 1, 3, and 6.

  • Data Synthesis: Convert raw latencies to Percentage of Maximum Possible Effect (%MPE) using the formula: [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. The control group will show a rapid decline in %MPE by day 6 (tolerance), whereas the L-365,260 group should maintain a high %MPE, validating the prevention of tolerance[4].

Section 4: Translational Considerations

While L-365,260 shows profound efficacy in rodent models for preventing tolerance and enhancing analgesia, clinical translation requires careful interpretation by drug development professionals. A Phase 2 randomized, double-blind, placebo-controlled crossover study evaluated L-365,260 (up to 120 mg/day) as an adjunct to morphine in human subjects with chronic neuropathic pain. While the compound was well-tolerated with no major adverse hemodynamic or electrocardiogram changes, it failed to significantly augment morphine's analgesic effect in this specific clinical population[6].

This divergence highlights the current utility of L-365,260: it is an indispensable, high-precision pharmacological tool for mapping CNS nociceptive pathways and understanding opioid paradoxes in preclinical settings, even if its direct clinical application for chronic neuropathic pain remains challenging.

Sources

Comparative

A Researcher's Guide to Selecting Positive and Negative Controls for L-365,260 Biological Assays

In the landscape of pharmacological research, the rigorous validation of experimental findings is paramount. The selective non-peptide cholecystokinin receptor 2 (CCK2R) antagonist, L-365,260, is a powerful tool for inve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmacological research, the rigorous validation of experimental findings is paramount. The selective non-peptide cholecystokinin receptor 2 (CCK2R) antagonist, L-365,260, is a powerful tool for investigating the physiological and pathological roles of the CCKergic system.[1][2][3] However, the integrity of any data generated using this compound hinges on the appropriate use of positive and negative controls. This guide provides an in-depth analysis of control selection for L-365,260 assays, moving beyond a simple list of reagents to explain the scientific rationale behind these critical experimental design choices. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to build self-validating and robust experimental systems.

Understanding the Mechanism: The "Why" Behind Control Selection

L-365,260 exhibits a high affinity and selectivity for the CCK2 receptor, also known as the gastrin receptor, over the CCK1 receptor.[1] Its mechanism of action is competitive antagonism, meaning it binds to the receptor at the same site as endogenous ligands like gastrin or cholecystokinin (CCK) but does not activate it, thereby blocking the downstream signaling cascade. A well-designed experiment must therefore include controls that both reliably elicit and are incapable of eliciting this biological response, ensuring the observed effect is specifically due to L-365,260's action on the CCK2R.

The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[4][5] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6][7] IP3 triggers the release of intracellular calcium ([Ca2+]i), a readily measurable event, while DAG activates protein kinase C (PKC).[6] These signaling events are central to the cellular responses mediated by CCK2R activation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_intracellular Intracellular Signaling CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Gastrin / CCK (Agonist) Agonist->CCK2R Binds & Activates Antagonist L-365,260 (Antagonist) Antagonist->CCK2R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: CCK2 Receptor Signaling Pathway. This diagram illustrates the canonical Gq-coupled signaling cascade initiated by agonist binding to the CCK2 receptor and the inhibitory action of the antagonist L-365,260.

The Positive Control: Demonstrating a Functional Assay System

A positive control is essential to confirm that the biological system is responsive and capable of producing the expected effect in the absence of the experimental antagonist. For L-365,260 assays, the positive control should be a potent and selective CCK2R agonist.

Recommended Positive Controls:

  • Pentagastrin : A synthetic pentapeptide that is a selective agonist for the CCK2 receptor.[2][8] It is an excellent choice when specificity for CCK2R is paramount, as it reliably stimulates responses like gastric acid secretion, which are inhibited by L-365,260.[2][8]

  • Gastrin : The primary endogenous hormone that activates CCK2 receptors.[7][9] Like pentagastrin, it is highly selective for the CCK2R.[10]

  • Cholecystokinin (CCK-8), sulfated : This is a physiologically relevant agonist, but it binds with high affinity to both CCK1 and CCK2 receptors.[5][11] It should be used with caution in systems where both receptor subtypes are present and a CCK2R-specific effect is being investigated.

Experimental Workflow: Validating the Positive Control

A dose-response experiment is the gold standard for validating the positive control. This not only confirms the activity of the agonist but also establishes the optimal concentration (e.g., EC80, the concentration that produces 80% of the maximal response) for use in subsequent antagonist screening assays.

Protocol: Agonist Dose-Response Assay (Calcium Mobilization)

  • Cell Culture : Plate cells expressing the CCK2 receptor (e.g., A431-CCK2R or HEK293-CCK2R) in a 96-well black, clear-bottom plate and culture overnight.[11][12][13]

  • Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Agonist Preparation : Prepare a serial dilution of the chosen agonist (e.g., pentagastrin) in a suitable assay buffer.

  • Assay : Use a fluorescence plate reader equipped with an automated injection system to measure baseline fluorescence, then inject the agonist dilutions and record the fluorescence signal over time.

  • Data Analysis : For each concentration, calculate the peak fluorescence response. Plot the response against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Agonist_Workflow Start Start: Plate CCK2R-expressing cells Load Load cells with Calcium Dye Start->Load Prep Prepare serial dilutions of Agonist Load->Prep Setup Set up fluorescence plate reader Prep->Setup Read_Base Measure baseline fluorescence Setup->Read_Base Inject Inject agonist dilutions Read_Base->Inject Read_Signal Record fluorescence over time Inject->Read_Signal Analyze Analyze data: Calculate peak response Read_Signal->Analyze Plot Plot dose-response curve & determine EC50 Analyze->Plot End End Plot->End

Caption: Experimental Workflow for Agonist Dose-Response Assay. This flowchart outlines the key steps for validating a positive control by determining its potency (EC50).

The Negative Control: Establishing a Baseline and Ensuring Specificity

The negative control is arguably the most critical component for interpreting the effects of L-365,260. It serves two primary purposes: to establish the baseline response of the system in the absence of specific receptor activation and to ensure that the observed effects are indeed due to CCK2R antagonism.

Types of Negative Controls:

  • Vehicle Control : The most fundamental negative control. This is the solvent in which L-365,260 is dissolved (e.g., DMSO). It is essential for ruling out any non-specific effects of the vehicle on the assay system.

  • Cell Line Control : For recombinant systems, using mock-transfected cells that do not express the CCK2R is a powerful negative control to demonstrate that the agonist and antagonist effects are receptor-dependent.[11][12]

  • Pharmacological Specificity Control : An antagonist for a different but related receptor. This helps to demonstrate the specificity of the L-365,260 effect.

Recommended Negative Controls for L-365,260 Assays:

  • Vehicle (e.g., 0.1% DMSO) : This should be included in every experiment at a concentration matching the highest concentration of L-365,260 used.

  • L-364,718 (Devazepide or MK-329) : This compound is a highly selective CCK1 receptor antagonist.[14][15][16][17] In a system expressing both CCK1 and CCK2 receptors, or to confirm the selectivity of L-365,260 in a CCK2R-only system, L-364,718 serves as an excellent comparative control. It should not block the effects of a CCK2R-selective agonist like pentagastrin, thereby highlighting the specificity of L-365,260.[18][19][20][21]

Experimental Application: The Antagonist Inhibition Assay

The efficacy of L-365,260 is determined by its ability to inhibit the response induced by the positive control.

Protocol: Antagonist Inhibition Assay

  • Cell Culture and Dye Loading : As described in the agonist protocol.

  • Antagonist Pre-incubation : Add varying concentrations of L-365,260 (and the negative controls, e.g., vehicle or L-364,718) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation : Add a fixed concentration of the positive control agonist (typically the EC80 concentration determined from the dose-response curve) to all wells.

  • Fluorescence Reading : Record the fluorescence signal over time.

  • Data Analysis : Calculate the percentage of inhibition of the agonist response by L-365,260 at each concentration. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.

Comparative Data Summary

The following table summarizes the key properties of the recommended positive and negative controls for L-365,260 biological assays.

Control TypeCompoundMechanism of ActionPrimary TargetTypical Working ConcentrationKey Application
Positive PentagastrinAgonistCCK2R1 nM - 1 µMTo confirm assay functionality and as a stimulant in antagonist assays.[2][8]
Positive GastrinAgonistCCK2R1 nM - 1 µMPhysiologically relevant agonist for CCK2R-specific stimulation.[9]
Negative Vehicle (e.g., 0.1% DMSO)Inert SolventN/AMatch highest L-365,260 concentrationTo control for non-specific solvent effects.
Comparative L-364,718 (Devazepide)AntagonistCCK1R1 nM - 1 µMTo demonstrate the CCK2R selectivity of L-365,260.[14][15][18]

Conclusion: Building a Self-Validating System

The judicious selection and application of positive and negative controls are not mere procedural formalities; they are the bedrock of scientific rigor. For L-365,260, a selective CCK2R antagonist, the use of a potent agonist like pentagastrin confirms that the experimental system is sound, while appropriate negative controls—such as the vehicle and a selective CCK1R antagonist like L-364,718—ensure that the observed inhibitory effects are specific to the CCK2 receptor. By embracing this comprehensive approach to experimental design, researchers can generate high-quality, reproducible, and trustworthy data, thereby advancing our understanding of the complex roles of the CCKergic system in health and disease.

References

  • Smith, J. P., & Solomon, T. E. (2014). Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells. eNeuro, 1(1). [Link]

  • Chang, R. S., & Lotti, V. J. (1986). Biochemical and pharmacological characterization of an extremely potent and selective nonpeptide cholecystokinin antagonist. Proceedings of the National Academy of Sciences, 83(13), 4923-4926. [Link]

  • Dufresne, M., Escrieut, C., Clerc, P., Vaysse, N., & Fourmy, D. (2004). New CCK2 agonists confirming the heterogeneity of CCK2 receptors: characterisation of BBL454. British Journal of Pharmacology, 143(6), 739-748. [Link]

  • Kopin, A. S., McBride, E. W., & Beinborn, M. (1999). Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. Proceedings of the National Academy of Sciences, 96(4), 1762-1767. [Link]

  • Chang, R. S., Lotti, V. J., Monaghan, R. L., Birnbaum, J., Stapley, E. O., Goetz, M. A., ... & Patchett, A. A. (1988). Characterization of the binding of [3H]-(+/-)-L-364,718: a new potent, nonpeptide cholecystokinin antagonist radioligand selective for peripheral receptors. Molecular Pharmacology, 34(2), 164-171. [Link]

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases. Current Pharmaceutical Design, 12(28), 3647-3665. [Link]

  • Long, J. F., & Schaffer, D. D. (1992). The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat. The Journal of Pharmacology and Experimental Therapeutics, 260(2), 646-652. [Link]

  • Dockray, G. J. (2021). The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. International Journal of Molecular Sciences, 22(22), 12489. [Link]

  • Smith, J. P., & Solomon, T. E. (2014). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 5, 21. [Link]

  • Derrien, M., Daugé, V., & Roques, B. P. (1994). The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice. European Journal of Pharmacology, 257(3), 263-268. [Link]

  • Van Deventer, G., & Gytvan, T. (1991). The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans. Gastroenterology, 100(4), 939-943. [Link]

  • Reidelberger, R. D., & O'Rourke, M. F. (1989). Potent cholecystokinin antagonist L 364,718 stimulates food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 257(6), R1512-R1518. [Link]

  • Black, J. W., & Shankley, N. P. (1996). Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays. British Journal of Pharmacology, 118(7), 1735-1742. [Link]

  • Zawalich, W. S., & Zawalich, K. C. (1988). Stimulatory effects of cholecystokinin on isolated perifused islets inhibited by potent and specific antagonist L 364,718. Diabetes, 37(11), 1515-1520. [Link]

  • Modvig, I. M., Christiansen, C. B., Rehfeld, J. F., & Holst, J. J. (2014). CCK-1 and CCK-2 receptor agonism do not stimulate GLP-1 and neurotensin secretion in the isolated perfused rat small intestine or GLP-1 and PYY secretion in the rat colon. Regulatory Peptides, 192, 1-6. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cholecystokinin receptors. Retrieved from [Link]

  • Mercer, J. G., & Lawrence, C. B. (1992). Selectivity of cholecystokinin (CCK) receptor antagonists, MK-329 and L-365,260, for axonally-transported CCK binding sites on the rat vagus nerve. Neuroscience Letters, 137(2), 229-231. [Link]

  • Bio-Techne. (n.d.). CCK2 Receptor Agonists Products. Retrieved from [Link]

  • von Guggenberg, E., Rangger, C., & Decristoforo, C. (2020). Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions. Molecules, 25(24), 6033. [Link]

  • Dourish, C. T., O'Neill, M. F., Schaffer, D., & Iversen, S. D. (1990). The selective CCK-B receptor antagonist L-365,260 enhances morphine analgesia and prevents morphine tolerance in the rat. European Journal of Pharmacology, 176(1), 35-44. [Link]

  • Nagao, I., & Imagawa, K. (1992). Effect of cholecystokinin receptor antagonists, MK-329 and L-365,260, on cholecystokinin-induced acid secretion and histidine decarboxylase activity in the rat. Japanese Journal of Pharmacology, 60(2), 113-119. [Link]

  • Fani, M., & Maecke, H. R. (2020). Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177. Pharmaceuticals, 13(10), 299. [Link]

  • Morton, M. J., & Miller, L. J. (2012). The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat. British Journal of Pharmacology, 165(8), 2639-2649. [Link]

  • Innoprot. (n.d.). Cholecystokinin CCK2 receptor assay. Retrieved from [Link]

  • Ding, X. Q., & Håkanson, R. (1998). Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells. British Journal of Pharmacology, 124(6), 1217-1224. [Link]

  • Noble, F., & Roques, B. P. (1999). Deletion of CCK2 Receptor in Mice Results in an Upregulation of the Endogenous Opioid System. Journal of Neuroscience, 19(21), 9349-9356. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mitigating Risk: A Comprehensive Guide to the Proper Disposal of L-365260

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals The proper disposal of the selective cholecystokinin receptor 2 (CCK2) antagonist, L-365260, is a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The proper disposal of the selective cholecystokinin receptor 2 (CCK2) antagonist, L-365260, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. Due to its inherent toxicity and environmental hazards, L-365260 and any materials contaminated with it must be managed as hazardous waste. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of L-365260, ensuring the protection of laboratory personnel and the surrounding ecosystem.

Hazard Profile and Core Safety Directive

Before initiating any disposal procedures, it is imperative to understand the hazard profile of L-365260. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): H400 - Very toxic to aquatic life.[1]

This classification mandates that L-365260 must not be disposed of down the drain or in regular solid waste streams. The overarching principle for the disposal of L-365260 is its collection and subsequent destruction by a licensed hazardous waste management company.

Table 1: Key Chemical and Safety Information for L-365260

PropertyValueSource
Chemical Name N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N′-(3-methylphenyl)-urea
CAS Number 118101-09-0
Molecular Formula C24H22N4O2
Molecular Weight 398.46 g/mol
Physical Form Solid
GHS Hazard Codes H301, H400

Personal Protective Equipment (PPE) and Pre-Disposal Handling

Prior to handling L-365260 for disposal, all personnel must be equipped with the appropriate PPE to prevent accidental exposure.

  • Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A disposable, fluid-resistant lab coat is required.

  • Respiratory Protection: If there is a risk of aerosolization of the solid compound, a properly fitted N95 respirator or higher should be used.

All handling and preparation for disposal of L-365260 should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of L-365260 and associated contaminated materials.

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is paramount to ensure safe and compliant disposal. Do not mix L-365260 waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: This includes unused or expired L-365260 powder, contaminated PPE (gloves, lab coats), weigh boats, and plasticware.

  • Liquid Waste: This includes solutions containing L-365260, such as stock solutions, experimental buffers, and solvent rinsates.

  • Sharps Waste: This includes any needles, syringes, or broken glass contaminated with L-365260.

Waste_Segregation_Workflow cluster_generation Point of Generation cluster_segregation Segregation L365260_Waste L-365260 Waste Solid_Waste Solid Waste Container (e.g., Lined Pail) L365260_Waste->Solid_Waste Unused powder, contaminated PPE Liquid_Waste Liquid Waste Container (e.g., Carboy) L365260_Waste->Liquid_Waste Solutions, rinsates Sharps_Waste Sharps Container (Puncture-Resistant) L365260_Waste->Sharps_Waste Contaminated needles, glassware

Caption: Waste segregation workflow for L-365260.

Step 2: Waste Containment and Labeling
  • Solid Waste: Collect in a designated, durable, leak-proof container with a polyethylene liner.

  • Liquid Waste: Collect in a chemically compatible, leak-proof container (e.g., a high-density polyethylene (HDPE) carboy). Ensure the container is securely sealed.

  • Sharps Waste: Place all contaminated sharps directly into a puncture-resistant sharps container designated for chemically contaminated sharps.

All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label must include:

  • The full chemical name: "L-365260 Waste"

  • The primary hazard(s): "Toxic" and "Environmentally Hazardous"

  • The accumulation start date (the date the first piece of waste is placed in the container).

  • The name and contact information of the principal investigator or laboratory.

Step 3: Decontamination of Empty Containers

Empty containers that originally held L-365260 must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being disposed of as non-hazardous waste. The rinsate from this process is considered hazardous liquid waste and must be collected in the designated liquid waste container. After rinsing, deface or remove the original product label from the container.

Decontamination_Workflow Start Empty L-365260 Container Rinse1 Rinse with Solvent Start->Rinse1 Collect1 Collect Rinsate as Hazardous Liquid Waste Rinse1->Collect1 Rinse2 Repeat Rinse (2nd time) Collect1->Rinse2 Collect2 Collect Rinsate Rinse2->Collect2 Rinse3 Repeat Rinse (3rd time) Collect2->Rinse3 Collect3 Collect Rinsate Rinse3->Collect3 Deface Deface or Remove Label Collect3->Deface Dispose Dispose of Container as Non-Hazardous Waste Deface->Dispose

Caption: Triple-rinse procedure for empty L-365260 containers.

Step 4: Storage and Final Disposal

Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. The primary method for the final disposal of L-365260 and its associated contaminated materials is high-temperature incineration. This method ensures the complete destruction of the toxic compound.

Spill Management

In the event of a spill of L-365260, the following immediate actions should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain the Spill:

    • Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Carefully scoop the material into a designated hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of L-365260, thereby protecting themselves, their colleagues, and the environment.

References

  • PubChem. L-365,260. National Center for Biotechnology Information. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.